Allatostatin II
描述
属性
IUPAC Name |
(3S)-3-[(2-aminoacetyl)amino]-4-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H74N14O13/c1-26(2)18-33(42(51)70)59-40(67)25-55-44(72)35(20-29-10-7-6-8-11-29)61-43(71)28(5)57-47(75)36(21-30-13-15-31(64)16-14-30)63-48(76)34(19-27(3)4)62-46(74)32(12-9-17-54-49(52)53)58-39(66)24-56-45(73)37(22-41(68)69)60-38(65)23-50/h6-8,10-11,13-16,26-28,32-37,64H,9,12,17-25,50H2,1-5H3,(H2,51,70)(H,55,72)(H,56,73)(H,57,75)(H,58,66)(H,59,67)(H,60,65)(H,61,71)(H,62,74)(H,63,76)(H,68,69)(H4,52,53,54)/t28-,32-,33-,34-,35-,36-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQGYYOXEWOITJ-KHLMYIKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H74N14O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1067.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Functions of Allatostatin II in Insects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allatostatins are a diverse family of neuropeptides that play crucial regulatory roles in insect physiology. This technical guide focuses on Allatostatin II (Dip-AST II), a member of the Type-A allatostatin family, originally isolated from the cockroach Diploptera punctata. This compound, and Type-A allatostatins in general, exhibit two primary, evolutionarily conserved functions: the potent inhibition of Juvenile Hormone (JH) biosynthesis and the modulation of visceral muscle contractility, a function often described as myoinhibition. These dual roles place this compound at the center of developmental, reproductive, and digestive processes, making its signaling system a prime target for the development of novel insect control agents. This document provides an in-depth overview of these primary functions, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Introduction to this compound
Allatostatins are broadly classified into three structurally unrelated families: Allatostatin-A (AST-A), -B (AST-B), and -C (AST-C).[1] this compound is a decapeptide with the sequence Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2, placing it within the AST-A family, which is characterized by a conserved C-terminal motif, Y/FXFGL-amide.[2][3] While initially named for their ability to inhibit the synthesis of JH in the corpora allata (the "allato-statin" function), it is now understood that these peptides are pleiotropic, exerting a wide range of effects.[4][5] However, the inhibition of JH synthesis and myomodulation remain their most well-documented and significant primary functions.[1][2]
Primary Functions of this compound
Inhibition of Juvenile Hormone (JH) Biosynthesis
The defining function of Allatostatin-A peptides, including this compound, is the rapid, reversible, and potent inhibition of JH production by the corpora allata (CA), the endocrine glands responsible for its synthesis.[3][4] JH is a critical hormone that regulates a multitude of processes, including larval development, metamorphosis, and adult reproduction.[5] By suppressing JH synthesis, this compound can significantly impact these fundamental aspects of insect life.
The inhibitory action is achieved through the paracrine release of allatostatins from neurons that directly innervate the corpora allata.[1][6] The peptide binds to specific G-protein coupled receptors (GPCRs) on the surface of CA cells, initiating a signaling cascade that curtails the activity of key enzymes in the JH biosynthetic pathway.[7] This allatostatic function appears to be most prominent in hemimetabolous insects like cockroaches and crickets.[2]
Myoinhibition and Regulation of Gut Motility
The second primary function of this compound and its congeners is the inhibition of visceral muscle contractions, particularly in the digestive tract.[1][2] Allatostatin-A peptides act as myoinhibitors, reducing the frequency and amplitude of spontaneous and neurally-induced contractions of the foregut, midgut, and hindgut.[2][8] This function is critical for regulating the passage of food through the gut and is linked to a broader role in feeding behavior and nutrient absorption.[9][10]
Allatostatin-A is expressed in both central neurons that innervate the gut and in endocrine cells within the midgut itself, allowing for precise local control over digestive processes.[2] This myoinhibitory action is considered a core, ancestral function of the Allatostatin-A signaling system.[2]
Quantitative Analysis of Allatostatin-A Activity
The biological activity of Allatostatin-A peptides is typically quantified by determining the concentration required to elicit a half-maximal response (IC50 for inhibition; EC50 for stimulation). The following table summarizes key quantitative data for this compound and related Type-A peptides.
| Peptide | Species | Assay | Key Result | Reference |
| This compound (Dip-AST II) | Diploptera punctata (Cockroach) | In vitro JH Synthesis Inhibition | >40% inhibition at 10⁻⁸ M | [3] |
| Allatostatin 1 (Dip-AST I) | Diploptera punctata (Cockroach) | In vitro JH Synthesis Inhibition | >40% inhibition at 10⁻⁹ M | [3] |
| Allatostatin 3 (Dip-AST III) | Diploptera punctata (Cockroach) | In vitro JH Synthesis Inhibition | >40% inhibition at 7 x 10⁻⁷ M | [3] |
| Allatostatin 4 (Dip-AST IV) | Diploptera punctata (Cockroach) | In vitro JH Synthesis Inhibition | >40% inhibition at 10⁻⁸ M | [3] |
Allatostatin-A Signaling Pathway
Allatostatin-A peptides mediate their effects by binding to specific GPCRs on target cell membranes.[11] In insects like Drosophila, two receptor subtypes (DAR-1 and DAR-2) have been identified.[1] Studies on the receptor from Diploptera punctata (Dippu-AstR) have revealed that upon ligand binding, the receptor can couple to multiple G-protein subtypes, initiating downstream signaling cascades.[7] Activation of Dippu-AstR leads to an increase in both intracellular calcium (iCa²⁺) and cyclic AMP (cAMP), suggesting a dual coupling mechanism through Gαq and Gαs proteins, respectively.[7] The rise in these second messengers ultimately leads to the physiological response, such as the inhibition of key enzymes in the JH biosynthesis pathway or the hyperpolarization of muscle cell membranes.
Caption: Allatostatin-A Signaling Pathway.
Experimental Protocols
Protocol: In Vitro Radiochemical Assay for JH Biosynthesis
This protocol is a standard method for quantifying the rate of JH synthesis by isolated corpora allata (CA) and assessing the inhibitory effects of compounds like this compound.[12]
Materials:
-
Insect Ringer's solution or appropriate tissue culture medium (e.g., TC-199).
-
L-[methyl-³H]methionine (radiolabeled precursor).
-
This compound (or other test compounds).
-
Iso-octane (or other nonpolar solvent for extraction).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Dissecting microscope and tools.
Methodology:
-
Gland Dissection: Anesthetize the insect on ice. Under a dissecting microscope, carefully dissect the corpora allata (often attached to the corpora cardiaca) from the head capsule in cold Ringer's solution.
-
Incubation Setup: Place individual pairs of glands into separate glass vials containing 50-100 µL of incubation medium.
-
Pre-incubation: Allow glands to equilibrate for 30-60 minutes at the appropriate temperature (e.g., 28-30°C).
-
Treatment: Remove the pre-incubation medium and replace it with fresh medium containing the desired concentration of this compound. For control glands, use medium with the vehicle solvent only.
-
Radiolabeling: Add L-[methyl-³H]methionine to each vial to a final concentration that is empirically determined to be non-rate-limiting.
-
Incubation: Incubate the glands for a fixed period, typically 2-4 hours, at the appropriate temperature.
-
Extraction: Stop the reaction by adding 250-500 µL of iso-octane to each vial. Vortex vigorously for 30-60 seconds to extract the newly synthesized, radiolabeled JH into the organic phase.
-
Quantification: Transfer a known volume of the iso-octane phase to a scintillation vial, add scintillation fluid, and measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis: The DPM value is proportional to the amount of JH synthesized. Compare the DPM from Allatostatin-treated glands to control glands to calculate the percentage inhibition of JH synthesis.
Caption: Workflow for the In Vitro Radiochemical JH Assay.
Protocol: Ex Vivo Hindgut Motility Assay
This protocol outlines a method to measure the myoinhibitory effect of this compound on insect visceral muscle.[8]
Materials:
-
Insect Ringer's solution.
-
Sylgard-lined petri dish.
-
Dissecting microscope and fine forceps.
-
Force transducer or impedance monitor connected to a data acquisition system.
-
This compound solution.
Methodology:
-
Dissection: Anesthetize the insect and dissect the entire hindgut, leaving a small portion of the midgut attached for handling.
-
Preparation Mounting: Transfer the hindgut to a Sylgard-lined dish containing fresh Ringer's solution. Secure one end of the preparation with a pin. Attach the other end to a force transducer using a fine hook or thread.
-
Equilibration: Allow the preparation to equilibrate for 30-60 minutes until a stable rhythm of spontaneous contractions is established and recorded by the data acquisition system.
-
Baseline Recording: Record the baseline frequency and amplitude of contractions for a period of 5-10 minutes.
-
Peptide Application: Add this compound solution directly to the bathing medium to achieve the desired final concentration.
-
Post-Treatment Recording: Immediately begin recording the muscle contractions. Continue recording for 10-20 minutes to observe the full inhibitory effect.
-
Washout: To test for reversibility, replace the peptide-containing solution with fresh Ringer's solution multiple times and record for another 15-30 minutes to see if contractility returns to baseline levels.
-
Data Analysis: Measure the frequency and amplitude of contractions before, during, and after peptide application. Calculate the percentage reduction in contraction frequency or amplitude to quantify the myoinhibitory effect.
Conclusion and Future Directions
This compound, a representative of the Type-A allatostatin family, serves as a key neuropeptide regulator in insects with two well-defined primary functions: inhibition of juvenile hormone synthesis and myoinhibition of visceral muscles. Its ability to potently and reversibly control critical aspects of development, reproduction, and digestion makes the Allatostatin-A signaling system a highly attractive target for the development of next-generation insecticides. Future research should focus on further elucidating the downstream components of the signaling pathway, characterizing the specific enzymatic steps in JH synthesis that are inhibited, and developing stable, potent agonists or antagonists for the Allatostatin-A receptor for pest management applications.
References
- 1. Allatostatin - Wikipedia [en.wikipedia.org]
- 2. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The Role of Allatostatins in Juvenile Hormone Synthesis in Insects and Crustaceans | Annual Reviews [annualreviews.org]
- 5. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of allatostatins in the regulation of juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of action of allatostatins in the regulation of juvenile hormone biosynthesis in the cockroach, Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Allatostatin-A neurons inhibit feeding behavior in adult Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unravelling the Evolution of the Allatostatin-Type A, KISS and Galanin Peptide-Receptor Gene Families in Bilaterians: Insights from Anopheles Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiochemical assay of juvenile hormone biosynthesis rate in ants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Allatostatin II from Diploptera punctata: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the seminal work leading to the discovery and isolation of Allatostatin II (AST-II) from the Pacific beetle cockroach, Diploptera punctata. Allatostatins are a family of neuropeptides that play a crucial role in inhibiting the biosynthesis of juvenile hormone (JH), a key regulator of development, reproduction, and metamorphosis in insects.[1] This makes them significant targets for the development of novel insect growth regulators. This document details the experimental protocols, quantitative data, and biological context of this important neuropeptide.
Quantitative Data Summary
The initial studies on Diploptera punctata led to the isolation and characterization of a family of allatostatins. This compound is one of the first four members of this family to be identified.[2]
Table 1: Physicochemical Properties of Diploptera punctata this compound
| Property | Value | Reference |
| Primary Sequence | Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2 | [2] |
| Alternative Names | Dip-AST II, AST-2 | [3] |
| C-Terminus | Amidated | [2] |
Table 2: Biological Activity of Diploptera punctata this compound
| Bioassay | Result | Conditions | Reference |
| Inhibition of JH Synthesis | >40% inhibition at 10⁻⁸ M | In vitro assay using corpora allata from virgin female D. punctata | [2] |
| Reversibility | Inhibition is reversible | Washout experiments on corpora allata | [2] |
Experimental Protocols
The isolation and characterization of this compound involved a multi-step process combining tissue extraction, chromatographic purification, and peptide sequencing.
Tissue Extraction
-
Source Material: Brains from virgin female Diploptera punctata were used as the source of allatostatins.[2]
-
Dissection: The brains were dissected from the cockroaches.
-
Homogenization: The collected brains were homogenized in an appropriate extraction buffer to release the neuropeptides.
-
Centrifugation: The homogenate was centrifuged to pellet cellular debris, and the supernatant containing the peptides was collected for further purification.
Purification Protocol
A multi-step High-Performance Liquid Chromatography (HPLC) protocol was employed for the purification of allatostatins.
-
Initial Reversed-Phase HPLC (RP-HPLC):
-
Column: A preparative C18 reversed-phase column was used for the initial separation of the crude brain extract.[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, containing an ion-pairing agent such as trifluoroacetic acid (TFA), was typically used.
-
Fraction Collection: Fractions were collected at regular intervals.
-
-
Bioassay-Guided Fractionation:
-
Aliquots from each fraction were tested for their ability to inhibit juvenile hormone synthesis in an in vitro bioassay using the corpora allata of virgin female D. punctata.[2]
-
Fractions demonstrating significant inhibitory activity were selected for further purification.
-
-
Secondary and Tertiary HPLC Separations:
-
The active fractions from the initial HPLC run were subjected to further rounds of chromatography on different columns (e.g., a C8 column) and/or with shallower acetonitrile gradients to achieve higher resolution and isolate individual peptides.[4]
-
Characterization of this compound
-
Amino Acid Sequencing:
-
The primary structure of the purified peptide was determined using automated Edman degradation.[4] This method sequentially removes amino acid residues from the N-terminus of the peptide, which are then identified by HPLC.
-
-
Mass Spectrometry:
-
Confirmation with Synthetic Peptides:
-
Once the primary structure was elucidated, a synthetic version of this compound was chemically synthesized.[2]
-
The synthetic peptide was then co-eluted with the native peptide on HPLC to confirm their identical retention times.[2]
-
The biological activity of the synthetic peptide was also tested in the in vitro bioassay to confirm that it possessed the same inhibitory effect on JH synthesis as the native peptide.[2]
-
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and characterization of this compound.
Signaling Pathway
The inhibitory action of this compound on juvenile hormone synthesis is mediated by a G-protein coupled receptor (GPCR) on the cells of the corpora allata. The signal transduction cascade involves the inositol (B14025) phosphate (B84403) pathway.[6]
Caption: this compound signaling pathway in Diploptera punctata corpora allata.
Concluding Remarks
The discovery and elucidation of the structure and function of this compound from Diploptera punctata have been pivotal in the field of insect endocrinology. The detailed methodologies outlined in this guide provide a foundation for further research into the physiological roles of allatostatins and their potential as biopesticides. The signaling pathway, acting through a GPCR and the IP3/DAG cascade, presents multiple targets for the development of specific agonists or antagonists to disrupt insect development and reproduction. This body of work continues to inform modern strategies in pest management and drug development.
References
- 1. Primary structure of four allatostatins: neuropeptide inhibitors of juvenile hormone synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of allatostatins in the regulation of juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allatostatin - Wikipedia [en.wikipedia.org]
- 6. Signal transduction in the inhibition of juvenile hormone biosynthesis by allatostatins: roles of diacylglycerol and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Allatostatin-A Neuropeptide Family
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Allatostatin-A (AST-A) neuropeptide family, historically referred to as Allatostatin II and also known as myoinhibitory peptides (MIPs), represents a significant and extensively studied group of invertebrate neuropeptides.[1] These peptides are characterized by a highly conserved C-terminal amino acid sequence, Y/FXFGL-amide.[1][2] Initially identified for their role in inhibiting the synthesis of juvenile hormone in cockroaches, their functions are now understood to be far more diverse and pleiotropic.[1][2][3]
AST-A peptides act as crucial regulators of a wide array of physiological processes in insects and other arthropods, including feeding behavior, gut motility, metabolism, growth, and sleep.[1][4][5] They are considered brain-gut peptides due to their expression in both the central nervous system and enteroendocrine cells of the midgut.[1] The receptors for AST-A are G-protein coupled receptors (GPCRs), which share structural homology with mammalian galanin and somatostatin (B550006) receptors, highlighting a degree of evolutionary conservation in their signaling mechanisms.[1][4] In many insect species, two distinct AST-A receptors, designated as AST-A R1 and AST-A R2 (or DAR-1 and DAR-2 in Drosophila), have been identified.[4][6]
This technical guide provides a comprehensive overview of the AST-A neuropeptide family, its members, their biological activities, and the associated signaling pathways. It is intended to serve as a valuable resource for researchers and professionals involved in neuropeptide research and the development of novel pest management strategies.
Members of the Allatostatin-A Neuropeptide Family
The AST-A family comprises a series of structurally related peptides derived from a single precursor protein. The number of AST-A peptides encoded by the precursor gene varies between insect species. For instance, the cockroach Diploptera punctata has at least 13 identified AST-A peptides, while Drosophila melanogaster has four.
Peptide Sequences and Structures
The defining feature of all AST-A peptides is the conserved C-terminal motif Y/FXFGL-NH₂. The N-terminal region of the peptides is more variable in length and sequence, which contributes to the diversity of biological activities observed within the family.
Table 1: Allatostatin-A Peptide Sequences from Diploptera punctata
| Peptide Name | Sequence |
| Dippu-AST 1 | APSGAQRLYGFGL-NH₂ |
| Dippu-AST 2 | GSPAMERLYGFGL-NH₂ |
| Dippu-AST 3 | DRLYSFGL-NH₂ |
| Dippu-AST 4 | PTPRLYSFGL-NH₂ |
| Dippu-AST 5 | APAMPRLYSFGL-NH₂ |
| Dippu-AST 6 | AYQEYHRFSFGL-NH₂ |
| Dippu-AST 7 | DGRMYSFGL-NH₂ |
| Dippu-AST 8 | GDGRLYSFGL-NH₂ |
| Dippu-AST 9 | QHQPYGFGL-NH₂ |
| Dippu-AST 10 | REYDFGL-NH₂ |
| Dippu-AST 11 | GPRLYSFGL-NH₂ |
| Dippu-AST 12 | QLHQYGFGL-NH₂ |
| Dippu-AST 13 | LPTGYGFGL-NH₂ |
Table 2: Allatostatin-A (Drostatin) Peptide Sequences from Drosophila melanogaster [6]
| Peptide Name | Sequence |
| Drostatin-A1 (DST-A1) | AQPSRLYNFGL-NH₂ |
| Drostatin-A2 (DST-A2) | GSQVRYRFGL-NH₂ |
| Drostatin-A3 (DST-A3) | SRPYSFGL-NH₂ |
| Drostatin-A4 (DST-A4) | TTRPQPFNFGL-NH₂ |
Biological Activity and Quantitative Data
AST-A peptides exhibit a range of biological activities, with varying potencies depending on the specific peptide, receptor subtype, and target tissue. The quantitative data presented below summarizes the functional potencies of various AST-A peptides in different bioassays.
Table 3: Biological Activity of Diploptera punctata Allatostatin-A Peptides on Juvenile Hormone (JH) III Synthesis Inhibition
| Peptide | IC₅₀ (nM) |
| Dippu-AST 1 | 12 |
| Dippu-AST 2 | 20 |
| Dippu-AST 3 | 18 |
| Dippu-AST 4 | 25 |
| Dippu-AST 5 | 0.8 |
| Dippu-AST 6 | 15 |
| Dippu-AST 7 | 0.9 |
Data represents the concentration of peptide required for 50% inhibition of juvenile hormone synthesis by the corpora allata in vitro.
Table 4: Functional Potency (EC₅₀) of Drosophila melanogaster Allatostatin-A Peptides on DAR-1 and DAR-2 Receptors [6]
| Peptide | Receptor | EC₅₀ (nM) |
| Drostatin-A1 | DAR-1 | 30 |
| DAR-2 | 80 | |
| Drostatin-A2 | DAR-1 | 20 |
| DAR-2 | 80 | |
| Drostatin-A3 | DAR-1 | 10 |
| DAR-2 | 80 | |
| Drostatin-A4 | DAR-1 | 50 |
| DAR-2 | 10 |
EC₅₀ values were determined using a calcium mobilization assay in CHO cells stably expressing the respective receptors.[6]
Allatostatin-A Receptor Signaling Pathway
AST-A peptides exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells. In many insects, two receptor subtypes, AST-A R1 and AST-A R2, mediate the physiological responses to AST-A. Upon ligand binding, these receptors undergo a conformational change, leading to the activation of intracellular signaling cascades.
The primary signaling pathway activated by AST-A receptors involves the Gαq subunit of the heterotrimeric G-protein. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ concentration is a key event that mediates many of the downstream physiological effects of AST-A, such as muscle contraction inhibition and modulation of hormone synthesis.
Allatostatin-A receptor signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the Allatostatin-A neuropeptide family and its receptors.
In Vitro Gut Motility Assay
This protocol is designed to assess the myoinhibitory effects of AST-A peptides on insect gut contractions.
Materials:
-
Insect physiological saline (e.g., Ringer's solution)
-
Dissection tools (forceps, scissors)
-
Sylgard-lined petri dish
-
Perfusion system
-
Force transducer and recording equipment
-
Synthetic AST-A peptides of interest
-
Insect specimens (e.g., cockroaches, locusts)
Procedure:
-
Dissection: Anesthetize the insect on ice. Dissect out the desired gut region (e.g., hindgut) in cold physiological saline. Carefully remove surrounding tissues and fat bodies.
-
Mounting: Transfer the isolated gut to a Sylgard-lined petri dish containing fresh saline. Secure one end of the gut preparation to the bottom of the dish with an insect pin. Attach the other end to a force transducer using a fine thread.
-
Equilibration: Perfuse the preparation with physiological saline at a constant rate (e.g., 1-2 mL/min) and allow it to equilibrate for at least 30 minutes, or until spontaneous contractions become regular.
-
Recording Baseline Activity: Record the spontaneous contractions for a period of 10-15 minutes to establish a stable baseline.
-
Peptide Application: Prepare serial dilutions of the synthetic AST-A peptide in physiological saline. Apply the lowest concentration of the peptide to the preparation via the perfusion system.
-
Recording Effects: Record the gut contractions for 10-15 minutes or until a stable response is observed.
-
Washout: Wash the preparation with fresh saline until the contraction pattern returns to the baseline level.
-
Dose-Response: Repeat steps 5-7 with increasing concentrations of the AST-A peptide to generate a dose-response curve.
-
Data Analysis: Measure the amplitude and frequency of contractions before and after peptide application. Calculate the percentage of inhibition for each concentration and determine the EC₅₀ value.
References
- 1. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allatostatin - Wikipedia [en.wikipedia.org]
- 3. Neuropeptide regulators of juvenile hormone synthesis: structures, functions, distribution, and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sdbonline.org [sdbonline.org]
- 5. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of four Drosophila allatostatins as the cognate ligands for the Drosophila orphan receptor DAR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary amino acid sequence of Allatostatin II, a key neuropeptide in insects. The document details its biochemical properties, the experimental protocols for its characterization, and its putative signaling pathway, offering valuable insights for researchers in neurobiology, endocrinology, and those involved in the development of novel insecticides.
Core Data of this compound
This compound is a decapeptide belonging to the Allatostatin-A (AST-A) family of neuropeptides, also known as FGLamide allatostatins, characterized by a conserved C-terminal motif. These peptides are primarily recognized for their role in inhibiting the biosynthesis of juvenile hormone in many insect species.
Primary Amino Acid Sequence
The primary amino acid sequence of this compound is:
Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂ [1][2][3][4][5][6]
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 1067.20 g/mol | [1][3][4][7] |
| Molecular Formula | C₄₉H₇₄N₁₄O₁₃ | [1][2][3][4][7] |
| Number of Amino Acids | 10 | |
| C-terminal Modification | Amidation | [1][2][6] |
Amino Acid Composition
The following table details the amino acid composition of this compound.
| Amino Acid | 3-Letter Code | 1-Letter Code | Count |
| Glycine | Gly | G | 3 |
| Aspartic Acid | Asp | D | 1 |
| Arginine | Arg | R | 1 |
| Leucine | Leu | L | 2 |
| Tyrosine | Tyr | Y | 1 |
| Alanine | Ala | A | 1 |
| Phenylalanine | Phe | F | 1 |
This compound Signaling Pathway
Allatostatin A-type peptides, including this compound, exert their biological effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells, such as the corpora allata cells which synthesize juvenile hormone.[8][9][10] The binding of this compound to its receptor is thought to trigger a conformational change in the receptor, leading to the activation of intracellular signaling cascades. While the precise downstream pathway for this compound is a subject of ongoing research, based on the known mechanisms of Allatostatin-A receptors, it likely involves the modulation of second messenger concentrations.
The diagram below illustrates a putative signaling pathway for this compound, integrating common GPCR signaling mechanisms involving Gαi and Gαq subunits.
Caption: Putative signaling pathway of this compound via a G-protein coupled receptor.
Experimental Protocols
The characterization and synthesis of this compound involve several key experimental procedures. This section provides a detailed overview of the methodologies for its synthesis, purification, sequencing, and bioassay.
Solid-Phase Peptide Synthesis (SPPS) of this compound
Fmoc-based solid-phase peptide synthesis is the standard method for the chemical synthesis of this compound.
Objective: To synthesize the decapeptide Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂.
Materials:
-
Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O[12]
-
Precipitation solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 5-20 minutes. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Leu-OH) is activated with a coupling reagent (e.g., HBTU) and a base (DIPEA) in DMF and then added to the resin. The reaction is allowed to proceed for 1-2 hours. The completion of the coupling reaction is monitored using a Kaiser test.
-
Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence (Gly, Phe, Ala, Tyr, Leu, Arg, Gly, Asp, Gly).
-
Final Deprotection: After the final amino acid is coupled, the N-terminal Fmoc group is removed.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treating the resin with the cleavage cocktail for 2-3 hours.
-
Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold diethyl ether to remove scavengers and by-products.
-
Lyophilization: The crude peptide is dissolved in a water/acetonitrile mixture and lyophilized to obtain a powder.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To purify the synthesized this compound to a high degree of homogeneity.
Materials:
-
RP-HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude lyophilized this compound
Procedure:
-
Sample Preparation: The crude peptide is dissolved in a small amount of Mobile Phase A.
-
Column Equilibration: The C18 column is equilibrated with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Gradient Elution: The peptide is eluted from the column using a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be from 5% to 65% B over 30-60 minutes.[13][14][15]
-
Detection: The eluting peptide is detected by monitoring the absorbance at 214 nm and 280 nm.
-
Fraction Collection: Fractions corresponding to the major peak, representing the pure this compound, are collected.
-
Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified peptide.
Primary Sequence Verification by Edman Degradation
Objective: To confirm the amino acid sequence of the purified this compound.
Principle: Edman degradation is a method of sequencing amino acids in a peptide by sequentially cleaving and identifying the N-terminal amino acid residue.
Procedure:
-
Coupling: The N-terminal amino group of the peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain using an anhydrous acid (e.g., trifluoroacetic acid).
-
Conversion: The cleaved thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.
-
Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.
-
Cycle Repetition: The shortened peptide undergoes the next cycle of Edman degradation to identify the subsequent amino acid in the sequence. This process is repeated until the entire peptide is sequenced.
Bioassay for Allatostatin Activity: In Vitro Juvenile Hormone Biosynthesis Assay
Objective: To determine the biological activity of this compound by measuring its ability to inhibit juvenile hormone (JH) biosynthesis by the corpora allata (CA).
Principle: This radiochemical assay measures the incorporation of a radiolabeled precursor, [methyl-¹⁴C]-methionine, into JH by isolated CA. The amount of radiolabeled JH produced is quantified to determine the rate of biosynthesis.[16][17]
Procedure:
-
Dissection: Corpora allata are dissected from the appropriate insect species and developmental stage (e.g., adult female cockroaches).
-
Incubation: The isolated CA are incubated in a suitable culture medium containing a known concentration of [methyl-¹⁴C]-methionine.
-
Treatment: Experimental groups are treated with varying concentrations of this compound, while control groups receive the vehicle alone.
-
Extraction: After incubation, the JH is extracted from the medium using an organic solvent (e.g., hexane).
-
Quantification: The amount of radiolabeled JH in the extract is quantified using liquid scintillation counting.
-
Data Analysis: The rate of JH biosynthesis is calculated and expressed as fmol of JH produced per hour per pair of glands. The inhibitory effect of this compound is determined by comparing the biosynthesis rates in the treated groups to the control group. An IC₅₀ value (the concentration of this compound that causes 50% inhibition) can be calculated to quantify its potency.[18]
Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the discovery and synthesis of this compound.
Caption: Experimental workflow for the discovery and characterization of this compound.
Caption: Logical workflow for the synthesis and validation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. qyaobio.com [qyaobio.com]
- 3. biosynth.com [biosynth.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. usbio.net [usbio.net]
- 6. Primary structure of four allatostatins: neuropeptide inhibitors of juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorbyt.com [biorbyt.com]
- 8. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family [frontiersin.org]
- 10. Unravelling the Evolution of the Allatostatin-Type A, KISS and Galanin Peptide-Receptor Gene Families in Bilaterians: Insights from Anopheles Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. agilent.com [agilent.com]
- 14. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Radiochemical assay of juvenile hormone biosynthesis rate in ants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The radiochemical assay for juvenile hormone biosynthesis in insects: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
The Elusive Three-Dimensional Structure of Allatostatin-C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allatostatins are a significant family of neuropeptides in arthropods that regulate a wide array of physiological processes, most notably the inhibition of juvenile hormone synthesis. Among them, Allatostatin-C (AstC), often referred to as PISCF-allatostatin due to its conserved C-terminal motif, stands out for its structural and functional characteristics, including a critical disulfide bridge. Despite its biological importance and potential as a target for novel insecticides, an experimentally determined three-dimensional structure of an Allatostatin-C peptide has yet to be deposited in the Protein Data Bank (PDB). This technical guide provides a comprehensive overview of the current understanding of the AstC structure, focusing on its primary sequence, the significance of its disulfide bond, computational modeling approaches, and its signaling pathway. Furthermore, it outlines the detailed experimental protocols that would be employed for its definitive structural elucidation.
Introduction to Allatostatin-C
Allatostatins are broadly classified into three families: A, B, and C, based on their primary amino acid sequences.[1][2] Allatostatin-C was first isolated from the tobacco hornworm, Manduca sexta, and is characterized by a conserved C-terminal Pro-Ile-Ser-Cys-Phe (PISCF) sequence and a disulfide bridge formed between two cysteine residues.[2][3] This peptide family is considered the arthropod ortholog of the vertebrate neuropeptide somatostatin (B550006), with which it shares structural features like the disulfide loop and some functional similarities.[1][4] The AstC signaling system is a key regulator of development, feeding behavior, and reproduction in insects, making its receptor a promising target for the development of next-generation, species-specific pest control agents.[3][5]
Primary Structure and Defining Features
The primary structure of Allatostatin-C peptides typically consists of 15 amino acids. A crucial and highly conserved feature is the presence of two cysteine residues, commonly at positions 7 and 14, which form a disulfide bridge.[2][3] This covalent linkage is essential for the peptide's biological activity.[1]
Table 1: Representative Allatostatin-C Peptide Sequences
| Species | Peptide Sequence | Length (aa) | Notes |
| Manduca sexta (AstC) | pGlu-Val-Arg-Phe-Arg-Gln-C ys-Tyr-Phe-Asn-Pro-Ile-Ser-C ys-Phe-OH | 15 | Disulfide bridge between Cys7 and Cys14.[3] |
| Dendroctonus armandi (DaAST) | Arg-Phe-Arg-Ala-Leu-C ys-Tyr-Phe-Asn-Pro-Val-Ser-C ys-Phe-OH | 15 | PISCF/AST type peptide.[6] |
| Scylla paramamosain (ScypaAST-C) | Gln-Ile-Arg-Tyr-His-Gln-C ys-Tyr-Phe-Asn-Pro-Ile-Ser-C ys-Phe-OH | 15 | Disulfide bridge between Cys7 and Cys14.[2] |
| Tribolium castaneum (Putative AstC) | pGlu-Ser-Arg-Tyr-Arg-Gln-C ys-Tyr-Phe-Asn-Pro-Ile-Ser-C ys-Phe-Arg-Lys-OH | 17 | Putative peptide identified from red flour beetle.[7] |
Note: pGlu denotes pyroglutamic acid, a common N-terminal modification. Cysteine residues forming the disulfide bridge are in bold.
The disulfide bridge is presumed to be essential for maintaining the peptide's conformation required for effective receptor binding and activation.[1] Studies on Aplysia californica have shown that AstC without the disulfide bridge (AstC') activates the AstC receptor with a significantly higher EC50 value, indicating reduced potency and confirming the structural importance of the bridge.[1]
Allatostatin-C Signaling Pathway
Allatostatin-C exerts its biological effects by binding to and activating a specific G protein-coupled receptor (GPCR), known as the Allatostatin-C receptor (AstC-R).[3][8] The AstC-R is structurally related to mammalian somatostatin receptors.[2] Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of an associated heterotrimeric G protein, typically of the Gαi/o subtype.[8][9][10]
The activated Gαi subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2] This reduction in cAMP levels modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately leading to the cellular response, such as the inhibition of juvenile hormone synthesis.[3][9] Additionally, the activated receptor can recruit β-arrestin, which can mediate receptor desensitization and initiate separate, G protein-independent signaling cascades, such as the activation of the ERK pathway.[9][10]
Quantitative Data: Receptor Binding and Activation
While atomic coordinates for AstC are unavailable, quantitative data from functional assays provide insight into its interaction with its receptor. These studies typically use techniques like Fluorescence Resonance Energy Transfer (FRET) to measure receptor activation and downstream signaling in real-time.[9]
Table 2: Receptor Activation Data for Allatostatin-C Peptides
| Peptide / Agonist | Receptor System | Assay Type | Measured Value (EC50 / IC50) | Reference |
| Carausius morosus AstC | CmorAlstRC + Gαi2 sensor (HEK293 cells) | FRET (G protein activation) | pEC50 = 9.63 ± 0.16 | [9] |
| Aplysia californica AstC | Aplysia AstC-R (IP1 accumulation) | HTRF | log[EC50] = -8.2 ± 0.3 M | [1] |
| Aplysia californica AstC' (no disulfide) | Aplysia AstC-R (IP1 accumulation) | HTRF | log[EC50] = -6.4 ± 0.5 M | [1] |
| Thaumetopoea pityocampa AST-C | T. pit AstR-C + Gαi sensors (HEK cells) | FRET | EC50 ≈ 0.05 nM | [8] |
| Scylla paramamosain ScypaAST-CCC | S. paramamosain AstC-R (cAMP inhibition) | cAMP Assay | IC50 = 6.683 nM | [2] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Computational Approaches to Structure Prediction
In the absence of an experimental structure, computational methods have been employed to model the 3D structure of AstC and its interaction with the AstC receptor.
Homology and De Novo Modeling of AstC
The 3D structure of the AstC peptide can be predicted using de novo modeling servers like I-TASSER or PEP-FOLD.[3][5] The modeling process for AstC must incorporate a critical distance restraint between the sulfur atoms of the two conserved cysteine residues (typically Cys7 and Cys14) to ensure the formation of the functionally essential disulfide bond.[3] For instance, a distance restraint of 2.05 Å is used to model this bond.[3]
Molecular Docking and Dynamics Simulations
To understand the binding mode of AstC, its modeled structure is docked into a homology model of the AstC receptor. The AstC receptor, being a GPCR, is often modeled based on existing crystal structures of related receptors, such as the human mu-opioid receptor.[3] Following docking, molecular dynamics (MD) simulations are performed to refine the peptide-receptor complex and analyze the stability of the interactions. These simulations have revealed that the extracellular loop 2 (ECL2) of the receptor is particularly important for the AstC-receptor interaction.[5][11]
Experimental Protocols for 3D Structure Determination
The definitive determination of the AstC three-dimensional structure would require the use of Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography.
Protocol 1: NMR Spectroscopy for Peptide Structure in Solution
NMR spectroscopy is a powerful technique for determining the structure of peptides in a solution state that mimics their physiological environment.[12]
References
- 1. Identification of an allatostatin C signaling system in mollusc Aplysia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Possible Role of Allatostatin C in Inhibiting Ecdysone Biosynthesis Revealed in the Mud Crab Scylla paramamosain [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Somatostatin-type and allatostatin-C–type neuropeptides are paralogous and have opposing myoregulatory roles in an echinoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Functional Characterization of Allatostatin C (PISCF/AST) and Juvenile Hormone Acid O-Methyltransferase in Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Putative allatostatin C peptide [novoprolabs.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Structural and Functional Characterization of Allatostatin Receptor Type-C of Thaumetopoea pityocampa, a Potential Target for Next-Generation Pest Control Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmacy.nmims.edu [pharmacy.nmims.edu]
The Core of Neuropeptide Discovery: A Technical Guide to Allatostatin C Gene Identification and Cloning
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the methodologies for identifying and cloning the allatostatin C (ASTC) gene, a key regulator of insect physiology. This whitepaper provides in-depth experimental protocols, data presentation standards, and visual workflows to accelerate research and development in this critical area.
The allatostatins are a diverse family of neuropeptides that play crucial inhibitory roles in insects, most notably in the biosynthesis of juvenile hormone, a key regulator of development and reproduction. Among these, Allatostatin C (ASTC) and its paralogs, AST-CC and AST-CCC, are of significant interest due to their structural and functional homology to vertebrate somatostatin, suggesting an ancient and conserved signaling system.[1][2][3] The identification and cloning of the genes encoding these peptides are fundamental steps in understanding their physiological roles and for developing novel pest management strategies and therapeutic agents.
This technical guide provides a detailed roadmap for the identification and cloning of the ASTC gene, from initial tissue collection to final sequence validation. It outlines established molecular biology techniques, including Polymerase Chain Reaction (PCR), Rapid Amplification of cDNA Ends (RACE), and cDNA library screening, and provides standardized protocols for their application in this specific context.
Allatostatin C: Gene Structure and Peptide Diversity
The genes encoding C-type allatostatins typically contain a precursor protein that yields a single biologically active peptide.[1][4] This is in contrast to other allatostatin types which can produce multiple peptides from a single precursor. The mature ASTC peptide is characterized by a conserved C-terminal sequence, PISCF, and a disulfide bridge between two cysteine residues, which is crucial for its biological activity.[5][6] Gene duplication events have led to the evolution of paralogous genes, namely AST-CC and AST-CCC, which encode for structurally related peptides with potentially distinct functions.[2][3]
Table 1: Allatostatin C Family Peptide Sequences in Selected Species
| Species | Peptide | Sequence | Remarks |
| Manduca sexta | AST-C | pEVRYRQCYFNPISCF | First identified AST-C.[7] |
| Drosophila melanogaster | Drostatin-C | Differs by one amino acid from M. sexta AST-C. | |
| Scylla paramamosain | ScypaAST-C | QIRYHQCYFNPISCF-OH | Disulfide bridge between C7 and C14.[5] |
| Scylla paramamosain | ScypaAST-CCC | RSYWKQCAFNAVSCF-NH₂ | Disulfide bridge between C7 and C14.[5] |
| Homarus americanus | AST-C I | pQIRYHQCYFNPISCF | Non-amidated C-terminus.[8] |
| Homarus americanus | AST-C II | SYWKQCAFNAVSCFamide | C-terminally amidated.[8] |
| Homarus americanus | AST-C III | GNGDGRLYWRCYFNAVSCF | Non-amidated C-terminus.[8] |
Experimental Workflow for Allatostatin C Gene Identification and Cloning
The process of identifying and cloning a novel ASTC gene can be systematically approached through a series of well-defined experimental stages. The following diagram illustrates a typical workflow.
Detailed Experimental Protocols
RNA Extraction and cDNA Synthesis
Total RNA is extracted from tissues known to express neuropeptides, such as the brain, ventral nerve cord, and midgut. High-quality, intact RNA is crucial for the success of subsequent steps.
Protocol:
-
Homogenize 50-100 mg of tissue in 1 mL of TRIzol reagent.
-
Incubate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a fresh tube and precipitate the RNA by adding 0.5 mL of isopropanol.
-
Incubate for 10 minutes at room temperature and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Air-dry the pellet and resuspend in RNase-free water.
-
Synthesize first-strand cDNA from 1-5 µg of total RNA using a reverse transcriptase kit with oligo(dT) primers according to the manufacturer's instructions.
Degenerate PCR for Initial Fragment Amplification
Based on conserved regions of known ASTC peptides, degenerate primers are designed to amplify a partial sequence of the ASTC gene.
Protocol:
-
Primer Design: Design forward and reverse degenerate primers based on conserved amino acid sequences (e.g., YRQCYF and PISCF).
-
PCR Reaction Mixture (50 µL):
-
10x PCR Buffer: 5 µL
-
10 mM dNTPs: 1 µL
-
50 mM MgCl₂: 1.5 µL
-
Forward Primer (10 µM): 2 µL
-
Reverse Primer (10 µM): 2 µL
-
Taq DNA Polymerase (5 U/µL): 0.5 µL
-
cDNA template: 1-2 µL
-
Nuclease-free water: to 50 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 3 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 45-55°C (gradient PCR recommended) for 45 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 5 minutes
-
-
Analyze PCR products on a 1.5% agarose (B213101) gel. Excise bands of the expected size, purify the DNA, and send for sequencing.
Rapid Amplification of cDNA Ends (RACE)
Once a partial sequence is obtained, 5' and 3' RACE are performed to obtain the full-length cDNA sequence.[9]
Protocol for 5' RACE:
-
Synthesize first-strand cDNA using a gene-specific antisense primer (GSP1) designed from the known partial sequence.
-
Purify the cDNA and add a homopolymeric tail (e.g., dC-tail) to the 3' end using terminal deoxynucleotidyl transferase (TdT).
-
Perform PCR using a nested gene-specific antisense primer (GSP2) and a universal anchor primer that binds to the dC-tail.
-
Analyze and sequence the PCR product.
Protocol for 3' RACE:
-
Synthesize first-strand cDNA using an oligo(dT)-adapter primer.
-
Perform PCR using a gene-specific sense primer (GSP3) from the known sequence and an adapter primer that binds to the oligo(dT) tail.
-
Analyze and sequence the PCR product.[10]
Full-Length cDNA Amplification and Cloning
Based on the assembled full-length sequence from RACE, specific primers are designed to amplify the entire open reading frame (ORF).
Protocol:
-
Design forward and reverse primers corresponding to the start and end of the ORF.
-
Perform PCR using a high-fidelity DNA polymerase to minimize errors.
-
Purify the PCR product and clone it into a suitable vector (e.g., pGEM-T Easy) for sequencing and further characterization.
Gene Expression Analysis
Quantitative PCR (qPCR): qPCR is used to quantify the expression levels of the ASTC gene in different tissues or under various physiological conditions.[7]
Protocol:
-
Synthesize cDNA from RNA extracted from target tissues.
-
Design qPCR-specific primers for the ASTC gene and a reference gene.
-
Perform qPCR using a SYBR Green or probe-based assay.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine relative gene expression.[11][12]
In Situ Hybridization: This technique is used to visualize the spatial expression pattern of ASTC mRNA within tissues.[13][14][15]
Protocol:
-
Prepare digoxigenin (B1670575) (DIG)-labeled antisense and sense RNA probes from the cloned ASTC cDNA.
-
Fix and section the target tissue.
-
Hybridize the tissue sections with the labeled probe.
-
Detect the probe using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) and a chromogenic substrate.
-
Visualize the signal under a microscope.
Allatostatin C Signaling Pathway
ASTC peptides exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface.[4] The activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] This inhibitory signaling cascade is a hallmark of ASTC function.
Quantitative Data on Allatostatin C Receptor Activation
The biological activity of ASTC peptides can be quantified by measuring their ability to activate their cognate receptors. This is often expressed as the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀).
Table 2: Receptor Activation Data for Allatostatin C Peptides
| Species | Peptide | Receptor | Assay | Value | Reference |
| Aplysia californica | AstC | AstC-R | IP1 Accumulation | EC₅₀: ~6.3 nM | [6] |
| Aplysia californica | AstC' (no disulfide bridge) | AstC-R | IP1 Accumulation | EC₅₀: ~398 nM | [6] |
| Scylla paramamosain | ScypaAST-CCC | ScypaAST-CR | cAMP Inhibition | IC₅₀: 6.683 nM | [5] |
| Thaumetopoea pityocampa | AST-C | AstR-C | Gαi2 Coupling | EC₅₀: 0.05 nM | [16] |
| Thaumetopoea pityocampa | AST-C | AstR-C | β-arrestin Recruitment | EC₅₀: 37 nM | [4] |
Conclusion
The identification and cloning of the allatostatin C gene are critical for advancing our understanding of insect endocrinology and for the development of novel, targeted approaches for pest control and drug discovery. The methodologies outlined in this guide provide a robust framework for researchers to successfully isolate and characterize ASTC genes from a wide range of species. The detailed protocols and visual aids are intended to facilitate the practical implementation of these techniques, thereby accelerating progress in this exciting field of research.
References
- 1. sdbonline.org [sdbonline.org]
- 2. Allatostatin C and its paralog allatostatin double C: the arthropod somatostatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allatostatin - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | A Possible Role of Allatostatin C in Inhibiting Ecdysone Biosynthesis Revealed in the Mud Crab Scylla paramamosain [frontiersin.org]
- 6. Identification of an allatostatin C signaling system in mollusc Aplysia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Non-amidated and amidated members of the C-type allatostatin (AST-C) family are differentially distributed in the stomatogastric nervous system of the American lobster, Homarus americanus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid amplification of cDNA ends - Wikipedia [en.wikipedia.org]
- 10. 3´ RACE System for Rapid Amplification of cDNA Ends | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. gene-quantification.de [gene-quantification.de]
- 12. agilent.com [agilent.com]
- 13. In Situ Hybridization to Localize mRNAs | Springer Nature Experiments [experiments.springernature.com]
- 14. m.youtube.com [m.youtube.com]
- 15. In situ hybridization technique to localize rRNA and mRNA in mammalian neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
Tissue-Specific Expression of the Allatostatin II Gene: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allatostatins (ASTs) are a diverse family of neuropeptides in invertebrates that play crucial roles in regulating a wide array of physiological processes. Initially identified for their potent inhibitory effect on the biosynthesis of Juvenile Hormone (JH) in cockroaches, their functions are now known to extend to the regulation of feeding, digestion, muscle contraction, and neuromodulation.[1] Three main families of allatostatins have been characterized based on their primary structures: Allatostatin A (AST-A), Allatostatin B (AST-B), and Allatostatin C (AST-C).[2]
This technical guide focuses on the tissue-specific expression of the Allatostatin II (AST-II) gene, a member of the Allatostatin B (AST-B) family, also known as myoinhibitory peptides (MIPs).[3] Understanding the precise location of AST-II gene expression and peptide localization is paramount for elucidating its physiological roles and for the development of targeted therapeutic and pest control agents. This document provides a comprehensive overview of the current knowledge on AST-II/AST-B tissue-specific expression, detailed experimental protocols for its analysis, and a summary of its signaling pathway.
Data Presentation: Quantitative Expression of the Allatostatin B Gene
Quantitative analysis of Allatostatin B (AST-B) gene expression reveals its prevalence in neural tissues, with significant expression also detected in metabolic and reproductive tissues in various insect species. The following table summarizes the relative expression levels of the Allatostatin B (Myoinhibitory Peptide) gene in different tissues of the mealworm beetle, Tenebrio molitor.
| Tissue | Relative mRNA Expression Level (Mean ± SEM) | Species | Method | Reference |
| Brain | 43.88 ± 6.12 (after cold stress) | Tenebrio molitor | RT-qPCR | [4] |
| Ventral Nerve Cord (VNC) | 4.00 ± 1.78 (after cold stress) | Tenebrio molitor | RT-qPCR | [4] |
| Fat Body (FB) | 2.08 ± 0.74 (after cold stress, not statistically significant) | Tenebrio molitor | RT-qPCR | [4] |
Note: The data from Wojtowicz et al. (2022) reflects expression levels after one hour of cold stress, which was shown to significantly upregulate AST-B expression in the brain and VNC.
Qualitative data from immunohistochemical and in situ hybridization studies in various insects, including cockroaches and Drosophila, have demonstrated the presence of Allatostatin-like peptides in:
-
Central Nervous System (CNS): Interneurons in the brain and ventral nerve cord.[5]
-
Stomatogastric Nervous System: Neurons and nerve fibers.[6]
-
Midgut: Endocrine cells.[6]
-
Hindgut: Innervating muscles.[5]
-
Reproductive Tissues: Nerves associated with reproductive organs.[7]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to determine the tissue-specific expression of the this compound/B gene and peptide.
Quantitative Real-Time PCR (qRT-PCR) for Allatostatin B mRNA Quantification
This protocol is adapted from methodologies used for quantifying neuropeptide gene expression in insects.[4]
a. Tissue Dissection and RNA Extraction:
-
Anesthetize insects on ice or with CO2.
-
Dissect target tissues (e.g., brain, ventral nerve cord, fat body, midgut, ovaries) in ice-cold sterile phosphate-buffered saline (PBS).
-
Immediately transfer dissected tissues into a microcentrifuge tube containing an appropriate RNA lysis buffer (e.g., TRIzol) and homogenize.
-
Extract total RNA following the manufacturer's protocol for the chosen RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
b. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers.
-
Follow the manufacturer's instructions for incubation times and temperatures.
-
Dilute the resulting cDNA to a suitable concentration for qPCR (e.g., 10-20 ng/µL).
c. qPCR Reaction:
-
Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers for the Allatostatin B gene (and a reference gene), and nuclease-free water.
-
Dispense the master mix into qPCR plates.
-
Add the diluted cDNA to the respective wells.
-
Run the qPCR plate on a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation at 95°C for 5 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Perform a melt curve analysis to ensure the specificity of the amplified product.
d. Data Analysis:
-
Determine the cycle threshold (Ct) values for the Allatostatin B gene and the reference gene (e.g., Actin, GAPDH, or a ribosomal protein gene).
-
Calculate the relative expression of the Allatostatin B gene using the 2-ΔΔCt method.
In Situ Hybridization for Localization of Allatostatin B mRNA
This protocol provides a general framework for localizing Allatostatin B mRNA in tissue sections.
a. Probe Synthesis:
-
Clone a partial sequence of the Allatostatin B gene into a vector containing T7 and SP6 RNA polymerase promoters.
-
Linearize the plasmid and use it as a template for in vitro transcription to synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe.
-
Purify the labeled probe and verify its integrity.
b. Tissue Preparation:
-
Fix dissected tissues in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.
-
Cryoprotect the tissues by incubating in a graded series of sucrose (B13894) solutions (e.g., 10%, 20%, 30% sucrose in PBS).
-
Embed the tissues in an optimal cutting temperature (OCT) compound and freeze.
-
Cut 10-20 µm thick sections using a cryostat and mount them on charged microscope slides.
c. Hybridization:
-
Pretreat the sections with proteinase K to improve probe accessibility.
-
Prehybridize the sections in hybridization buffer for 1-2 hours at the hybridization temperature (e.g., 55-65°C).
-
Hybridize the sections with the DIG-labeled probe overnight at the same temperature.
d. Signal Detection:
-
Wash the slides to remove the unbound probe.
-
Incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Detect the signal using a chromogenic substrate for AP, such as NBT/BCIP, which produces a colored precipitate.
-
Counterstain with a nuclear stain if desired, dehydrate, and mount.
Immunohistochemistry for Localization of Allatostatin B Peptide
This protocol outlines the steps for visualizing the Allatostatin B peptide in tissue sections.
a. Tissue Preparation:
-
Fix and section the tissues as described for in situ hybridization.
b. Immunostaining:
-
Permeabilize the tissue sections with a detergent (e.g., 0.1-0.3% Triton X-100 in PBS).
-
Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., PBS containing 5% normal goat serum and 0.1% Triton X-100) for at least 1 hour.
-
Incubate the sections with a primary antibody specific to Allatostatin B overnight at 4°C.
-
Wash the sections extensively with PBS.
-
Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Wash the sections to remove the unbound secondary antibody.
-
Mount the slides with an antifade mounting medium containing a nuclear stain (e.g., DAPI).
c. Imaging:
-
Visualize the fluorescent signal using a confocal or fluorescence microscope.
Mandatory Visualization
Allatostatin B Signaling Pathway
The Allatostatin B (AST-B) peptides, also known as Myoinhibitory Peptides (MIPs), exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface.[3] The AST-B receptor is evolutionarily related to the vertebrate bombesin (B8815690) receptor.[3] Upon ligand binding, the receptor activates an intracellular signaling cascade, which can lead to various cellular responses, including the inhibition of muscle contraction and the modulation of hormone synthesis. While the precise downstream signaling cascade can be cell-type specific, evidence from Diploptera punctata suggests the involvement of the phospholipase C (PLC) pathway.
Caption: Allatostatin B signaling cascade via a Gq-coupled GPCR.
Experimental Workflow for Allatostatin B Gene Expression Analysis
The following diagram illustrates a typical workflow for analyzing the tissue-specific expression of the Allatostatin B gene using both quantitative and localization techniques.
Caption: Workflow for Allatostatin B gene expression analysis.
Conclusion
The tissue-specific expression of the this compound/B gene underscores its multifaceted role as a key neuromodulator and myoregulator in invertebrates. Its prominent expression in the central and stomatogastric nervous systems, as well as in endocrine cells of the gut, aligns with its known functions in inhibiting muscle contractions and influencing feeding behavior. The provided quantitative data, though currently limited to a few tissues in a single species, offers a foundation for further comparative studies. The detailed experimental protocols and the signaling pathway diagram presented in this guide serve as a valuable resource for researchers aiming to further unravel the complexities of the allatostatin system. Future investigations focusing on a broader range of tissues and species, coupled with functional genomics approaches, will be crucial for a comprehensive understanding of this compound's physiological significance and for exploiting its potential in novel drug and insecticide development strategies.
References
- 1. insectmetamorphosis-ibe.csic.es [insectmetamorphosis-ibe.csic.es]
- 2. Expression profile of genes encoding allatoregulatory neuropeptides in females of the spider Parasteatoda tepidariorum (Araneae, Theridiidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distribution and physiological effects of B-type allatostatins (myoinhibitory peptides, MIPs) in the stomatogastric nervous system of the crab, Cancer borealis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of B-type allatostatin neuropeptides on crosstalk between the insect immune response and cold tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunocytochemical localization of Diploptera punctata allatostatin-like peptide in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of the allatostatin gene in endocrine cells of the cockroach midgut - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Localization of Diploptera punctata allatostatin-like immunoreactivity in helminths: an immunocytochemical study | Parasitology | Cambridge Core [cambridge.org]
Allatostatin II receptor identification and characterization
An In-depth Technical Guide to the Identification and Characterization of Allatostatin C Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies employed in the identification, characterization, and elucidation of the signaling pathways of Allatostatin C (AstC) receptors. Allatostatin C is a pleiotropic neuropeptide in invertebrates, primarily known for its role in inhibiting the synthesis of juvenile hormone, a key regulator of insect development and reproduction.[1][2] Its cognate receptor, a G protein-coupled receptor (GPCR), represents a promising target for the development of novel, species-specific insecticides.[1][3] This document details the experimental protocols, summarizes quantitative data, and visualizes the complex biological processes involved in AstC receptor research.
Identification of Allatostatin C Receptors
The initial step in characterizing the AstC signaling system is the identification of its receptor. This process typically begins with bioinformatics and is followed by molecular cloning.
1.1. Bioinformatic Identification Putative AstC receptor sequences are often identified by searching genomic and transcriptomic databases of the target species. Since insect AstC receptors are orthologs of vertebrate somatostatin/opioid receptors, known sequences from these families can be used as queries in BLAST (Basic Local Alignment Search Tool) searches to find candidate receptor genes.[4]
1.2. Molecular Cloning Once a candidate gene is identified, molecular cloning techniques are used to isolate its full-length coding sequence.
Experimental Protocol: Receptor Cloning
-
Tissue Dissection and RNA Extraction: Dissect tissues where the receptor is likely expressed, such as the brain, abdominal ganglia, or Malpighian tubules.[5][6] Immediately freeze the tissues in liquid nitrogen. Extract total RNA using a standard Trizol-based method or a commercial kit.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
PCR Amplification: Design gene-specific primers based on the predicted sequence from the database. Perform Polymerase Chain Reaction (PCR) to amplify the full-length open reading frame (ORF) of the receptor from the cDNA library.[7]
-
Cloning into Expression Vector: Ligate the purified PCR product into a suitable mammalian expression vector, such as pcDNA3.1.[7] This vector will be used for subsequent characterization in cell lines. For localization and protein interaction studies, the receptor ORF is often cloned in-frame with a fluorescent (e.g., EYFP) or luminescent (e.g., NanoLuc) tag.[8][9]
-
Sequence Verification: Sequence the cloned construct to confirm its identity and ensure no mutations were introduced during PCR.
Functional Characterization in Heterologous Systems
To study the receptor's function, the expression vector is transiently transfected into a mammalian cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, which provide a clean background for studying a specific GPCR.[7][10]
2.1. Subcellular Localization
It is crucial to confirm that the cloned receptor is correctly trafficked to the plasma membrane where it can interact with its extracellular ligand.
Experimental Protocol: Confocal Microscopy for Localization
-
Cell Culture and Transfection: Culture HEK293 cells on glass-bottom dishes. Transfect the cells with a plasmid encoding the AstC receptor fused to a C-terminal fluorescent tag like EYFP (CmorAlstRC-EYFP).[11]
-
Cell Staining: After 24-48 hours of expression, stain the cells with a membrane-specific dye (e.g., CellMask Deep Red) and a nuclear stain (e.g., Hoechst 33342).[8]
-
Imaging: Use a confocal microscope to acquire images. The fluorescence signal from the EYFP-tagged receptor should predominantly co-localize with the plasma membrane marker.[11]
2.2. Ligand-Induced Signaling
The central part of characterization involves demonstrating that the receptor is activated by its specific ligand (AstC) and determining the downstream signaling pathways it engages. AstC receptors typically couple to the Gαi subtype of G proteins, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[8][9] They can also signal through calcium mobilization and recruit β-arrestin.[5][11]
Workflow for Receptor Characterization
Caption: General experimental workflow for AstC receptor characterization.
Experimental Protocol: FRET-Based Gαi Activation Assay
This assay directly measures the activation of a specific G protein subtype upon receptor stimulation.
-
Cell Preparation: Co-transfect HEK293 cells with plasmids for the AstC receptor and a FRET-based Gαi2 biosensor.[11] This sensor typically consists of the Gαi subunit tagged with a fluorescent protein and the Gβγ subunits tagged with a complementary one.[1]
-
Measurement: Plate the transfected cells in a 96-well plate. Measure the baseline FRET signal using a plate reader.
-
Ligand Stimulation: Add varying concentrations of the synthetic AstC peptide to the wells.
-
Data Acquisition: Measure the FRET signal again after ligand addition. Activation of the receptor causes the G protein heterotrimer to dissociate, leading to a concentration-dependent decrease in the FRET signal.[9]
-
Analysis: Plot the change in FRET ratio against the logarithm of the agonist concentration. Fit the data using a three-parameter Hill equation in software like GraphPad Prism to determine the pEC50 or EC50 value.[11]
Experimental Protocol: Calcium Mobilization Assay
This assay is used to detect Gαq-mediated signaling or signaling redirected through a promiscuous Gα protein.
-
Cell Preparation: Co-transfect HEK293T cells with the AstC receptor plasmid and a plasmid for a promiscuous Gα16 subunit, which couples to most GPCRs and links them to the phospholipase C/calcium pathway.[12]
-
Dye Loading: After 24-48 hours, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[12]
-
FLIPR Measurement: Place the plate into a Fluorometric Imaging Plate Reader (FLIPR).[5] The instrument first measures the baseline fluorescence, then injects the AstC peptide at various concentrations and immediately begins recording the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium.[5]
-
Data Analysis: The peak fluorescence response is plotted against the ligand concentration to generate a dose-response curve and calculate the EC50.
Experimental Protocol: cAMP Inhibition Assay
This assay confirms Gαi coupling by measuring the receptor's ability to inhibit cAMP production.
-
Cell Transfection: Transfect CHO-K1 or HEK293T cells with the AstC receptor plasmid.[10]
-
Cell Stimulation: Treat the cells with the AstC peptide for a short period, followed by stimulation with forskolin, a direct activator of adenylyl cyclase.[13]
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) kit or a BRET-based biosensor.[10][13]
-
Data Analysis: The AstC-activated Gαi protein will inhibit forskolin-stimulated cAMP production. The results are expressed as a percentage of the forskolin-only response, and an IC50 value is calculated from the dose-response curve.
Experimental Protocol: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, a key step in receptor desensitization and signaling.
-
Cell Preparation: Co-transfect HEK293 cells with the AstC receptor fused to a luminescent donor (e.g., NanoLuc) and β-arrestin2 fused to a fluorescent acceptor (e.g., YFP).[9]
-
BRET Measurement: Plate the cells in a 96-well plate. Add the NanoLuc substrate, furimazine, and measure the baseline BRET signal.
-
Ligand Stimulation: Add the AstC peptide at various concentrations. Agonist-induced receptor activation causes the YFP-tagged β-arrestin2 to be recruited to the receptor, bringing the donor and acceptor into proximity and increasing the BRET signal.[8][9]
-
Data Analysis: Calculate the change in the BRET ratio and plot it against the ligand concentration to determine the EC50 for β-arrestin recruitment.[8]
Quantitative Data Presentation
Summarizing pharmacological data in tables allows for clear comparison across different studies, receptor variants, and ligands.
Table 1: Pharmacological Properties of Insect Allatostatin C Receptors
| Receptor | Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|---|---|
| C. morosus AlstRC (WT) | CmorAST-C | Gαi2 Activation (FRET) | HEK293 | pEC50 | 9.24 ± 0.08 | [8][11] |
| C. morosus AlstRC (WT) | CmorAST-C | β-arrestin2 Recruitment (FRET) | HEK2993 | pEC50 | 6.82 ± 0.05 | [8][11] |
| C. morosus AlstRC (WT) | DmelASTC | Gαi2 Activation (FRET) | HEK293 | pEC50 | 8.29 ± 0.12 | [11] |
| C. morosus AlstRC (ECL3 Mutant) | CmorAST-C | Gαi2 Activation (FRET) | HEK293 | pEC50 | 7.76 ± 0.15 | [11] |
| C. morosus AlstRC (ΔN-term Mutant) | CmorAST-C | Gαi2 Activation (FRET) | HEK293 | pEC50 | 8.4 ± 0.09 | [11] |
| T. pityocampa AstR-C | AST-C | Gαi2 Activation (FRET) | HEK293 | EC50 | 0.05 nM | [9] |
| T. pityocampa AstR-C | AST-C | β-arrestin2 Recruitment (BRET) | HEK293 | EC50 | 37 nM | [1][9] |
| S. paramamosain Ast-CR | ScypaAST-CCC | cAMP Inhibition | HEK293T | IC50 | 6.683 nM |[13] |
Table 2: Pharmacological Properties of a Mollusc Allatostatin C Receptor
| Receptor | Ligand | Assay Type | Cell Line | Parameter | Value (log[M]) | Reference |
|---|---|---|---|---|---|---|
| Aplysia AstC-R | Aplysia AstC | IP1 Accumulation | CHO-K1 | log[EC50] | -8.2 ± 0.3 | [7] |
| Aplysia AstC-R | Aplysia AstC' (linear) | IP1 Accumulation | CHO-K1 | log[EC50] | -6.4 ± 0.5 |[7] |
Allatostatin C Receptor Signaling Pathway
Upon activation by AstC, the receptor undergoes a conformational change, allowing it to activate its cognate heterotrimeric G protein (primarily Gαi). This activation leads to multiple downstream events.
Caption: Allatostatin C receptor signaling pathway.
Pathway Description:
-
Ligand Binding: Allatostatin C binds to the extracellular domain of its receptor.[14]
-
G Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαi subunit, causing the dissociation of Gαi-GTP from the Gβγ dimer.[8][9]
-
Downstream Effects of Gαi: The Gαi-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[13]
-
β-Arrestin Recruitment: The activated receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin.[8] This process mediates receptor desensitization and can also initiate G protein-independent signaling cascades.[11]
-
ERK Phosphorylation: AstC receptor activation stimulates the phosphorylation of Extracellular signal-Regulated Kinase (ERK). This can occur through both G protein-dependent and β-arrestin-dependent pathways.[8][15]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Allatostatin - Wikipedia [en.wikipedia.org]
- 3. Discovering allatostatin type-C receptor specific agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. Allatostatin-C receptors in mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional Characterization of Allatostatin C (PISCF/AST) and Juvenile Hormone Acid O-Methyltransferase in Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of an allatostatin C signaling system in mollusc Aplysia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Frontiers | A Possible Role of Allatostatin C in Inhibiting Ecdysone Biosynthesis Revealed in the Mud Crab Scylla paramamosain [frontiersin.org]
- 14. Ligand binding pocket of a novel Allatostatin receptor type C of stick insect, Carausius morosus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Signal transduction pathways activated by Allatostatin II
An In-depth Technical Guide to the Signal Transduction Pathways Activated by Allatostatin II
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (AST-II), a member of the Type-A family of allatostatin neuropeptides, is a key regulator of insect physiology, originally identified by its potent inhibition of Juvenile Hormone (JH) synthesis in the cockroach Diploptera punctata. AST-II and its congeners exert their pleiotropic effects by activating specific G-protein coupled receptors (GPCRs). This guide provides a detailed overview of the signal transduction pathways initiated by AST-II, focusing on receptor interaction, G-protein coupling, and the activation of downstream second messenger systems. It includes quantitative data on peptide activity, detailed experimental protocols for studying these pathways, and visual diagrams to elucidate the complex signaling networks.
This compound and its Receptors
This compound is a decapeptide with the primary sequence Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2. It belongs to the Allatostatin-A (AST-A) family, characterized by a conserved C-terminal motif, Y/FXFGL-NH2.
AST-A peptides, including AST-II, are known to activate two homologous GPCRs, originally deorphanized in Drosophila melanogaster and designated as Allatostatin Receptor 1 (DAR-1) and Allatostatin Receptor 2 (DAR-2).[1][2] These receptors share sequence similarity with the mammalian galanin receptor family, suggesting conserved signaling functions.[1][2]
Core Signaling Pathways
AST-II binding to DAR-1 and DAR-2 initiates a cascade of intracellular events through the activation of a pertussis toxin-sensitive inhibitory G-protein (Gi/o). This coupling is central to the primary downstream effects: inhibition of adenylyl cyclase and mobilization of intracellular calcium.
Gi/o Protein-Mediated Inhibition of Adenylyl Cyclase
Upon receptor activation, the Gi/o protein is activated, leading to the dissociation of its Gαi and Gβγ subunits. The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase (AC). This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Reduced cAMP levels decrease the activity of Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream target proteins involved in cellular metabolism and gene expression.
Calcium Mobilization Pathway
In addition to cAMP inhibition, AST-A receptor activation leads to a measurable increase in intracellular calcium ([Ca2+]i).[3] In Gi/o-coupled systems, this is often mediated by the dissociated Gβγ subunits, which can activate Phospholipase Cβ (PLCβ). PLCβ then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol. The resulting calcium transient can modulate a wide array of cellular processes, including enzyme activity, gene transcription, and muscle contraction.
Probable Downstream Signaling Pathways
Based on the established coupling of AST-A receptors to Gi/o proteins and their homology to mammalian galanin receptors, the following pathways are also highly probable downstream targets of this compound.
MAPK/ERK Pathway Activation
GPCRs that couple to Gi/o proteins can activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, a critical cascade regulating cell growth, proliferation, and differentiation.[1][4] Activation can occur through several mechanisms, including the Gβγ subunits recruiting Src kinase and activating a Ras/Raf/MEK/ERK phosphorylation cascade.[1] Homologous galanin receptors (GalR1 and GalR2) have been shown to activate the MAPK/ERK pathway.[5][6]
GIRK Channel Activation
A common effector for Gi/o-coupled receptors is the G-protein-coupled inwardly rectifying potassium (GIRK) channel.[7][8] The Gβγ subunit, liberated upon receptor activation, can directly bind to and open GIRK channels.[7][8] This leads to an efflux of K+ ions, hyperpolarization of the cell membrane, and a subsequent decrease in cellular excitability. This mechanism is fundamental for the inhibitory action of many neurotransmitters and hormones in the nervous system and the heart. The expression of inwardly rectifying potassium channels has been shown to be functionally relevant to allatostatin-producing cells.[9]
Quantitative Data
The primary physiological role of this compound in Diploptera punctata is the inhibition of juvenile hormone (JH) synthesis. The following table summarizes the effective concentrations of native D. punctata allatostatins in an in vitro JH synthesis bioassay.
| Peptide | Sequence | Concentration for >40% Inhibition of JH Synthesis | Reference |
| Allatostatin 1 | Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH2 | 10⁻⁹ M | [10] |
| Allatostatin 2 | Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2 | 10⁻⁸ M | [10] |
| Allatostatin 3 | Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 | 7 x 10⁻⁷ M | [10] |
| Allatostatin 4 | Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 | 10⁻⁸ M | [10] |
Experimental Protocols
The study of this compound signaling pathways relies on a suite of established functional assays. Below are detailed methodologies for key experiments.
[³⁵S]GTPγS Binding Assay (for G-protein Activation)
This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G-protein activation.[11]
Workflow Diagram:
Protocol:
-
Membrane Preparation: Prepare membranes from cells heterologously expressing the receptor of interest (e.g., DAR-1 or DAR-2) or from native tissue. Homogenize cells in ice-cold buffer and isolate the membrane fraction by centrifugation. Determine protein concentration via a standard assay (e.g., Bradford).[4]
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine in order:
-
Assay buffer.
-
GDP (final concentration ~10 µM) to ensure G-proteins are in an inactive state.
-
Varying concentrations of this compound. For non-specific binding control, add unlabeled GTPγS (final concentration ~10 µM).
-
Membrane preparation (5-20 µg of protein).
-
-
Initiation: Start the reaction by adding [³⁵S]GTPγS (final concentration 0.1-1.0 nM).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[4]
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a microplate scintillation counter.[4]
-
Data Analysis: Subtract non-specific binding from all values. Plot specific binding against the logarithm of agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Emax values.
cAMP Inhibition Assay (for Gi-coupled Receptors)
This assay quantifies the ability of a Gi-coupled receptor agonist to inhibit adenylyl cyclase activity, typically measured by the reduction in forskolin-stimulated cAMP production.[12]
Protocol:
-
Cell Plating: Seed cells expressing the receptor of interest into a 96- or 384-well plate and culture overnight.
-
Cell Stimulation:
-
Remove culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation. Incubate for 10-20 minutes.
-
Add varying concentrations of this compound (the antagonist/inhibitory agonist).
-
Add a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator, typically 5-10 µM) to all wells except the basal control.
-
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Cell Lysis: Lyse the cells according to the detection kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Quantify cAMP levels using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an ELISA-based kit.[13][14] The signal is typically inversely proportional to the amount of cAMP present.
-
Data Analysis: Generate a cAMP standard curve. Convert experimental values to cAMP concentrations. Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of AST-II concentration to determine the IC₅₀ value.
Fluo-4 Calcium Mobilization Assay
This fluorescence-based assay uses a calcium-sensitive dye (e.g., Fluo-4 AM) to measure changes in intracellular calcium concentration upon receptor activation.[3]
Workflow Diagram:
Protocol:
-
Cell Plating: Seed cells expressing the receptor (and ideally a promiscuous Gα subunit like Gα16 or Gαqi5 to couple Gi-signaling to a robust calcium response) in a black-walled, clear-bottom 96-well plate and culture overnight.[3]
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM (e.g., 2-4 µM) in a suitable buffer (e.g., HBSS with 20 mM HEPES). The solution should also contain an anion-transport inhibitor like probenecid (B1678239) (~2.5 mM) to prevent dye leakage from the cells.[6]
-
Remove the culture medium, and add 100 µL of the dye loading solution to each well.
-
-
Incubation: Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[10]
-
Detection: Place the plate into a fluorescence plate reader equipped with liquid handling (e.g., a FLIPR or FlexStation). Set the excitation and emission wavelengths for Fluo-4 (Ex/Em ≈ 490/525 nm).
-
Assay Execution:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument automatically injects a solution of this compound (at various concentrations) into the wells.
-
Continue to measure fluorescence kinetically for 60-180 seconds to capture the transient increase in intracellular calcium.
-
-
Data Analysis: Calculate the response as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the logarithm of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
References
- 1. Diversity of G Protein-Coupled Receptor Signaling Pathways to ERK/MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The activation of G-protein gated inwardly rectifying K+ channels by a cloned Drosophila melanogaster neuropeptide F-like receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the galanin receptor 2 (GalR2) protects the hippocampus from neuronal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 5. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 8. The GIRK1 subunit potentiates G protein activation of cardiac GIRK1/4 hetero-tetramers | eLife [elifesciences.org]
- 9. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Primary structure of four allatostatins: neuropeptide inhibitors of juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Galanin attenuates cocaine-mediated conditioned place preference and ERK signaling in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 13. G Protein-Coupled Receptor-Mediated Mitogen-Activated Protein Kinase Activation through Cooperation of Gαq and Gαi Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
Beyond the Brakes: An In-depth Technical Guide to the Pleiotropic Physiological Roles of Allatostatin-A
For Immediate Release
A comprehensive exploration of Allatostatin-A's diverse functions, moving beyond its classical role in juvenile hormone inhibition to its impact on feeding, neuromodulation, and other vital physiological processes. This technical guide is intended for researchers, scientists, and drug development professionals investigating novel targets in insect physiology and pest management.
Executive Summary
Allatostatin-A (AST-A), a highly conserved neuropeptide family in arthropods, was initially characterized by its potent inhibition of juvenile hormone (JH) biosynthesis in certain insect orders.[1][2] However, extensive research has unveiled a remarkable pleiotropy, implicating AST-A signaling in a wide array of physiological processes critical to an insect's life cycle. This guide provides a detailed technical overview of these non-allatostatic functions, presenting quantitative data, experimental methodologies, and signaling pathway visualizations to offer a deeper understanding of AST-A's multifaceted roles. From the intricate regulation of feeding and digestion to its influence on muscle activity, neuromodulation, and sleep, AST-A emerges as a key coordinator of insect behavior and physiology, presenting a rich landscape for basic research and the development of novel insecticides.
Core Physiological Roles of Allatostatin-A
AST-A's influence extends far beyond the corpora allata. It acts as a quintessential brain-gut peptide, with AST-A-producing neurons and enteroendocrine cells distributed throughout the central nervous system and midgut.[1][3] This widespread distribution underlies its diverse physiological functions.
Regulation of Feeding and Digestion
A predominant role for AST-A is the inhibition of feeding behavior.[1][3] Activation of AST-A-expressing neurons in Drosophila melanogaster significantly reduces food intake, an effect that is abolished in AST-A null mutants, confirming the peptide's direct involvement.[3] This anorexigenic effect is not merely a result of motor inhibition but appears to be a centrally mediated process influencing the motivation to feed.[4]
Beyond feeding initiation, AST-A is a critical regulator of gut physiology. It dose-dependently inhibits the contractions of the foregut, midgut, and hindgut, thereby slowing the passage of food.[2] This myoinhibitory action is complemented by its role in stimulating the release of digestive enzymes. In several insect species, AST-A has been shown to increase the activity of key digestive enzymes like amylase and proteases in the midgut.[1][5] This coordinated action of slowing gut motility while enhancing digestive enzyme secretion suggests a role for AST-A in optimizing nutrient absorption.[1]
Table 1: Quantitative Effects of Allatostatin-A on Feeding and Digestion
| Parameter | Insect Species | AST-A Concentration/Manipulation | Observed Effect | Reference |
| Food Intake | Drosophila melanogaster | Thermogenetic activation of AST-A neurons (29°C) | Significant reduction in food consumption over 48 hours. | [3] |
| Hindgut Motility | Blattella germanica | Synthetic AST-A | Inhibition of hindgut contractions. | [5] |
| Midgut α-amylase Secretion | Blattella germanica | Synthetic AST-A | Activation of secretion. | [5] |
| Ileum Contractions | Spodoptera frugiperda | Synthetic AST-A | Inhibition of contractions. | [5] |
| Midgut Amylase and Trypsin Levels | Spodoptera frugiperda | Synthetic AST-A | Reduction in enzyme levels. | [5] |
Neuromodulation and Sleep
AST-A signaling plays a significant role in modulating neuronal activity and behavior, including sleep. In Drosophila, activation of a specific subset of AST-A-expressing neurons in the brain promotes sleep.[3][6] This is characterized by an increase in total sleep time and the duration of sleep bouts.[7] Conversely, silencing these neurons leads to a decrease in sleep.[7] This suggests that AST-A is part of a neural circuit that regulates the sleep-wake cycle.
The neuromodulatory effects of AST-A are not limited to sleep. It has been implicated in modulating the activity of various neural circuits, including those involved in olfactory processing and motor control. The presence of AST-A receptors on diverse neuronal populations highlights its broad potential to shape neural network output and, consequently, behavior.
Table 2: Quantitative Effects of Allatostatin-A on Sleep
| Parameter | Insect Species | AST-A Manipulation | Observed Effect | Reference |
| Total Sleep | Drosophila melanogaster | Thermogenetic activation of AST-A neurons (29°C) | Significant increase in total sleep time. | [7] |
| Sleep Bout Duration | Drosophila melanogaster | Thermogenetic activation of AST-A neurons (29°C) | Significant increase in the length of individual sleep periods. | [7] |
| Locomotor Activity | Drosophila melanogaster | Thermogenetic activation of AST-A neurons (29°C) | Significant reduction in overall movement. | [3] |
Muscle Contraction
As mentioned in the context of digestion, AST-A has potent myoinhibitory effects on visceral muscles of the gut.[2] This action extends to other muscle types as well. For instance, in some insects, AST-A can inhibit the contractions of muscles involved in ventilation and circulation. This broad myoinhibitory profile suggests a general role for AST-A in regulating muscle activity throughout the body, contributing to a state of reduced physiological activity.
Allatostatin-A Signaling Pathway
AST-A peptides exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells.[2][8] These receptors are homologous to the mammalian galanin receptors.[2] To date, two main types of AST-A receptors have been identified in insects, often designated as AST-AR1 and AST-AR2 (or DAR-1 and DAR-2 in Drosophila).[9]
Binding of AST-A to its receptor initiates an intracellular signaling cascade. Evidence suggests that these receptors can couple to different G-proteins, leading to diverse downstream effects. Activation of AST-A receptors has been shown to modulate intracellular levels of both calcium (Ca²⁺) and cyclic AMP (cAMP).[7][9] The specific G-protein involved (e.g., Gαq leading to increased Ca²⁺ via phospholipase C, or Gαi/s affecting adenylyl cyclase and cAMP levels) likely depends on the receptor subtype and the cellular context, allowing for the wide range of physiological responses to AST-A.[10]
Caption: Generalized Allatostatin-A signaling pathway.
Key Experimental Protocols
The elucidation of AST-A's diverse roles has been made possible by a range of advanced experimental techniques. Below are detailed methodologies for three key approaches.
Thermogenetic Activation of AST-A Neurons in Drosophila
This technique allows for the conditional activation of genetically defined neurons, such as those expressing AST-A, by temperature shifts. The GAL4-UAS system is used to express a temperature-sensitive cation channel, such as TRPA1, specifically in AST-A neurons.
Protocol:
-
Genetic Crosses: Cross a fly line carrying an AST-A-GAL4 driver with a line carrying a UAS-TRPA1 transgene.
-
Rearing: Raise the F1 progeny at a permissive temperature (e.g., 18-22°C) where the TRPA1 channel is inactive.
-
Experimental Setup: Place adult flies in a behavioral arena or feeding assay apparatus that allows for precise temperature control.
-
Baseline Measurement: Record the behavior of interest (e.g., feeding, locomotion) at the permissive temperature for a defined period.
-
Activation: Shift the temperature to the activating temperature for TRPA1 (e.g., 29-31°C) to depolarize the AST-A neurons.[11]
-
Experimental Measurement: Record the behavior at the activating temperature.
-
Data Analysis: Compare the behavioral parameters between the permissive and activating temperatures to determine the effect of AST-A neuron activation.
References
- 1. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allatostatin - Wikipedia [en.wikipedia.org]
- 3. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF | PLOS Genetics [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unravelling the Evolution of the Allatostatin-Type A, KISS and Galanin Peptide-Receptor Gene Families in Bilaterians: Insights from Anopheles Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Type A allatostatins from Drosophila melanogaster and Diplotera puncata activate two Drosophila allatostatin receptors, DAR-1 and DAR-2, expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a G Protein-Coupled Receptor for Buccalin-Type Peptides in the Mollusk Aplysia: Evolutionary Insights into Neuropeptide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optogenetics and thermogenetics: technologies for controlling the activity of targeted cells within intact neural circuits - PMC [pmc.ncbi.nlm.nih.gov]
Evolutionary conservation of Allatostatin II across insect species
An In-depth Technical Guide on the Evolutionary Conservation of Allatostatin-A (AST-A) Across Insect Species
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allatostatins (ASTs) are a superfamily of pleiotropic neuropeptides found in insects and other invertebrates that regulate a wide array of physiological processes.[1] They were initially discovered and named for their role in inhibiting the synthesis of juvenile hormone (JH) by the corpora allata in the cockroach Diploptera punctata.[2][3] Subsequent research has revealed their involvement in functions as diverse as feeding behavior, gut motility, reproduction, and neuromodulation.[4][5][6]
Three distinct families of allatostatins have been identified based on their primary structures: Allatostatin-A (AST-A), Allatostatin-B (AST-B), and Allatostatin-C (AST-C).[1][4] These families share no sequence homology and have unique evolutionary histories.[5]
-
Allatostatin-A (AST-A): Characterized by a highly conserved C-terminal motif, Y/FXFGL-amide.[5] The term "Allatostatin II," a specific peptide isolated from D. punctata, falls within this family.[2]
-
Allatostatin-B (AST-B): Characterized by the conserved C-terminal sequence W(X)6W-amide.[7][8]
-
Allatostatin-C (AST-C): Characterized by an uncapped C-terminus with the sequence PISCF-OH.[9]
This technical guide focuses on the Allatostatin-A (AST-A) family, due to its broad functional significance and high degree of conservation across insect orders. Understanding the evolutionary conservation of AST-A peptides and their cognate receptors is crucial for fundamental insect neurobiology and for the development of novel, species-specific insecticides that target vital physiological pathways.[4]
Evolutionary Conservation of Allatostatin-A Peptides and Receptors
The conservation of the AST-A signaling system is evident at both the ligand and receptor levels. The peptides exhibit a remarkable conservation of their C-terminal active core, while the receptors show structural and functional similarities across diverse insect taxa.
Allatostatin-A Peptide Sequences
The defining feature of the AST-A family is the conserved C-terminal sequence Tyr/Phe-Xaa-Phe-Gly-Leu-NH2 (where Xaa is a variable amino acid).[7] This motif is critical for receptor binding and biological activity. While the N-terminal portions of the peptides can be highly variable, the C-terminal amide is almost universally conserved. A single gene typically encodes a prepropeptide that is post-translationally cleaved to produce multiple AST-A peptides.[6]
Table 1: Representative Allatostatin-A (AST-A) Peptide Sequences Across Insect Orders
| Insect Order | Species | Peptide Name | Sequence |
| Dictyoptera | Diploptera punctata | AST-II | Gly-Asp-Gly-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂ |
| AST-5 | Ala-Arg-Pro-Tyr-Ser-Phe-Gly-Leu-NH₂ | ||
| Diptera | Drosophila melanogaster | Drostatin-A3 (AstA-1) | Ser-Arg-Pro-Tyr-Ser-Phe-Gly-Leu-NH₂ |
| Drostatin-A4 (AstA-2) | Thr-Thr-Arg-Pro-Gln-Pro-Phe-Asn-Phe-Gly-Leu-NH₂ | ||
| Orthoptera | Gryllus bimaculatus | Grybi-AST-A1 | Gly-Pro-Ser-Gly-Pro-Met-Tyr-Ser-Phe-Gly-Leu-NH₂ |
| Lepidoptera | Bombyx mori | Bombyx-AST-A1 | Ala-Pro-Ser-Ala-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂ |
| Coleoptera | Tribolium castaneum | Trica-AST-A1 | Gln-Val-Arg-Tyr-Gln-Phe-Gly-Leu-NH₂ |
(Note: Conserved C-terminal active core is bolded for emphasis.)
Allatostatin-A Receptors
AST-A peptides exert their effects by binding to specific G-protein coupled receptors (GPCRs).[1][3] In Drosophila melanogaster, two such receptors have been identified: DAR-1 and DAR-2.[10][11][12] These receptors share significant sequence identity with each other and are structurally related to the mammalian somatostatin, galanin, and kisspeptin (B8261505) receptor families, suggesting a common evolutionary origin.[5][13] The activation of these receptors by AST-A peptides has been shown to be concentration-dependent, with varying potencies for different peptides within the same species, indicating ligand redundancy and potential for differential regulation.[11]
Table 2: Pharmacological Profile of Allatostatin-A Receptors in Drosophila melanogaster
| Receptor | Ligand (Peptide) | Assay Type | EC₅₀ (M) | Reference |
| DAR-2 | Drostatin-A1 | Calcium Mobilization | 8 x 10⁻⁸ | [12] |
| Drostatin-A2 | Calcium Mobilization | 8 x 10⁻⁸ | [12] | |
| Drostatin-A3 | Calcium Mobilization | 8 x 10⁻⁸ | [12] | |
| Drostatin-A4 | Calcium Mobilization | 1 x 10⁻⁸ | [12] | |
| DAR-1 | Drostatin-A3 | GTPγS Binding | ~5 x 10⁻⁹ | [11] |
| D. punctata AST-5 | GTPγS Binding | ~1 x 10⁻⁸ | [11] |
(EC₅₀: Half maximal effective concentration. Lower values indicate higher potency.)
Allatostatin-A Signaling Pathway
The binding of an AST-A peptide to its cognate GPCR initiates an intracellular signaling cascade. Studies using heterologous expression systems have shown that these receptors couple to G-proteins, often of the Gαi/o family, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Furthermore, activation of AST-A receptors can trigger the mobilization of intracellular calcium (Ca²⁺), likely through the Gαq pathway, which activates phospholipase C.[11][14][15][16] This dual signaling capability allows AST-A to exert complex, context-dependent modulatory effects on target cells.
Caption: Generalized signaling pathway for Allatostatin-A (AST-A).
Experimental Protocols
Investigating the AST-A system requires a combination of biochemical, molecular, and physiological techniques. The following sections outline core methodologies used in the field.
Peptide Extraction and Identification
This protocol provides a general framework for isolating neuropeptides from insect tissues.
-
Tissue Homogenization: Dissect relevant tissues (e.g., central nervous system, midgut) and immediately homogenize in an acidic extraction buffer (e.g., 90% methanol/9% glacial acetic acid/1% water) to prevent enzymatic degradation.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g for 30 min at 4°C) to pellet cellular debris.
-
Solid-Phase Extraction (SPE): Pass the supernatant through a C18 SPE cartridge to desalt the sample and enrich for peptides. Elute the peptide fraction with a high-organic solvent (e.g., 80% acetonitrile (B52724) in 0.1% trifluoroacetic acid).[17]
-
Purification by HPLC: Further purify the peptide fraction using reversed-phase high-performance liquid chromatography (RP-HPLC). Collect fractions and test for biological activity.[18]
-
Identification: Analyze the purified, active fractions using mass spectrometry (MALDI-TOF or ESI-MS/MS) to determine the mass and sequence of the peptides.[19]
Radioimmunoassay (RIA) for Peptide Quantification
RIA is a highly sensitive competitive binding assay used to measure the concentration of AST-A in biological samples.[20]
-
Reagent Preparation: Prepare standards of known peptide concentration, a radiolabeled peptide tracer (e.g., ¹²⁵I-AST-A), and a specific primary antibody against AST-A.
-
Assay Setup: In assay tubes, add the primary antibody, followed by either the standard or the unknown sample.[21][22]
-
Incubation 1: Incubate the mixture (typically 16-24 hours at 4°C) to allow the antibody to bind to the unlabeled peptide.
-
Tracer Addition: Add a fixed amount of radiolabeled AST-A tracer to each tube.
-
Incubation 2 (Competitive Binding): Incubate again (16-24 hours at 4°C). The labeled and unlabeled peptides will compete for the limited antibody binding sites.[23]
-
Precipitation: Add a secondary antibody (e.g., goat anti-rabbit IgG) and a precipitating reagent (e.g., polyethylene (B3416737) glycol) to separate the antibody-bound complexes from the free peptide.[24]
-
Centrifugation & Measurement: Centrifuge the tubes, decant the supernatant, and measure the radioactivity of the pellet using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standards. Use this curve to determine the peptide concentration in the unknown samples.
Immunocytochemistry (ICC) for Localization
ICC is used to visualize the location of AST-A peptides or their receptors within tissues.[25]
-
Tissue Preparation: Fix the dissected tissue (e.g., brain, gut) in 4% paraformaldehyde in phosphate-buffered saline (PBS) for 2-4 hours at room temperature.[26]
-
Washing & Permeabilization: Wash the tissue extensively in PBS. For intracellular targets, permeabilize the tissue by incubating in PBS containing a detergent like 0.3% Triton X-100.
-
Blocking: Incubate the tissue in a blocking buffer (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the tissue with the primary antibody (e.g., rabbit anti-AST-A or mouse anti-DAR-2) diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the tissue multiple times in PBS with Triton X-100 to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in blocking buffer for 1-2 hours at room temperature in the dark.[27]
-
Final Washes & Mounting: Perform final washes. A nuclear counterstain like DAPI may be included. Mount the tissue on a microscope slide with an anti-fade mounting medium.[28]
-
Visualization: Image the sample using a confocal or fluorescence microscope.
Calcium Imaging for Receptor Functional Analysis
This cell-based assay measures the activation of a GPCR by detecting subsequent changes in intracellular calcium concentration.[14]
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO cells) that does not endogenously express the receptor of interest.
-
Transfection: Transiently or stably transfect the cells with a plasmid encoding the AST-A receptor.
-
Dye Loading: Load the transfected cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.[29]
-
Baseline Measurement: Place the plate of loaded cells into a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope. Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).[15]
-
Ligand Addition: Add the AST-A peptide (agonist) at various concentrations to the cells.
-
Signal Detection: Immediately begin recording the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.[30]
-
Data Analysis: Plot the peak fluorescence response against the ligand concentration to generate a dose-response curve and calculate the EC₅₀ value.
Caption: A typical reverse physiology workflow for receptor deorphanization.
Conclusion
The Allatostatin-A signaling system exhibits remarkable evolutionary conservation across a wide range of insect species. The persistence of the C-terminal FGL-amide motif in the peptides and the structural homology of their GPCRs underscore the fundamental importance of this pathway in regulating key life processes. The pleiotropic nature of AST-A, influencing everything from digestion to reproduction, makes it a compelling target for the development of next-generation insect control agents. A thorough understanding of the species-specific variations in peptide sequences and receptor pharmacology, achieved through the experimental protocols detailed herein, will be paramount to designing molecules that are both highly effective and environmentally safe. Future research focusing on the crystal structures of receptor-ligand complexes and the in-vivo functional dissection of specific AST-A neurons will further illuminate the intricate workings of this vital neuropeptide system.
References
- 1. Frontiers | Evolution and Potential Function in Molluscs of Neuropeptide and Receptor Homologues of the Insect Allatostatins [frontiersin.org]
- 2. usbio.net [usbio.net]
- 3. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allatostatin - Wikipedia [en.wikipedia.org]
- 5. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution and Potential Function in Molluscs of Neuropeptide and Receptor Homologues of the Insect Allatostatins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Newly identified allatostatin Bs and their receptor in the two-spotted cricket, Gryllus bimaculatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional Characterization of Allatostatin C (PISCF/AST) and Juvenile Hormone Acid O-Methyltransferase in Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunocytochemical analysis of putative allatostatin receptor (DAR-2) distribution in the CNS of larval Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Type A allatostatins from Drosophila melanogaster and Diplotera puncata activate two Drosophila allatostatin receptors, DAR-1 and DAR-2, expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of four Drosophila allatostatins as the cognate ligands for the Drosophila orphan receptor DAR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reverse physiology in Drosophila: identification of a novel allatostatin‐like neuropeptide and its cognate receptor structurally related to the mammalian somatostatin/galanin/opioid receptor family | The EMBO Journal [link.springer.com]
- 14. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Screening G protein-coupled receptors: measurement of intracellular calcium using the fluorometric imaging plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ionbiosciences.com [ionbiosciences.com]
- 17. mdpi.com [mdpi.com]
- 18. Strategies for the isolation of insect peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bioactive Peptide Discovery from Edible Insects for Potential Applications in Human Health and Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. microbenotes.com [microbenotes.com]
- 21. phoenixbiotech.net [phoenixbiotech.net]
- 22. UC Davis - RadioImmuno Assay (RIA) Protocol protocol v1 [protocols.io]
- 23. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 24. revvity.com [revvity.com]
- 25. Immunocytochemical localization of Diploptera punctata allatostatin-like peptide in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Fluorescent (ICC) Immunocytochemistry Protocol of Cells on Coverslips: R&D Systems [rndsystems.com]
- 27. Immunocytochemistry | Thermo Fisher Scientific - DE [thermofisher.com]
- 28. Immunocytochemistry - Atlas Antibodies [atlasantibodies.com]
- 29. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Calcium Indicators | Thermo Fisher Scientific - TW [thermofisher.com]
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide: Invertebrate Models for Studying Allatostatin C Function
Abstract
Allatostatin C (AST-C) is a highly conserved neuropeptide across invertebrate phyla, playing a pivotal role in regulating a wide array of physiological processes. As an ortholog of vertebrate somatostatin (B550006), it is a key inhibitor of juvenile hormone biosynthesis and also modulates feeding, metabolism, locomotion, reproduction, and immunity.[1][2][3] This functional diversity makes the AST-C signaling pathway a prime target for developing novel, species-specific insect control agents and for fundamental research in neuroendocrinology. This technical guide provides a comprehensive overview of the principal invertebrate models used to dissect AST-C function, presents detailed methodologies for key experiments, summarizes quantitative data, and illustrates critical signaling and experimental pathways using standardized diagrams.
Introduction to Allatostatin C
First identified in the tobacco hornworm Manduca sexta, the Allatostatin C family of peptides is defined by a conserved C-terminal PISCF motif.[4][5] These neuropeptides are synthesized as larger precursors and are processed into mature, active forms.[5] They exert their pleiotropic effects by binding to specific G protein-coupled receptors (GPCRs), which are orthologous to mammalian somatostatin receptors.[1][6] The activation of these receptors, typically the Gi/o subtype, initiates intracellular signaling cascades that lead to a physiological response, most notably the inhibition of juvenile hormone (JH) synthesis in the corpora allata (CA).[6][7][8]
Key Invertebrate Models for AST-C Research
The study of AST-C function has been greatly advanced by the use of several key invertebrate models, each offering unique advantages for addressing specific biological questions.
| Model Organism | Key Advantages | Primary Research Focus | Citations |
| Drosophila melanogaster (Fruit Fly) | Unmatched genetic toolkit, rapid life cycle, well-defined neural circuits. | Regulation of feeding, metabolism, circadian rhythms, oogenesis, immunity, and nociception. | [1][2][9] |
| Caenorhabditis elegans (Nematode) | Simple and fully mapped nervous system, genetic tractability, optical transparency. | Modulation of locomotion, foraging behavior, and metabolic regulation. | [3] |
| Diploptera punctata (Cockroach) | Classic model for endocrinology; direct measurement of JH synthesis is well-established. | Inhibition of juvenile hormone synthesis and regulation of reproduction. | [10] |
| Manduca sexta (Tobacco Hornworm) | Large size facilitates tissue dissection; original source of AST-C isolation. | Inhibition of JH production and myoinhibitory activity. | [1][8] |
| Crustaceans (e.g., Scylla paramamosain) | Comparative physiology; study of homologous hormones (Methyl Farnesoate). | Regulation of ecdysone (B1671078) and methyl farnesoate (MF) biosynthesis, ovarian development. | [4] |
Allatostatin C Signaling Pathway
The binding of AST-C to its cognate GPCR on the cell surface triggers the activation of an inhibitory G-protein (Gαi/o). This initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA), culminating in the final physiological response, such as the inhibition of key enzymes in the juvenile hormone biosynthetic pathway.[6][7]
Caption: Generalized Allatostatin C signaling cascade.
Experimental Protocols
Radiochemical Assay for In Vitro Juvenile Hormone Biosynthesis
This protocol is the gold standard for quantifying the direct inhibitory effect of AST-C on the corpora allata (CA), the glands that produce JH.[7][10]
Objective: To measure the rate of JH synthesis by isolated CA glands and determine the dose-dependent inhibitory effect of AST-C.
Materials:
-
Target insects (e.g., adult female Diploptera punctata)
-
Dissecting microscope and fine forceps
-
Incubation medium (e.g., TC-199)
-
L-[methyl-³H]-methionine (radiolabel)
-
Allatostatin C peptide stock solution
-
Isooctane (B107328) (or other nonpolar solvent)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Methodology:
-
Gland Dissection: Under a dissecting microscope, carefully dissect the corpora allata (CA) from the head of the insect in cold physiological saline.
-
Incubation Setup: Transfer a single pair of CA glands to a glass vial containing 100 µL of incubation medium.
-
Treatment: Add the desired concentration of AST-C peptide to the experimental vials. For a dose-response curve, use a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M). Include a vehicle-only control.
-
Radiolabeling: Add L-[methyl-³H]-methionine to each vial. The methyl group will be incorporated into newly synthesized JH.
-
Incubation: Incubate the vials for 3 hours at 28°C with gentle shaking.
-
Extraction: Stop the reaction and extract the newly synthesized, radiolabeled JH by adding 250 µL of isooctane. Vortex thoroughly for 30 seconds.
-
Quantification: Transfer the upper, isooctane phase to a scintillation vial containing 3 mL of scintillation fluid.
-
Analysis: Measure the radioactivity (in disintegrations per minute) using a scintillation counter. The rate of JH synthesis is calculated and compared against the control to determine the percent inhibition.
Caption: Workflow for the radiochemical JH biosynthesis assay.
C. elegans Locomotion and Foraging Assay
This protocol assesses the role of AST-C-like signaling in modulating feeding-related behavior in C. elegans. Mutants for AST-C-like receptors exhibit altered local search behavior.[3]
Objective: To quantify the effect of AST-C receptor mutations on local search behavior.
Materials:
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50 (nematode food source)
-
Wild-type (N2) and npr-9 (AST-C-like receptor mutant) C. elegans
-
M9 buffer
-
Stereomicroscope with a camera for tracking
Methodology:
-
Prepare Assay Plates: Seed NGM plates with a central spot of E. coli OP50 and allow the bacterial lawn to grow overnight.
-
Synchronize Worms: Prepare a population of age-synchronized young adult worms for both wild-type and mutant strains.
-
Initiate Assay: Transfer a single, well-fed young adult worm to the center of the bacterial lawn on an assay plate.
-
Acclimation: Allow the worm to acclimate for 5 minutes.
-
Behavioral Recording: After acclimation, record the worm's movement for 10-15 minutes.
-
Data Analysis: Using tracking software, analyze the recorded path. Quantify the following parameters:
-
Roaming: Long, relatively straight movements.
-
Dwelling/Pivoting: Local search behavior characterized by frequent, high-angle turns and reversals.
-
-
Comparison: Compare the time spent roaming versus dwelling for wild-type and npr-9 mutant worms. npr-9 mutants typically show increased pivoting and reduced roaming on food.[3]
Quantitative Data Summary
The following table presents quantitative data on the effects of AST-C and related peptides from key studies.
| Model Organism | Peptide | Experiment | Parameter | Result (IC₅₀ / Effect) | Citation |
| Scylla paramamosain (Mud Crab) | ScypaAST-CCC | Receptor Activation Assay | Receptor Activation | IC₅₀ = 6.683 nM | [4] |
| Drosophila melanogaster | AST-C | Oogenesis Assay | Egg Production | RNAi of AST-C receptors significantly increases egg laying. | [11] |
| Drosophila melanogaster | AST-C | Immune Response | Antimicrobial Peptide Production | Knockdown of AstC-R2 leads to overproduction of antimicrobial peptides. | [9][12] |
| C. elegans | N/A (receptor mutant) | Foraging Behavior Assay | Local Search Behavior | npr-9 mutants show a significant increase in pivoting/local search. | [3] |
Conclusion and Future Directions
The study of Allatostatin C across a range of invertebrate models has firmly established it as a pleiotropic neuropeptide critical for regulating development, metabolism, and behavior. Genetically tractable models like Drosophila and C. elegans have been invaluable for linking AST-C signaling to complex behaviors and physiological states, while classical insect models remain essential for detailed endocrinological studies.[3][9] The conservation of the AST-C peptide and its receptor highlights its ancient origins and fundamental importance.[13][14] Future research, leveraging tools like CRISPR-Cas9 and advanced imaging, will further delineate the specific neural circuits and downstream targets of AST-C signaling. This knowledge will not only deepen our understanding of invertebrate neurobiology but also pave the way for the design of highly selective and environmentally benign pesticides targeting this essential pathway.[6][15][16]
References
- 1. pnas.org [pnas.org]
- 2. The gut hormone Allatostatin C/Somatostatin regulates food intake and metabolic homeostasis under nutrient stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Caenorhabditis elegans allatostatin/galanin-like receptor NPR-9 inhibits local search behavior in response to feeding cues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Possible Role of Allatostatin C in Inhibiting Ecdysone Biosynthesis Revealed in the Mud Crab Scylla paramamosain [frontiersin.org]
- 5. Evolution and Potential Function in Molluscs of Neuropeptide and Receptor Homologues of the Insect Allatostatins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Allatostatin C modulates nociception and immunity in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of allatostatins in the regulation of juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The neuropeptide allatostatin C from clock-associated DN1p neurons generates the circadian rhythm for oogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. Allatostatins C, double C and triple C, the result of a local gene triplication in an ancestral arthropod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Pleiotropic Roles of Allatostatin-A in Insect Physiology: A Technical Guide
Executive Summary
Allatostatin-A (AST-A), a member of the allatostatin neuropeptide family, is a key pleiotropic signaling molecule in insects, exerting a wide array of inhibitory and modulatory effects on critical physiological processes. Initially identified for its role in inhibiting juvenile hormone (JH) biosynthesis in certain insect orders, the functional repertoire of AST-A has expanded to include the regulation of feeding behavior, gut motility, nutrient metabolism, reproduction, and even sleep-wake cycles. This technical guide provides a comprehensive overview of the multifaceted functions of AST-A, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and associated research workflows. The information contained herein is intended to serve as a valuable resource for researchers investigating insect physiology and for professionals engaged in the development of novel insect control agents targeting the AST-A signaling system.
Introduction to Allatostatin-A
Allatostatins are a diverse group of neuropeptides that are broadly classified into three main families: Allatostatin-A (AST-A), Allatostatin-B (AST-B), and Allatostatin-C (AST-C).[1][2] This guide focuses on Allatostatin-A, which is characterized by a conserved C-terminal amino acid sequence of Y/FXFGL-amide.[3] AST-A peptides are expressed in a wide range of tissues, including the central nervous system, the stomatogastric nervous system, and enteroendocrine cells of the midgut, highlighting their role as both neuromodulators and hormones.[3][4] The diverse physiological effects of AST-A are mediated by G-protein coupled receptors (GPCRs) that are homologous to mammalian galanin and somatostatin (B550006) receptors.[1][3]
Pleiotropic Functions of Allatostatin-A
The physiological roles of AST-A are extensive and vary among different insect species. The following sections delineate the major functions of this neuropeptide, supported by quantitative data where available.
Regulation of Juvenile Hormone Synthesis
One of the first and most well-known functions of AST-A is the inhibition of juvenile hormone (JH) biosynthesis by the corpora allata (CA), the primary endocrine glands responsible for JH production.[2][5] This inhibitory action is particularly prominent in hemimetabolous insects like cockroaches and crickets.[3]
Table 1: Quantitative Effects of Allatostatin-A on Juvenile Hormone (JH) Synthesis
| Insect Species | Allatostatin-A Peptide | Concentration | % Inhibition of JH Synthesis | Reference |
| Diploptera punctata | Allatostatin 1 | 10-9 M | >40% | [6] |
| Diploptera punctata | Allatostatin 2 | 10-8 M | >40% | [6] |
| Diploptera punctata | Allatostatin 4 | 10-8 M | >40% | [6] |
| Diploptera punctata | Allatostatin 3 | 7 x 10-7 M | >40% | [6] |
| Diploptera punctata | H17 (analogue) | 5.17 x 10-8 M (IC50) | 50% | [7] |
| Diploptera punctata | Analogue 4 | 6.44 x 10-8 M (IC50) | 50% | [7] |
Inhibition of Feeding Behavior and Gut Motility
AST-A plays a significant role in the regulation of feeding and digestion. It acts as an anorexigenic peptide, reducing food intake, and also inhibits the contraction of gut muscles, thereby slowing the passage of food.[3][8][9]
Table 2: Quantitative Effects of Allatostatin-A on Feeding and Gut Motility
| Insect Species | Effect | Allatostatin-A Treatment | Quantitative Change | Reference |
| Blattella germanica | Food Uptake | Injection of synthetic AST-As | 50-60% reduction | [3] |
| Drosophila melanogaster | Feeding Behavior | Thermogenetic activation of AST-A neurons | Significant reduction in food intake | [8][9] |
| Aedes aegypti | Host-Seeking Behavior | Systemic injection of AST-A-5 | Significant reduction | [10] |
| Various Insects | Gut Motility | Application of AST-A | Inhibition of spontaneous contractions | [1] |
| Chironomus riparius (larvae) | Hindgut Motility | Dippu-AST7 | Dose-dependent decrease in contraction frequency | [11] |
Modulation of Reproduction and Development
Beyond its effects on JH synthesis, AST-A influences other aspects of reproduction and development. In some insects, it has been shown to inhibit vitellogenesis (yolk protein production) and ecdysteroidogenesis (molting hormone synthesis).[12][13][14]
Table 3: Quantitative Effects of Allatostatin-A on Reproduction and Development
| Insect Species | Effect | Allatostatin-A Treatment | Quantitative Change | Reference |
| Blattella germanica | Vitellogenin Release | In vitro incubation with Blast-2 (AST-A) | Impaired release from fat bodies | [12][13] |
| Galleria mellonella | Ecdysteroid Titer | Daily injections of AST | Decreased concentration in hemolymph and ovaries | [14] |
| Galleria mellonella | Oocyte Size | Daily injections of AST | Reduction in size | [14] |
| Galleria mellonella | Vitellogenin (Vg) Gene Expression | AST injection | Decreased expression level | [14] |
| Drosophila melanogaster | Larval Stage Duration | Overexpression of AST-A | Extended by ~20 hours | [4] |
| Drosophila melanogaster | Pupa Size | Overexpression of AST-A | ~10% larger | [4] |
Other Physiological Roles
The pleiotropic nature of AST-A extends to other physiological processes, including the regulation of sleep, cardioactivity, and metabolism.[3][15] In Drosophila, activation of AST-A expressing neurons has been shown to promote sleep.[15][16] AST-A can also act as a cardioactive peptide, with applied AST-A leading to heartbeat arrest in semi-intact Drosophila larval preparations, while its systemic knockdown increases heart rate.[3] Furthermore, AST-A is implicated in the regulation of adipokinetic hormone (AKH) and insulin-like peptide (DILP) signaling, which are crucial for nutrient homeostasis.[17]
Allatostatin-A Signaling Pathway
AST-A peptides exert their effects by binding to and activating specific G-protein coupled receptors (GPCRs) on the surface of target cells. The AST-A receptor is homologous to the mammalian galanin receptor.[1] Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. While the precise downstream pathways can vary depending on the cell type and insect species, a general model involves the modulation of second messenger levels, such as cyclic AMP (cAMP) and intracellular calcium (Ca2+), which in turn regulate the activity of various effector proteins to produce the physiological response.
Caption: Generalized Allatostatin-A signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the physiological functions of Allatostatin-A.
In Vitro Radiochemical Assay for Juvenile Hormone Biosynthesis
This protocol is used to quantify the rate of JH biosynthesis by the corpora allata in vitro and to assess the inhibitory effects of AST-A.
Materials:
-
Insect Ringer's solution
-
TC-199 medium supplemented with Ficoll and L-methionine
-
Radiolabeled L-[methyl-3H]methionine
-
Synthetic Allatostatin-A peptides
-
Silica (B1680970) gel thin-layer chromatography (TLC) plates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Dissect corpora allata (CA) from the insect of interest in cold Ringer's solution.
-
Transfer individual pairs of CA to culture wells containing TC-199 medium.
-
Pre-incubate the glands for a short period to allow them to stabilize.
-
Replace the medium with fresh TC-199 containing a known concentration of the test Allatostatin-A peptide or a vehicle control.
-
Add radiolabeled L-[methyl-3H]methionine to each well to initiate the assay.
-
Incubate the glands for a defined period (e.g., 3 hours) at a controlled temperature.
-
Stop the reaction by adding a solvent like isooctane to extract the newly synthesized radiolabeled JH.
-
Spot the isooctane extract onto a silica gel TLC plate and develop the chromatogram to separate JH from other lipids.
-
Scrape the silica corresponding to the JH band into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Express the rate of JH synthesis as fmol/gland/hour.
Caption: Workflow for the in vitro radiochemical assay of JH biosynthesis.
Insect Gut Motility Assay
This assay is used to measure the myoinhibitory effects of AST-A on the spontaneous contractions of the insect gut.
Materials:
-
Insect Ringer's solution
-
Dissection dish
-
Forceps and pins
-
Perfusion system
-
Force transducer or video recording setup
-
Data acquisition system
-
Synthetic Allatostatin-A peptides
Procedure:
-
Dissect the gut (e.g., foregut, midgut, or hindgut) from the insect in cold Ringer's solution.
-
Mount the gut preparation in a perfusion chamber filled with Ringer's solution.
-
Attach one end of the gut to a fixed point and the other end to a force transducer to record isometric contractions, or secure the gut for video recording of peristaltic waves.
-
Allow the gut to equilibrate and establish a baseline of spontaneous contractions.
-
Perfuse the chamber with Ringer's solution containing a known concentration of Allatostatin-A.
-
Record the changes in contraction frequency and amplitude.
-
Wash out the peptide with fresh Ringer's solution to observe any recovery of gut motility.
-
Analyze the data to determine the dose-dependent inhibitory effects of AST-A.
References
- 1. Allatostatin - Wikipedia [en.wikipedia.org]
- 2. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family [frontiersin.org]
- 5. Role of allatostatins in the regulation of juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Primary structure of four allatostatins: neuropeptide inhibitors of juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological activity, and conformational study of N-methylated allatostatin analogues inhibiting juvenile hormone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allatostatin-A neurons inhibit feeding behavior in adult Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allatostatin-A neurons inhibit feeding behavior in adult Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Feeding-induced changes in allatostatin-A and short neuropeptide F in the antennal lobes affect odor-mediated host seeking in the yellow fever mosquito, Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. insectreproduction-ibe.csic.es [insectreproduction-ibe.csic.es]
- 13. Inhibition of vitellogenin production by allatostatin in the German cockroach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jcp.modares.ac.ir [jcp.modares.ac.ir]
- 15. ora.ox.ac.uk [ora.ox.ac.uk]
- 16. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sdbonline.org [sdbonline.org]
Methodological & Application
Protocol for Solid-Phase Synthesis of Allatostatin II
Application Note
This document provides a detailed protocol for the solid-phase synthesis of Allatostatin II (Dip-AST II), a neuropeptide from the cockroach Diploptera punctata. The synthesis is based on the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This compound has the amino acid sequence Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂.[1] This protocol is intended for researchers in peptide chemistry, drug development, and related fields.
The synthesis commences on a Rink Amide resin to generate the C-terminal amide. The protocol outlines the sequential coupling of Fmoc-protected amino acids, followed by cleavage from the resin with simultaneous removal of side-chain protecting groups. Finally, the crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Peptide Sequence | Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂ | [1] |
| Molecular Formula | C₅₄H₈₃N₁₅O₁₃ | Calculated |
| Average Molecular Weight | 1186.34 Da | Calculated |
| Monoisotopic Molecular Weight | 1185.62 Da | Calculated |
| Purity (by HPLC) | >95% | Typical result for SPPS |
| Overall Yield | 55-60% | [2] (for a similar peptide) |
Experimental Protocol
Materials and Reagents
-
Resin: Rink Amide AM resin (0.5 - 0.8 mmol/g loading)
-
Fmoc-protected amino acids:
-
Fmoc-Leu-OH
-
Fmoc-Gly-OH
-
Fmoc-Phe-OH
-
Fmoc-Ala-OH
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Asp(OtBu)-OH
-
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N'-Diisopropylethylamine)
-
-
Deprotection Reagent: 20% (v/v) piperidine (B6355638) in DMF
-
Solvents:
-
DMF (N,N'-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
Methanol
-
Diethyl ether, cold
-
-
Cleavage Cocktail:
-
TFA (Trifluoroacetic acid), reagent grade
-
TIS (Triisopropylsilane)
-
Water, deionized
-
-
Purification:
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Characterization: Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Synthesis Workflow
Caption: Solid-phase synthesis workflow for this compound.
Step-by-Step Procedure
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling (Example for the first amino acid, Leu):
-
In a separate vial, dissolve Fmoc-Leu-OH (3 eq.), HBTU/HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence in the C- to N-terminal direction: Gly, Phe, Ala, Tyr(tBu), Leu, Arg(Pbf), Gly, Asp(OtBu), Gly.
-
-
Final Deprotection:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the dried resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of mobile phase A and purify using preparative RP-HPLC with a suitable gradient of mobile phase B.
-
Collect the fractions containing the pure peptide and lyophilize to obtain a white powder.
-
-
Characterization:
-
Confirm the identity of the purified this compound by mass spectrometry to verify the molecular weight.
-
Signaling Pathway
This compound acts as a neuropeptide that inhibits the synthesis of juvenile hormone (JH) in insects. The precise signaling pathway is complex and can involve G-protein coupled receptors (GPCRs).
Caption: Simplified signaling pathway of this compound.
References
Application Notes and Protocols for the HPLC Purification of Synthetic Allatostatin II Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allatostatins are a family of neuropeptides found in insects and other invertebrates that play crucial roles in regulating a variety of physiological processes.[1] Allatostatin II (AST-II), a decapeptide with the sequence Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂, is primarily known for its potent inhibition of Juvenile Hormone (JH) synthesis by the corpora allata.[1][2] This inhibitory action makes Allatostatins, including AST-II, significant targets in the research and development of novel insecticides. Furthermore, their involvement in processes like feeding behavior, gut motility, and neuromodulation expands their interest to broader physiological and pharmacological studies.[2][3]
Following solid-phase peptide synthesis (SPPS), the crude synthetic product contains the target peptide along with impurities such as truncated sequences, deletion sequences, and by-products from protecting groups. To obtain a highly pure peptide suitable for quantitative biological assays, receptor-binding studies, and structural analysis, a robust purification step is essential. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold-standard technique for peptide purification due to its high resolving power and the use of volatile mobile phases that facilitate sample recovery.[4]
This document provides a detailed protocol for the purification of synthetic this compound using preparative RP-HPLC, methods for purity analysis, and an overview of its biological signaling pathway.
Physicochemical Properties and Purity Specifications
A summary of the key properties of this compound and typical purification outcomes are presented below. Commercial suppliers of synthetic this compound routinely achieve purities greater than 95% using HPLC, establishing a benchmark for successful purification.[1][5]
| Parameter | Value | Reference |
| Sequence | Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂ | [1][5] |
| Molecular Formula | C₄₉H₇₄N₁₄O₁₃ | [5] |
| Molecular Weight | 1067.2 g/mol | [5] |
| Typical Final Purity | > 95% | [1][5] |
| Typical Productivity | 3 - 30 g/L/h | [6] |
| Typical Yield | 75 - 94% (process dependent) | [6] |
Experimental Protocols
Materials and Reagents
-
Crude, lyophilized synthetic this compound peptide
-
HPLC-grade Water
-
HPLC-grade Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA), HPLC-grade
-
0.22 µm or 0.45 µm syringe filters
-
Preparative and Analytical HPLC systems
-
Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size)
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Lyophilizer (Freeze-dryer)
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
Protocol: To prepare 1 L of Mobile Phase A, add 1 mL of TFA to 999 mL of HPLC-grade water. To prepare 1 L of Mobile Phase B, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Filter both mobile phases through a 0.22 µm filter before use to remove particulates and degas the solutions.
Sample Preparation
-
Dissolve the crude lyophilized this compound peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of Mobile Phase B (e.g., 5-10%) can be added.
-
The target concentration for injection depends on the column size and loading capacity, typically ranging from 5 to 50 mg/mL for preparative runs.[7]
-
Filter the dissolved sample through a 0.45 µm syringe filter to remove any insoluble material that could damage the HPLC column.[7]
Preparative HPLC Purification
This protocol is a representative method and should be optimized based on the specific HPLC system, column, and crude peptide purity.
| Parameter | Setting |
| Instrument | Preparative HPLC System |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15-20 mL/min |
| Detection | UV at 220 nm |
| Column Temp. | Ambient or 30°C |
| Injection Volume | Dependent on sample concentration and column capacity |
| Gradient | 0-5 min: 20% B |
| 5-45 min: 20% to 50% B | |
| 45-50 min: 50% to 95% B | |
| 50-55 min: 95% B | |
| 55-60 min: 95% to 20% B |
Procedure:
-
Equilibrate the preparative column with the starting conditions (e.g., 20% Mobile Phase B) for at least 5-10 column volumes.
-
Inject the filtered crude peptide sample.
-
Run the gradient elution as specified above.
-
Collect fractions corresponding to the major peak, which should represent the this compound peptide. It is advisable to collect narrow fractions across the entire peak to isolate the purest portions.
Purity Analysis of Collected Fractions
Each collected fraction must be analyzed to determine its purity.
| Parameter | Setting |
| Instrument | Analytical HPLC System |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temp. | 30°C |
| Injection Volume | 10-20 µL |
| Gradient | 0-2 min: 20% B |
| 2-22 min: 20% to 50% B | |
| 22-25 min: 50% to 95% B | |
| 25-27 min: 95% B | |
| 27-30 min: 95% to 20% B |
Procedure:
-
Inject a small aliquot of each collected fraction into the analytical HPLC system.
-
Analyze the resulting chromatograms to determine the purity of each fraction by integrating the area of the target peptide peak relative to the total peak area.
-
(Optional but recommended) Confirm the identity of the peptide in the pure fractions using mass spectrometry (LC-MS).
Pooling and Lyophilization
-
Pool the fractions that meet the desired purity specification (e.g., >95%).
-
Freeze the pooled fractions at -80°C.
-
Lyophilize the frozen sample to remove the water and acetonitrile, yielding the purified this compound peptide as a white, fluffy powder.
-
Store the final product at -20°C or lower for long-term stability.[1]
Visualizations
Experimental Workflow
The diagram below illustrates the comprehensive workflow for the purification and analysis of synthetic this compound.
Allatostatin Signaling Pathway
Allatostatin A-type peptides, including this compound, exert their biological effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface.[2] These receptors are homologous to mammalian galanin receptors.[3][8] The signaling cascade is primarily inhibitory, involving the Gαi/o subunit, which leads to a reduction in intracellular cyclic AMP (cAMP) levels.[9][10] This decrease in cAMP mediates the downstream physiological effects, such as the inhibition of juvenile hormone synthesis.
References
- 1. usbio.net [usbio.net]
- 2. Allatostatin - Wikipedia [en.wikipedia.org]
- 3. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF | PLOS Genetics [journals.plos.org]
- 4. cms.mz-at.de [cms.mz-at.de]
- 5. - Products - Cohesion Biosciences [cohesionbio.com]
- 6. ymcamerica.com [ymcamerica.com]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Bioassay of Allatostatin II Activity on Corpora Allata
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allatostatins are a family of neuropeptides that play a crucial role in regulating various physiological processes in insects, most notably the inhibition of Juvenile Hormone (JH) biosynthesis by the corpora allata (CA).[1][2][3] Juvenile hormones are sesquiterpenoids that are vital for development, reproduction, and other life processes in insects.[4] The inhibitory action of allatostatins on JH production makes them and their receptors promising targets for the development of novel, species-specific insecticides.
Allatostatin II (AST-II), a member of the FGLamide (Type A) allatostatin family, has been isolated from the cockroach Diploptera punctata.[5] This document provides detailed application notes and protocols for conducting an in vitro bioassay to determine the biological activity of AST-II on the corpora allata. The primary method described is the radiochemical assay (RCA), a highly sensitive technique for quantifying JH synthesis.[6]
Data Presentation
The inhibitory effect of this compound and other related allatostatins on juvenile hormone biosynthesis is typically quantified by determining the concentration required for 50% inhibition (IC50). The data presented below is a summary of values reported in the literature for different allatostatins, illustrating the potent inhibitory activity of these peptides.
| Peptide | Insect Species | IC50 (nM) | Efficacy | Reference |
| Dippu-AST 2 | Diploptera punctata | 0.014 | High | [7] |
| Dippu-AST 1 | Diploptera punctata | 107 | Moderate | [7] |
| ASB2 | Diploptera punctata | ~0.35 and ~3 (biphasic) | Partial (65-70%) on 2-day-old females | [8][9] |
| Grybi-AST-1 | Romalea microptera | High concentrations required for inhibition | - | [10] |
| Dippu-AST-7 | Romalea microptera | High concentrations required for inhibition | - | [10] |
Experimental Protocols
Protocol 1: In Vitro Radiochemical Assay (RCA) for Juvenile Hormone Biosynthesis
This protocol is a standard method for quantifying the rate of JH synthesis by isolated corpora allata in vitro. It measures the incorporation of a radiolabeled methyl group from [³H]methyl-methionine into JH.[6]
Materials:
-
Insect Ringer's solution (sterile)
-
Tissue culture medium (e.g., Grace's Insect Medium or Medium-199, methionine-free)[2][11]
-
L-[methyl-³H]methionine
-
This compound (synthetic)
-
Scintillation vials and scintillation fluid
-
Organic solvent (e.g., isooctane)
-
Dissection microscope and tools
-
Incubator (27-29°C)
Procedure:
-
Dissection of Corpora Allata:
-
Anesthetize the insect on ice.
-
Under a dissection microscope, dissect the retrocerebral complex (corpora cardiaca-corpora allata complex) in sterile insect Ringer's solution.[9]
-
Carefully clean the glands of adhering fat body and tracheal tissue. For some applications, the corpora allata (CA) can be separated from the corpora cardiaca (CC).
-
-
Incubation Setup:
-
Transfer individual or pairs of corpora allata to a sterile microfuge tube or a well of a 96-well plate containing 100 µL of methionine-free culture medium.
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the desired concentration of AST-II to the experimental tubes/wells. For control samples, add only the vehicle (culture medium).
-
Pre-incubate the glands with AST-II for 30 minutes at 27-29°C.
-
-
Radiolabeling:
-
Add L-[methyl-³H]methionine to each tube/well to a final concentration of ~5 µM.
-
Incubate the glands for 3-4 hours at 27-29°C.
-
-
Extraction of Juvenile Hormone:
-
Terminate the incubation by adding 200 µL of an organic solvent (e.g., isooctane) to each tube/well.
-
Vortex vigorously for 1 minute to extract the newly synthesized radiolabeled JH into the organic phase.
-
Centrifuge briefly to separate the phases.
-
-
Quantification:
-
Transfer a known volume of the organic phase to a scintillation vial.
-
Allow the solvent to evaporate completely.
-
Add 5 mL of scintillation fluid to each vial.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of JH synthesis (e.g., in fmol/gland/hour).
-
Determine the percentage inhibition of JH synthesis for each AST-II concentration relative to the control.
-
Plot the percentage inhibition against the logarithm of the AST-II concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro radiochemical bioassay of this compound.
This compound Signaling Pathway
This compound, like other Type A allatostatins, exerts its inhibitory effect on juvenile hormone synthesis by binding to a G-protein coupled receptor (GPCR) on the surface of corpora allata cells.[2][12] This initiates an intracellular signaling cascade that ultimately leads to a reduction in JH production. The signaling pathway is thought to involve the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels, and may also involve changes in intracellular calcium concentrations.[13]
Caption: Proposed signaling pathway for this compound in corpora allata cells.
Concluding Remarks
The in vitro bioassay for this compound activity is a robust and sensitive method for characterizing the inhibitory effects of this neuropeptide on juvenile hormone biosynthesis. The protocols and data presented here provide a framework for researchers to investigate the structure-activity relationships of allatostatins and to screen for novel compounds that target the allatostatin receptor system for insect pest management. Further research into the downstream effectors of the allatostatin signaling pathway will provide a more complete understanding of its regulatory mechanisms.
References
- 1. sdbonline.org [sdbonline.org]
- 2. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Type A allatostatins from Drosophila melanogaster and Diplotera puncata activate two Drosophila allatostatin receptors, DAR-1 and DAR-2, expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of the allatostatin gene in endocrine cells of the cockroach midgut - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional characterization of an allatotropin receptor expressed in the corpora allata of mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity studies reveal two allatostatin receptor types in corpora allata of Diploptera punctata [pubmed.ncbi.nlm.nih.gov]
- 9. Allatotropin regulation of juvenile hormone synthesis by the corpora allata from the lubber grasshopper, Romalea microptera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF | PLOS Genetics [journals.plos.org]
- 11. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interactions between calcium and cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Somatostatin triggers local cAMP and Ca2+ signaling in primary cilia to modulate pancreatic β-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
RNA interference (RNAi) protocol for Allatostatin II gene knockdown
Application Notes & Protocols
Topic: RNA Interference (RNAi) Protocol for Allatostatin C (AST-C) Gene Knockdown in Insects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allatostatins are a major family of neuropeptides in insects that regulate a diverse range of physiological processes. Allatostatin C (AST-C), a functional analog of the vertebrate hormone somatostatin (B550006), is a key inhibitor of Juvenile Hormone (JH) biosynthesis.[1][2] JH is critical for development, metamorphosis, and reproduction in insects.[3][4] By inhibiting JH production, AST-C plays a crucial role in gating vitellogenesis (yolk accumulation) and modulating reproductive maturation and mating responses.[5] The AST-C signaling pathway is mediated by G protein-coupled receptors (GPCRs), making it a promising target for the development of novel insecticides and for functional genomics studies in insects.[2][6]
RNA interference (RNAi) is a powerful and specific gene silencing tool that utilizes double-stranded RNA (dsRNA) to trigger the degradation of complementary mRNA transcripts.[3] This application note provides a detailed protocol for the synthesis of dsRNA and its delivery to achieve AST-C gene knockdown in insects, along with expected quantitative outcomes and a description of the associated signaling pathway.
Allatostatin C Signaling Pathway
Allatostatin C exerts its inhibitory effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells, such as the corpora allata (the gland that produces JH).[2][6] In Drosophila, two such receptors have been identified: Allatostatin C Receptor 1 (AstC-R1) and 2 (AstC-R2).[1][7] Upon ligand binding, the receptor activates intracellular G proteins, primarily of the Gαi and Gαq subtypes.[7]
-
Gαi activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gαq activation stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
The net effect of these signaling cascades is the inhibition of the synthesis and release of Juvenile Hormone, which in turn affects downstream physiological processes like oogenesis and reproductive behavior.[1][5]
Quantitative Data on AST-C Knockdown
The knockdown of the Allatostatin C gene leads to measurable phenotypic changes, primarily related to reproduction and development due to the disinhibition of Juvenile Hormone synthesis.
| Target Organism | Gene Target | Method | Phenotypic Effect | Quantitative Result | Reference |
| Drosophila melanogaster | Allatostatin C (AstC) | RNAi (nSyb-Gal4 driver) | Increased Fecundity | 18% increase in eggs laid over 48h post-mating | [1][8] |
| Dendroctonus armandi | Allatostatin C (DaAST) | dsRNA Injection (Pupae) | Developmental Defects | Increased pupal mortality and rate of abnormal emergence | [3][4] |
| Drosophila melanogaster | AstC Receptor 1/2 | RNAi (dilp2-Gal4 driver) | Increased Egg Laying | Significant increase in egg production in mated females | [1] |
Experimental Protocols
This protocol outlines the essential steps for AST-C gene knockdown, beginning with the synthesis of dsRNA and concluding with methods for delivery and verification.
Protocol 1: dsRNA Synthesis for Allatostatin C
This procedure describes the generation of a PCR template with T7 promoter sequences, followed by in vitro transcription to produce dsRNA.
1. Primer Design:
-
Select a 300-600 bp target region within the coding sequence of the Allatostatin C gene. This size range is generally effective for RNAi in insects.[9]
-
Use a tool like NCBI BLAST to ensure the selected region has low homology to other genes to minimize off-target effects.[9]
-
Add the T7 promoter sequence (TAATACGACTCACTATAGGG) to the 5' end of both the forward and reverse primers.[9][10]
-
Example Primers (Hypothetical):
-
Forward: 5'-TAATACGACTCACTATAGGG-ATGCGTCAACTGGTGAAGTT-3'
-
Reverse: 5'-TAATACGACTCACTATAGGG-TTACAGCTTGTCGTACTCCA-3'
-
2. PCR Amplification of the DNA Template:
-
Perform PCR using cDNA from the target insect as a template.
-
PCR Reaction Mix (50 µL):
-
10x PCR Buffer: 5 µL
-
dNTPs (10 mM): 1 µL
-
Forward Primer (10 µM): 2 µL
-
Reverse Primer (10 µM): 2 µL
-
Taq DNA Polymerase: 0.5 µL
-
cDNA Template: 1-2 µL
-
Nuclease-free H₂O: to 50 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 3 min
-
35 Cycles:
-
Denaturation: 95°C for 30 sec
-
Annealing: 55-60°C for 30 sec
-
Extension: 72°C for 45 sec
-
-
Final Extension: 72°C for 5 min
-
-
Verify the PCR product size on a 1% agarose (B213101) gel. Purify the PCR product using a standard kit.
3. In Vitro Transcription (IVT):
-
Use a commercially available IVT kit (e.g., MEGAscript™ RNAi Kit).
-
Set up the reaction using ~1 µg of the purified PCR template.
-
Incubate at 37°C for 2-4 hours.
-
Treat the reaction with DNase I to remove the DNA template, followed by RNase treatment to remove any single-stranded RNA.
4. dsRNA Purification and Quantification:
-
Purify the dsRNA using phenol-chloroform extraction and isopropanol (B130326) precipitation, or use a column-based RNA purification kit.
-
Resuspend the dsRNA pellet in nuclease-free water or injection buffer.
-
Measure the concentration using a spectrophotometer (e.g., NanoDrop).
-
Verify the integrity of the dsRNA by running a sample on a non-denaturing agarose gel.
Protocol 2: dsRNA Delivery and Knockdown Verification
1. dsRNA Delivery (Microinjection):
-
Preparation: Dilute the purified dsRNA to a final concentration of 1-5 µg/µL in an appropriate injection buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Needle Preparation: Pull a fine glass capillary needle using a micropipette puller.
-
Injection: Anesthetize the insects (e.g., pupae or adults) on a cold plate or using CO₂. Under a microscope, inject approximately 50-200 nL of the dsRNA solution into the insect's hemocoel, typically through the thoracic or abdominal segments.
-
Control Group: Inject a separate group of insects with dsRNA targeting a non-endogenous gene (e.g., GFP) as a negative control.
2. Post-Injection Incubation:
-
House the injected insects under standard rearing conditions.
-
Monitor survival and allow 48-96 hours for the RNAi effect to manifest before analysis. The optimal time will vary by species and gene.
3. Verification of Gene Knockdown (RT-qPCR):
-
RNA Extraction and cDNA Synthesis: Extract total RNA from control and dsRNA-treated insects. Synthesize cDNA using a reverse transcription kit.
-
qPCR Primer Design: Design qPCR primers that amplify a region of the AST-C transcript outside of the region targeted by the dsRNA. This ensures that only intact mRNA is quantified, preventing potential false negatives.[11][12]
-
qPCR Analysis: Perform quantitative PCR using a SYBR Green-based assay. Normalize the expression of AST-C to a stable reference gene (e.g., β-actin, GAPDH).
-
Calculation: Calculate the relative gene expression using the 2-ΔΔCt method to determine the percentage of knockdown.[13]
Experimental Workflow
The overall process from target selection to validation of gene knockdown is summarized below.
References
- 1. pnas.org [pnas.org]
- 2. Allatostatin - Wikipedia [en.wikipedia.org]
- 3. Functional Characterization of Allatostatin C (PISCF/AST) and Juvenile Hormone Acid O-Methyltransferase in Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Characterization of Allatostatin C (PISCF/AST) and Juvenile Hormone Acid O-Methyltransferase in Dendroctonus armandi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The insect somatostatin pathway gates vitellogenesis progression during reproductive maturation and the post-mating response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. uniprot.org [uniprot.org]
- 8. researchgate.net [researchgate.net]
- 9. dsRNA synthesis | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 10. storage.googleapis.com [storage.googleapis.com]
- 11. Quantitative PCR primer design affects quantification of dsRNA‐mediated gene knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.mpg.de [pure.mpg.de]
- 13. Frontiers | Isolation, Expression Profiling, and Regulation via Host Allelochemicals of 16 Glutathione S-Transferases in the Chinese White Pine Beetle, Dendroctonus armandi [frontiersin.org]
Application Notes and Protocols for Allatostatin C Receptor Binding Assays using Radiolabeled Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allatostatins are a diverse family of neuropeptides in insects that regulate a multitude of physiological processes, including juvenile hormone synthesis, feeding behavior, and muscle contractility. The Type-C allatostatins (AST-C) are characterized by a conserved C-terminal motif, PISCF.[1][2][3] They exert their effects by binding to specific G protein-coupled receptors (GPCRs), known as Allatostatin C receptors (AlstR-C).[1][4] These receptors are considered promising targets for the development of novel and specific insecticides.[1][4][5]
Radioligand binding assays are a robust and sensitive method for characterizing the interaction between a ligand and its receptor.[4][6] These assays are instrumental in drug discovery for determining the affinity of a compound for its target, expressed as the equilibrium dissociation constant (Kd) for a radioligand or the inhibition constant (Ki) for a non-radiolabeled competitor.[4][6] This document provides detailed protocols for performing radioligand binding assays to study insect Allatostatin C receptors.
Allatostatin C Receptor Signaling
The Allatostatin C receptor is a class A GPCR.[7] Upon binding of Allatostatin C, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. Studies have shown that the Allatostatin C receptor primarily couples to the Gαi/o subtype of G proteins.[5][8] Activation of Gαi/o typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Furthermore, the receptor has been shown to recruit β-arrestin, which can mediate G protein-independent signaling and receptor desensitization.[5][8]
Quantitative Data Presentation
While direct radioligand binding affinity data (Kd, Ki) for Allatostatin C receptors is not extensively available in the public domain, functional data from cell-based assays provide valuable insights into the potency of various ligands. The following table summarizes the half-maximal effective concentration (EC50) values for Allatostatin C and several synthetic agonists obtained from a TGF-α shedding assay using cells expressing the Thaumetopoea pityocampa Allatostatin C receptor.[1] It is important to note that EC50 values reflect the functional response of the receptor and are not a direct measure of binding affinity.
| Ligand | Receptor | Assay Type | EC50 |
| Allatostatin-C (AST-C) | T. pityocampa AlstR-C | TGF-α shedding | 0.623 nM[1] |
| D074-0013 | T. pityocampa AlstR-C | TGF-α shedding | 1.421 µM[1] |
| D074-0034 | T. pityocampa AlstR-C | TGF-α shedding | 4.700 µM[1] |
| J100-0311 | T. pityocampa AlstR-C | TGF-α shedding | 5.662 µM[9] |
| V029-3547 | T. pityocampa AlstR-C | TGF-α shedding | 8.174 µM[9] |
Experimental Protocols
The following protocols are generalized for performing radioligand binding assays on membrane preparations containing the Allatostatin C receptor. Specific parameters such as radioligand concentration, incubation time, and temperature may need to be optimized for the specific receptor and radioligand being used.
Experimental Workflow Diagram
Protocol 1: Membrane Preparation from Cultured Cells
This protocol describes the preparation of cell membranes from cells overexpressing the Allatostatin C receptor.
Materials:
-
Cells expressing the Allatostatin C receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors), ice-cold
-
Homogenizer (Dounce or polytron)
-
High-speed refrigerated centrifuge
-
Bradford or BCA protein assay kit
Procedure:
-
Cell Harvesting: Harvest cells expressing the Allatostatin C receptor and wash them with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and homogenize to lyse the cells.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes at 4°C) to remove nuclei and unbroken cells.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer. Repeat the high-speed centrifugation.
-
Final Resuspension and Storage: Resuspend the final membrane pellet in a suitable buffer (e.g., Lysis Buffer with 10% glycerol (B35011) for cryoprotection).
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.
-
Aliquoting and Storage: Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Saturation Radioligand Binding Assay
This assay is used to determine the equilibrium dissociation constant (Kd) of the radioligand and the maximum number of binding sites (Bmax).[4][6]
Materials:
-
Membrane preparation containing the Allatostatin C receptor
-
Radiolabeled Allatostatin C analog (e.g., [125I]-AST-C or [3H]-AST-C)
-
Unlabeled Allatostatin C (for determining non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI)
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of radioligand.
-
Total Binding: To each "total binding" well, add Assay Buffer, a specific amount of membrane preparation (e.g., 20-50 µg protein), and increasing concentrations of the radioligand.
-
Non-specific Binding: To each "non-specific binding" well, add Assay Buffer, the same amount of membrane preparation, the same increasing concentrations of radioligand, and a high concentration of unlabeled Allatostatin C (e.g., 1 µM).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration of the well contents through the glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold Assay Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the radioligand concentration.
-
Use non-linear regression analysis to fit the data to a one-site binding model to determine the Kd and Bmax values.[7][10]
-
Protocol 3: Competition Radioligand Binding Assay
This assay is used to determine the inhibition constant (Ki) of unlabeled competitor compounds.[4][6]
Materials:
-
Same as for the saturation binding assay, plus the unlabeled competitor compounds to be tested.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the competitor compound.
-
Binding Reaction: To each well, add Assay Buffer, a fixed concentration of the radioligand (typically at or below its Kd), a specific amount of membrane preparation, and increasing concentrations of the unlabeled competitor compound.
-
Controls: Include wells for total binding (no competitor) and non-specific binding (excess unlabeled Allatostatin C).
-
Incubation, Filtration, and Counting: Follow steps 4-7 from the saturation binding assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding versus the log concentration of the competitor.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[10]
-
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers interested in studying the Allatostatin C receptor using radioligand binding assays. These assays are fundamental for the characterization of this important insect GPCR and for the screening and development of novel compounds that could serve as next-generation insecticides. While direct binding affinity data remains to be broadly published, the provided functional data and detailed protocols will enable researchers to advance the understanding of the Allatostatin C receptor system.
References
- 1. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biophysics-reports.org [biophysics-reports.org]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. genscript.com [genscript.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Glaxo Wellcome and Science - Global [farmamol.web.uah.es]
- 8. Comparative Saturation Binding Analysis of 64Cu-Labeled Somatostatin Analogues Using Cell Homogenates and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Measuring Allatostatin II-Induced Signaling with Calcium Imaging
Introduction
Allatostatins are a diverse family of neuropeptides found in insects and other invertebrates that regulate a variety of physiological processes, including the inhibition of juvenile hormone synthesis.[1][2] Allatostatin II (AST-II), a decapeptide originally isolated from the cockroach Diploptera punctata, is part of this family.[1] Allatostatins exert their effects by binding to G-protein coupled receptors (GPCRs).[2] The activation of certain GPCRs, specifically those coupled to the Gq alpha subunit, initiates a signaling cascade that results in the release of calcium (Ca²⁺) from intracellular stores.[3] This transient increase in cytosolic Ca²⁺ concentration is a critical second messenger that can be precisely measured using fluorescent calcium indicators.
This document provides a detailed protocol for utilizing ratiometric calcium imaging with the fluorescent dye Fura-2 AM to quantify the signaling activity induced by this compound. Calcium imaging serves as a robust, high-throughput method to characterize the pharmacological response of cells expressing Allatostatin receptors, making it an invaluable tool for researchers in physiology, neuroscience, and drug development.[4][5]
This compound Signaling Pathway
This compound is presumed to bind to a Gq-coupled GPCR. This interaction activates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[3] This sharp increase in intracellular Ca²⁺ can be detected by calcium-sensitive dyes.
References
- 1. usbio.net [usbio.net]
- 2. Allatostatin - Wikipedia [en.wikipedia.org]
- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Electrophysiological Recording of Neuronal Response to Allatostatin II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allatostatins are a pleiotropic family of neuropeptides primarily found in insects and other invertebrates.[1] They are critically involved in regulating a wide range of physiological processes, including the inhibition of juvenile hormone synthesis, feeding behavior, gut motility, and neuromodulation.[2][3][4] Allatostatin II (AST-II), a decapeptide, is a member of this family and serves as a key inhibitory neurotransmitter or neuromodulator.[1][2] Understanding its effect on neuronal excitability is crucial for basic neuroscience research and for the development of novel insecticides. These application notes provide detailed protocols for recording and analyzing the electrophysiological response of neurons to this compound using patch-clamp and extracellular recording techniques.
Mechanism of Action: Allatostatin Receptor Signaling
Allatostatin peptides exert their effects by binding to G-protein coupled receptors (GPCRs).[3] Specifically, the Allatostatin A receptor (AstA-R or AlstR) is known to couple to Gi/o proteins.[5] Upon binding of Allatostatin, the G-protein is activated, leading to the dissociation of its Gα and Gβγ subunits. The Gβγ subunit then directly binds to and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels.[5] This activation results in an efflux of potassium ions (K+) from the neuron, causing hyperpolarization of the cell membrane and a subsequent decrease in neuronal excitability and firing rate.[5] This mechanism makes the Allatostatin/AlstR system a powerful tool for the selective and reversible silencing of specific neuronal populations in research.[5][6]
Caption: this compound signaling pathway leading to neuronal inhibition.
Quantitative Data Summary
The application of this compound typically results in a significant and reversible inhibition of neuronal activity. The following table summarizes the expected quantitative effects based on its known mechanism of action.
| Parameter Measured | Typical Baseline Value | Expected Change after this compound | Effect Description |
| Membrane Potential | -60 mV | Hyperpolarization to ~ -70 mV or more | Allatostatin activates K+ channels, leading to membrane hyperpolarization and making neurons less likely to fire action potentials.[5] |
| Spontaneous Firing Rate | 5-10 Hz | Decrease to 0-1 Hz | The hyperpolarization moves the membrane potential further from the action potential threshold, dramatically reducing or silencing spontaneous firing.[6] |
| Input Resistance | 200-500 MΩ | Decrease | The opening of GIRK channels increases the membrane's permeability to K+, thereby lowering the overall input resistance of the neuron. |
| Evoked Action Potentials | Present | Abolished or requires stronger stimulus | Neurons become refractory to current injection that would typically elicit action potentials.[5] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording
This protocol is ideal for detailed analysis of a single neuron's response to this compound, allowing for precise control and measurement of membrane potential and ionic currents.[7]
Materials:
-
This compound peptide, lyophilized powder[2]
-
Artificial cerebrospinal fluid (aCSF) or appropriate saline for the species
-
Internal pipette solution (K-Gluconate based)[7]
-
Borosilicate glass capillaries[7]
-
Micropipette puller and fire-polisher
-
Patch-clamp amplifier, digitizer, and data acquisition software
-
Microscope with micromanipulators
Methodology:
-
This compound Preparation:
-
Reconstitute lyophilized this compound powder in sterile, nuclease-free water to create a concentrated stock solution (e.g., 1 mM).[2]
-
Aliquot the stock solution into single-use volumes and store at -20°C or below for long-term stability.[2]
-
On the day of the experiment, thaw an aliquot and dilute it to the final working concentration (typically in the nM to low µM range) in the recording saline (aCSF).
-
-
Neuronal Preparation:
-
Prepare primary neuronal cultures, brain slices, or dissected ganglia from the insect species of interest.
-
Place the preparation in the recording chamber on the microscope stage and continuously perfuse with oxygenated saline at a rate of 1.5-2 mL/min.[7]
-
-
Pipette Preparation:
-
Pull recording pipettes from borosilicate glass capillaries using a micropipette puller.
-
Fire-polish the pipette tips to achieve a final resistance of 3-7 MΩ when filled with the internal solution.[7] A resistance of ~5 MΩ is standard for most recordings.[7]
-
Fill the pipette with the internal solution, ensuring no air bubbles are trapped in the tip.[8]
-
-
Achieving Whole-Cell Configuration:
-
Mount the filled pipette onto the headstage and apply positive pressure.[8]
-
Under visual guidance, carefully approach a target neuron until the pipette tip touches the cell membrane, causing a small dimple.[7]
-
Release the positive pressure and apply gentle negative pressure to form a high-resistance seal (>1 GΩ), known as a "giga-seal".[8]
-
Once a stable giga-seal is formed, apply a brief pulse of strong suction to rupture the membrane patch, establishing the whole-cell configuration.[8][9] This provides electrical and molecular access to the cell's interior.[7]
-
-
Recording and Peptide Application:
-
In current-clamp mode, record the neuron's baseline membrane potential and spontaneous firing activity for several minutes to ensure stability.
-
Switch the perfusion system to the saline containing this compound.
-
Record the changes in membrane potential and firing rate as the peptide is washed into the chamber.
-
After observing the effect, switch the perfusion back to the control saline to record the washout and recovery of the neuron's activity.
-
(Optional) In voltage-clamp mode, hold the neuron at a specific potential (e.g., -60 mV) and record the outward current induced by this compound application, which corresponds to the activation of K+ channels.
-
Protocol 2: Extracellular Electrophysiological Recording
This technique is suited for recording the activity of one or more neurons in vivo, either in tethered or freely moving insects, providing insights into the peptide's effect on neural circuits during behavior.[10][11]
Materials:
-
Insulated fine-wire electrodes (e.g., tetrodes)[10]
-
Reference/ground electrode[10]
-
Micromanipulator
-
Extracellular amplifier system
-
Insect preparation holder (for tethered recordings) or arena (for freely moving recordings)
-
Microinjection system for this compound delivery
Methodology:
-
Electrode Implantation:
-
Anesthetize the insect and secure it in a holder.
-
Open a small window in the head capsule to expose the brain region of interest.[10]
-
Insert a reference/ground electrode into a nearby location in the head capsule.[10]
-
Using a micromanipulator, slowly lower the recording electrode(s) into the target brain area until stable neuronal spikes (action potentials) are detected.[10]
-
Secure the electrodes in place with wax or dental cement.
-
-
Baseline Recording:
-
Allow the insect to recover from anesthesia.
-
Record baseline neural activity for an extended period (10-20 minutes) to establish the characteristic firing patterns of the recorded units.
-
-
This compound Application:
-
For systemic application, inject a defined volume and concentration of this compound into the insect's hemolymph.
-
For local application, use a micropipette to deliver the peptide directly onto the exposed brain surface near the recording electrode.
-
-
Data Acquisition and Analysis:
-
Continuously record the extracellular spike trains before, during, and after the application of this compound.
-
Use spike sorting software to isolate the activity of individual neurons if using multi-channel electrodes.
-
Analyze the data by comparing the firing rates and patterns of each neuron during the baseline, treatment, and washout phases. A significant decrease in spike frequency is the expected outcome.[6]
-
Caption: General experimental workflow for electrophysiological recording.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. usbio.net [usbio.net]
- 3. Allatostatin - Wikipedia [en.wikipedia.org]
- 4. Allatostatin-A neurons inhibit feeding behavior in adult Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transgenic silencing of neurons in the mammalian brain by expression of the allatostatin receptor (AlstR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective and quickly reversible inactivation of mammalian neurons in vivo using the Drosophila allatostatin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
- 10. Extracellular Wire Tetrode Recording in Brain of Freely Walking Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extracellular wire tetrode recording in brain of freely walking insects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Allatostatin II Agonists and Antagonists in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allatostatin II (AST-II) is a member of the allatostatin family of neuropeptides that play crucial roles in regulating various physiological processes in invertebrates, particularly insects.[1] The primary and most studied function of allatostatins is the inhibition of juvenile hormone (JH) biosynthesis by the corpora allata, a key endocrine gland in insects that controls development, reproduction, and metamorphosis.[1] Beyond this, allatostatins exhibit pleiotropic effects, acting as myomodulators, neuromodulators, and regulators of feeding and digestion. This wide range of biological activities has positioned allatostatins, and specifically their agonists and antagonists, as valuable tools in basic research and as potential leads for the development of novel pest management agents.
This document provides detailed application notes and experimental protocols for the use of this compound agonists and antagonists in a research setting. It is intended to guide researchers in the effective application of these compounds to investigate insect physiology and to screen for novel bioactive molecules.
Application Notes
Inhibition of Juvenile Hormone Biosynthesis
This compound and its agonists are potent inhibitors of juvenile hormone (JH) synthesis. This makes them invaluable for studying the physiological roles of JH in various insect species. By selectively suppressing JH production, researchers can investigate its involvement in processes such as:
-
Metamorphosis: Inducing premature metamorphosis or disrupting normal developmental timing.
-
Reproduction: Inhibiting vitellogenesis (yolk protein synthesis) and oocyte maturation.
-
Diapause: Investigating the role of JH in entering or exiting states of developmental arrest.
-
Caste Differentiation: Studying the hormonal regulation of caste determination in social insects.
Antagonists of the this compound receptor can be utilized to counteract the inhibitory effects of endogenous allatostatins, thereby promoting JH synthesis and allowing for the study of processes regulated by elevated JH titers.
Myomodulation of Insect Tissues
This compound exhibits myoinhibitory activity on various insect muscle tissues, particularly the visceral muscles of the gut.[2]
-
Agonists: Application of AST-II agonists leads to a dose-dependent decrease in the frequency and amplitude of spontaneous contractions of the hindgut.[2] This makes them useful for studying the neural and hormonal control of gut motility and for investigating the mechanisms of nutrient absorption and excretion.
-
Antagonists: AST-II antagonists can be used to block the inhibitory effects of endogenous allatostatins, potentially leading to increased gut motility. This can be applied to study conditions of gut stasis or to investigate the baseline contractile activity of the gut in the absence of allatostatinergic inhibition.
Regulation of Feeding Behavior
Allatostatins are implicated in the regulation of food intake. The application of this compound agonists can lead to a reduction in feeding, suggesting a role in satiety signaling. This provides a tool to investigate the neural circuits and physiological mechanisms that govern feeding behavior in insects. Conversely, antagonists could potentially be used to stimulate feeding, which may have applications in beneficial insects like pollinators or biological control agents.
Screening for Novel Insecticides
The critical role of allatostatins in insect physiology makes their receptors attractive targets for the development of novel insecticides. High-throughput screening (HTS) assays can be designed to identify potent and selective agonists or antagonists of the this compound receptor.
-
Agonists: Potent, stable, and orally active agonists could act as insect growth regulators by disrupting development and reproduction.
-
Antagonists: While less explored, antagonists could also disrupt normal physiological processes that are dependent on the timely inhibition by allatostatins.
Quantitative Data
The following tables summarize quantitative data for the activity of this compound and its analogs.
Table 1: Agonist Activity - Inhibition of Juvenile Hormone (JH) Synthesis
| Compound | Insect Species | IC50 (nM) | Reference |
| Dippu-AST 1 | Diploptera punctata | 8 | [3] |
| Analog K15 | Diploptera punctata | 1.79 | [3] |
| Analog K24 | Diploptera punctata | 5.32 | [3] |
Table 2: Agonist Activity - Allatostatin Type-C Receptor (AlstR-C)
| Compound | Assay | EC50 | Reference |
| AST-C Peptide | TGF-α shedding assay | 0.623 nM | [4] |
| D074-0013 | TGF-α shedding assay | 1.421 µM | [4] |
| D074-0034 | TGF-α shedding assay | 4.700 µM | [4] |
| J100-0311 | TGF-α shedding assay | 5.662 µM | [4] |
Note: IC50 is the half maximal inhibitory concentration, and EC50 is the half maximal effective concentration.
Experimental Protocols
Protocol 1: In Vitro Radiochemical Assay for Juvenile Hormone Synthesis Inhibition
This protocol is a standard method to quantify the rate of JH synthesis by the corpora allata (CA) and to assess the inhibitory effects of this compound agonists.
Materials:
-
Insect physiological saline (e.g., TC-199 medium)
-
L-[methyl-³H]methionine
-
This compound agonist/antagonist stock solutions
-
Dissected corpora allata from the insect of interest
-
Isooctane (B107328) (2,2,4-trimethylpentane)
-
Scintillation vials and scintillation fluid
-
Incubation chamber (27-30°C)
Procedure:
-
Dissection: Dissect corpora allata from the desired developmental stage of the insect in cold physiological saline.
-
Pre-incubation: Place individual pairs of glands in separate wells of a 96-well plate containing 100 µL of physiological saline. Pre-incubate for 1-2 hours at 27-30°C.
-
Treatment: Replace the saline with fresh medium containing either the vehicle control or varying concentrations of the this compound agonist or antagonist.
-
Radiolabeling: To each well, add L-[methyl-³H]methionine to a final concentration of 5 µM.
-
Incubation: Incubate the glands for 3-4 hours at 27-30°C.
-
Extraction: Terminate the incubation by adding 200 µL of isooctane to each well. Vortex gently for 1 minute to extract the newly synthesized radiolabeled JH.
-
Quantification: Transfer the isooctane phase to a scintillation vial containing scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of JH synthesis as femtomoles of JH produced per hour per pair of glands. Determine the IC50 value for the agonist by plotting the percentage of inhibition of JH synthesis against the logarithm of the agonist concentration.
Experimental Workflow for JH Synthesis Inhibition Assay
Caption: Workflow for the in vitro radiochemical assay to measure juvenile hormone synthesis inhibition.
Protocol 2: Insect Hindgut Motility Assay
This protocol describes a method to assess the myoinhibitory effects of this compound agonists and the blocking effects of antagonists on insect hindgut contractions.[2]
Materials:
-
Insect physiological saline
-
This compound agonist/antagonist stock solutions
-
Dissected insect hindgut
-
Force transducer and recording apparatus
-
Perfusion chamber
Procedure:
-
Dissection: Dissect the hindgut from the insect in cold physiological saline.
-
Mounting: Mount the hindgut preparation in a perfusion chamber filled with physiological saline. Attach one end of the gut to a fixed hook and the other end to an isotonic force transducer.
-
Equilibration: Allow the preparation to equilibrate for at least 30 minutes, during which spontaneous contractions should become regular.
-
Baseline Recording: Record the baseline frequency and amplitude of spontaneous contractions for 10-15 minutes.
-
Treatment:
-
Agonist: Perfuse the chamber with physiological saline containing increasing concentrations of the this compound agonist. Record the changes in contraction frequency and amplitude.
-
Antagonist: Pre-incubate the hindgut with the antagonist for 10-15 minutes, then co-perfuse with the antagonist and an this compound agonist. Observe for any blockade of the agonist's inhibitory effect.
-
-
Washout: After treatment, perfuse the chamber with fresh physiological saline to wash out the compounds and observe if the contractions return to baseline.
-
Data Analysis: Measure the frequency and amplitude of contractions before, during, and after treatment. Calculate the percentage of inhibition for agonists and the degree of antagonism for antagonists.
Experimental Workflow for Hindgut Motility Assay
Caption: Workflow for the insect hindgut motility assay.
Protocol 3: this compound Receptor Binding Assay (Competitive Inhibition)
This protocol outlines a competitive radioligand binding assay to determine the affinity of agonists and antagonists for the this compound receptor.
Materials:
-
Membrane preparation from cells expressing the this compound receptor or from insect tissues known to express the receptor (e.g., corpora allata, gut).
-
Radiolabeled this compound analog (e.g., [¹²⁵I]-labeled analog).
-
Unlabeled this compound agonists and antagonists.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation + radiolabeled ligand.
-
Non-specific Binding: Membrane preparation + radiolabeled ligand + a high concentration of unlabeled this compound (e.g., 1 µM).
-
Competition: Membrane preparation + radiolabeled ligand + increasing concentrations of the test compound (agonist or antagonist).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum filtration manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in tubes and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition experiments, plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value of the test compound from the resulting sigmoidal curve.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay for the this compound receptor.
Signaling Pathway
This compound acts through a G-protein coupled receptor (GPCR). Upon binding of an agonist, the receptor undergoes a conformational change, leading to the activation of an associated heterotrimeric G-protein. The specific G-protein alpha subunit (Gα) determines the downstream signaling cascade. For many allatostatin receptors, coupling is to a Gαi/o subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Another potential pathway involves the activation of phospholipase C (PLC) by a Gαq subunit, resulting in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores.
This compound Signaling Pathway
Caption: Simplified signaling pathway of the this compound receptor.
References
- 1. Allosteric Modulators of G Protein-Coupled Receptors: Future Therapeutics for Complex Physiological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of allatostatin and proctolin on antennal pulsatile organ and hindgut muscle in the cockroach, Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathophysiology of GPCR Homo- and Heterodimerization: Special Emphasis on Somatostatin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Using Fluorescently Labeled Allatostatin C for Receptor Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allatostatins are a major family of neuropeptides found in invertebrates that regulate a wide range of physiological processes. Allatostatin C (AstC), first identified in the moth Manduca sexta, is known for its role in inhibiting juvenile hormone biosynthesis, modulating muscle contractility, and regulating feeding behavior and circadian rhythms.[1][2] AstC peptides are structurally related to the vertebrate neuropeptide somatostatin (B550006) and exert their effects by binding to specific G protein-coupled receptors (GPCRs).[3][4] In model organisms like Drosophila melanogaster, two AstC receptors have been identified: AstC-R1 (also known as star1) and AstC-R2 (or AICR2).[3][5]
Understanding the precise location and trafficking of these receptors is crucial for elucidating their function and for developing novel insecticides or therapeutic agents.[2][6][7][8] Fluorescently labeling the native ligand, AstC, provides a powerful tool for visualizing receptor distribution, internalization, and dynamics in both cell cultures and tissues.[9][10][11] This technique allows for high-resolution imaging via confocal microscopy and can provide insights into receptor regulation and transmembrane signaling.[9][12]
These application notes provide a detailed overview of the methodology for using a fluorescently labeled Allatostatin C analog to study receptor localization and signaling.
Principle of the Method
The method relies on the specific binding of a fluorescently tagged AstC peptide to its cognate receptor on the surface of cells. The fluorescent probe is typically synthesized by attaching a fluorophore (e.g., FITC, FAM, or Cy dyes) to the N-terminus or a specific amino acid side chain of the peptide.[13][14] When this fluorescent ligand is incubated with cells expressing the AstC receptor, it binds with high affinity. The location of the receptor-ligand complex can then be visualized using fluorescence microscopy.
This approach allows for:
-
High-resolution localization of receptors on the plasma membrane.[1]
-
Dynamic assessment of receptor internalization and trafficking through endosomal pathways upon ligand binding.[9][10]
-
Competitive binding analysis by co-incubation with unlabeled ligands to demonstrate specificity.
Data Presentation
Quantitative analysis is essential for characterizing the interaction between Allatostatin C and its receptor. The following table summarizes key pharmacological data derived from various studies.
| Parameter | Value | Receptor/System | Method | Source |
| IC₅₀ | 6.683 nM | Scylla paramamosain AstC Receptor (ScypaAST-CR) in HEK293T cells | Forskolin-stimulated cAMP accumulation assay | [15] |
| G-Protein Activation Kinetics (τ) | ~4 - 6 seconds | Thaumetopoea pityocampa AstR-C in HEK-TSA cells | FRET-based G protein activation assay (at 1 nM AST-C) | [2] |
| G-Protein Recruitment Kinetics (τ) | ~4.7 seconds (association) | Thaumetopoea pityocampa AstR-C in HEK-TSA cells | FRET-based G protein recruitment assay (at 1 nM AST-C) | [2] |
| β-Arrestin Recruitment | Nanomolar range | Thaumetopoea pityocampa AstR-C in HEK-TSA cells | Resonance Energy Transfer (RET) methods | [6] |
Note: The binding affinity (Kd) of the specific fluorescently labeled AstC peptide should be determined empirically using saturation binding assays.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Allatostatin C receptor signaling pathway and the general experimental workflow for receptor localization.
Caption: Allatostatin C Receptor Signaling Pathway.
Caption: Experimental workflow for receptor localization.
Experimental Protocols
Protocol 1: Cell Culture and Transfection
This protocol describes the preparation of mammalian cells expressing the Allatostatin C receptor. HEK293 cells are commonly used due to their high transfection efficiency and robust growth.[1][15]
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Expression vector containing the cDNA for the Allatostatin C receptor of interest
-
Transfection reagent (e.g., Lipofectamine 3000)
-
6-well tissue culture plates or plates with glass coverslips
Procedure:
-
Cell Seeding: One day prior to transfection, seed HEK293 cells in a 6-well plate at a density of 2.5 x 10⁵ cells per well in 2 mL of Complete Growth Medium. Ensure cells reach 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In one tube, dilute 2.5 µg of the AstC receptor plasmid DNA into 125 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 5 µL of the transfection reagent into 125 µL of serum-free medium. Incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the 250 µL of DNA-lipid complex dropwise to each well containing the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 24-48 hours to allow for receptor expression before proceeding to the binding assay.
Protocol 2: Fluorescent Ligand Binding and Visualization
This protocol details the steps for labeling the expressed receptors with fluorescent AstC and preparing the cells for microscopy.
Materials:
-
Transfected cells from Protocol 1
-
Fluorescently labeled Allatostatin C (e.g., FAM-AstC)
-
Unlabeled Allatostatin C (for competition assay)
-
Binding Buffer: Hank's Balanced Salt Solution (HBSS) or PBS with 0.1% Bovine Serum Albumin (BSA)
-
Wash Buffer: Ice-cold PBS
-
Fixative Solution: 4% Paraformaldehyde (PFA) in PBS
-
Mounting Medium with DAPI (for nuclear counterstain)
-
Glass slides and coverslips
Procedure:
-
Cell Preparation: Gently wash the transfected cells twice with pre-warmed Binding Buffer to remove residual culture medium.
-
Ligand Incubation:
-
Total Binding: Add the fluorescently labeled AstC to the cells at a final concentration of 10-50 nM (concentration should be optimized) in Binding Buffer.
-
Non-specific Binding (Control): In a separate well, add a 100-fold molar excess of unlabeled AstC along with the fluorescently labeled AstC. This will prevent the fluorescent ligand from binding specifically to the receptor.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow binding and potential internalization.[10][12] For studies aiming to visualize only surface receptors, perform this step at 4°C to inhibit endocytosis.
-
Washing: Terminate the binding reaction by aspirating the incubation medium. Wash the cells three times with ice-cold Wash Buffer to remove all unbound fluorescent ligand.
-
Fixation: Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Final Wash: Wash the cells three times with PBS.
-
Mounting: If using coverslips, carefully invert and mount them onto glass slides using a drop of mounting medium containing DAPI. Seal the edges of the coverslip with nail polish.
-
Imaging: Visualize the samples using a confocal laser scanning microscope. Use appropriate laser lines and filters for the chosen fluorophore (e.g., 488 nm excitation for FAM) and DAPI (e.g., 405 nm excitation). Acquire images as single optical sections or Z-stacks for 3D reconstruction. Specific labeling should be clearly visible on the cell membrane in the "Total Binding" sample and significantly reduced in the "Non-specific Binding" control. Internalized ligand will appear as punctate structures within the cytoplasm.[12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. pnas.org [pnas.org]
- 4. sdbonline.org [sdbonline.org]
- 5. The neuropeptide allatostatin C from clock-associated DN1p neurons generates the circadian rhythm for oogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Fluorescent ligands for studying neuropeptide receptors by confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 14. lifetein.com [lifetein.com]
- 15. Frontiers | A Possible Role of Allatostatin C in Inhibiting Ecdysone Biosynthesis Revealed in the Mud Crab Scylla paramamosain [frontiersin.org]
Application Notes and Protocols for Behavioral Assays in Insects Following Allatostatin II Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the behavioral effects of Allatostatin II (AST-II), also known as Allatostatin-B (AST-B) or Myoinhibitory Peptide (MIP), in insects. Detailed protocols for key behavioral assays are provided to facilitate experimental design and execution.
Introduction to this compound
Allatostatins are a diverse family of neuropeptides in insects that are broadly categorized into A, B, and C types. This compound (AST-II/MIP) belongs to the B-type family and is characterized by the C-terminal motif W(X)6Wamide. AST-II is a pleiotropic peptide involved in the regulation of a wide array of physiological and behavioral processes, including feeding, locomotion, and reproduction. Its effects are primarily mediated through G-protein coupled receptors (GPCRs), most notably the Sex Peptide Receptor (SPR) in Drosophila melanogaster.[1] Understanding the behavioral roles of AST-II is crucial for basic research in insect neurobiology and for the development of novel insect control agents.
Data Summary: Quantitative Effects of this compound on Insect Behavior
The following tables summarize the quantitative data from various studies on the behavioral effects of this compound administration.
Table 1: Effects of this compound on Feeding Behavior
| Insect Species | This compound Analog/Administration Method | Dosage/Concentration | Observed Behavioral Change | Reference |
| Blattella germanica (German cockroach) | Injection of A-type and B-type allatostatins | Not specified | Suppression of feeding activity | [2] |
| Drosophila melanogaster | Genetic activation of AstA (Allatostatin A) neurons | Not applicable | Reduced food intake | [3] |
| Manduca sexta (Tobacco hornworm) | Injection of Manse-AST (C-type) | Not specified | Inhibition of feeding | [2] |
| Lacanobia oleracea (Bright-line brown-eye moth) | Injection of Manse-AST (C-type) | Not specified | Inhibition of feeding | [2] |
Table 2: Effects of this compound on Locomotor Activity
| Insect Species | This compound Analog/Administration Method | Dosage/Concentration | Observed Behavioral Change | Reference |
| Drosophila melanogaster | Genetic manipulation of MIP/SPR signaling | Not applicable | Regulation of sleep behavior | |
| Leucophaea maderae (Madeira cockroach) | Injection of Orcokinin (related neuropeptide) | 10
| Phase-dependent shifts in circadian locomotor activity | [4] |
Table 3: Effects of this compound on Reproductive Behavior
| Insect Species | This compound Analog/Administration Method | Dosage/Concentration | Observed Behavioral Change | Reference |
| Galleria mellonella (Greater wax moth) | Daily injections of Allatostatin | 10
| Decreased oocyte size | [5] |
| Drosophila melanogaster | Activation of AstC (Allatostatin C) neurons | Not applicable | Suppression of female fecundity (egg production and laying) | [6] |
Signaling Pathway of this compound (MIP)
This compound (MIP) exerts its effects by binding to a specific G-protein coupled receptor (GPCR). In Drosophila melanogaster, this receptor is known as the Sex Peptide Receptor (SPR). The binding of MIP to SPR activates an inhibitory G-protein (Gαi/o), which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels modulates the activity of downstream protein kinases and ion channels, ultimately leading to changes in neuronal activity and behavior.[4]
Caption: this compound (MIP) signaling pathway.
Experimental Workflow for Behavioral Assays
The general workflow for conducting behavioral assays following this compound administration involves several key steps, from preparation of the peptide to data analysis.
Caption: General workflow for insect behavioral assays.
Detailed Experimental Protocols
Protocol 1: Preparation and Injection of Synthetic this compound
This protocol outlines the steps for preparing and administering synthetic this compound to insects for behavioral studies.
Materials:
-
Synthetic this compound (MIP) peptide (lyophilized powder)
-
Sterile insect Ringer's solution (see recipe below)
-
Microcentrifuge tubes
-
Vortex mixer
-
Micropipettes and sterile tips
-
Nanoliter injector or micro-syringe with a fine glass capillary needle
-
CO2 or cold anesthesia setup
-
Dissecting microscope
Insect Ringer's Solution Composition:
| Component | Concentration | Amount for 1 L |
| NaCl | 154 mM | 9.0 g |
| KCl | 4 mM | 0.3 g |
| CaCl2 | 4 mM | 0.44 g |
| NaHCO3 | Variable (for pH) | As needed |
| Distilled Water | - | to 1 L |
Note: The exact composition of Ringer's solution can vary depending on the insect species. It is advisable to consult literature specific to the insect of interest.[7][8][9]
Procedure:
-
Peptide Reconstitution:
-
Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in a small volume of sterile insect Ringer's solution to create a concentrated stock solution (e.g., 1 mM).
-
Gently vortex to ensure the peptide is fully dissolved.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Injection Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution on ice.
-
Dilute the stock solution with sterile insect Ringer's solution to the desired final concentration (e.g., 10
M).[10]−6 -
Prepare a vehicle control solution containing only the insect Ringer's solution.
-
A non-toxic dye can be added to the injection solution to visualize successful injection.
-
-
Insect Preparation and Injection:
-
Anesthetize the insects using CO2 or by placing them on a cold plate.
-
Position the anesthetized insect under a dissecting microscope.
-
Load the nanoinjector or micro-syringe with the this compound or vehicle control solution.
-
Carefully insert the needle into a soft-cuticle region, such as the intersegmental membrane of the abdomen or thorax, taking care to avoid damaging internal organs. The goal is to inject into the hemocoel.
-
Inject a small, precise volume of the solution (e.g., 50-200 nL, depending on the size of the insect).
-
Withdraw the needle gently.
-
Allow the insect to recover from anesthesia in a clean container with access to food and water.
-
Protocol 2: Feeding Behavior Assay (Capillary Feeder - CAFE Assay)
This assay quantifies food consumption in small insects like Drosophila.
Materials:
-
CAFE assay chambers (e.g., multi-well plates with small holes in the lid)
-
Calibrated glass microcapillary tubes (e.g., 5 µL)
-
Liquid food source (e.g., 5% sucrose (B13894) solution)
-
This compound-injected and control insects
Procedure:
-
Assay Setup:
-
Prepare the liquid food and draw it into the microcapillary tubes.
-
Insert the microcapillary tubes through the holes in the lid of the CAFE chamber.
-
Place a single, recovered insect into each well of the chamber.
-
Include empty chambers with food-filled capillaries to measure evaporative loss.
-
-
Data Collection:
-
Place the CAFE chambers in a controlled environment (temperature, humidity, light/dark cycle).
-
At set time intervals (e.g., every 24 hours), measure the change in the liquid food level in each capillary tube.
-
Subtract the average evaporative loss from the measurements for each insect.
-
-
Data Analysis:
-
Calculate the total volume of food consumed per insect.
-
Compare the food consumption between this compound-injected and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 3: Locomotor Activity Assay
This assay measures the general activity levels of insects.
Materials:
-
Locomotor activity monitors (e.g., Drosophila Activity Monitoring System - DAMS)
-
Individual tubes or vials containing a food source
-
This compound-injected and control insects
Procedure:
-
Assay Setup:
-
Place individual, recovered insects into the tubes of the locomotor activity monitor. The tubes should contain a food source at one end.
-
Place the monitors in a controlled environment with a defined light/dark cycle.
-
-
Data Collection:
-
The monitors will record activity by counting the number of times the insect breaks an infrared beam.
-
Record data continuously over a set period (e.g., 24-72 hours).
-
-
Data Analysis:
-
Analyze the data to determine parameters such as total activity, activity during light vs. dark periods, and circadian rhythmicity.
-
Compare the locomotor activity patterns between the this compound-injected and control groups.
-
Protocol 4: Reproductive Behavior Assay (Oviposition Assay)
This assay measures the egg-laying rate in female insects.
Materials:
-
Mating chambers
-
Oviposition chambers (containing a suitable substrate for egg-laying, e.g., agar (B569324) plates with yeast paste for Drosophila)
-
This compound-injected and control virgin female insects
-
Wild-type male insects
Procedure:
-
Mating and Oviposition:
-
Pair individual, recovered virgin females with one or two wild-type males in a mating chamber.
-
After a set period to allow for mating, transfer the female to an individual oviposition chamber.
-
Place the oviposition chambers in a controlled environment.
-
-
Data Collection:
-
At regular intervals (e.g., every 24 hours), remove the oviposition substrate and count the number of eggs laid.
-
Provide fresh oviposition substrate for the next time period.
-
-
Data Analysis:
-
Calculate the average number of eggs laid per female per day.
-
Compare the oviposition rates between the this compound-injected and control groups using appropriate statistical tests.
-
Conclusion
The administration of this compound has significant and measurable effects on various insect behaviors. The protocols provided here offer a standardized approach to investigating these effects. For researchers in drug development, understanding the pathways and behavioral consequences of neuropeptides like this compound can open new avenues for the creation of targeted and effective insect control strategies.
References
- 1. Sex peptides and MIPs can activate the same G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Efficient and Simple Method for Collecting Haemolymph of Cerambycidae (Insecta: Coleoptera) Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myoinhibiting peptides are the ancestral ligands of the promiscuous Drosophila sex peptide receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Tango knock-ins visualize endogenous activity of G protein-coupled receptors in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ringer's Solution: Composition, Uses & Importance in Biology [vedantu.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. Ringer's solution - Wikipedia [en.wikipedia.org]
- 10. The effect of B-type allatostatin neuropeptides on crosstalk between the insect immune response and cold tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of Allatostatin II using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allatostatins are a family of neuropeptides found in insects and other invertebrates that play crucial roles in inhibiting the synthesis of juvenile hormone, regulating food intake, and modulating muscle contractility.[1][2][3] Allatostatin II (Dip-AST II), a decapeptide with the sequence Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2, was first isolated from the cockroach Diploptera punctata.[1][2] Its pleiotropic effects make it and its signaling pathway potential targets for the development of novel insecticides.[3]
Mass spectrometry has become an indispensable tool for the identification and characterization of neuropeptides like this compound from complex biological samples.[4][5] This document provides detailed application notes and protocols for the identification of this compound using two common mass spectrometry techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry.
Allatostatin Signaling Pathway
Allatostatins exert their effects by binding to G-protein coupled receptors (GPCRs).[3][6] While the specific intracellular signaling cascade for this compound is not fully elucidated, the general pathway involves the activation of the GPCR, leading to downstream effects that modulate cellular activity, such as the inhibition of juvenile hormone synthesis in the corpora allata.[3]
References
- 1. usbio.net [usbio.net]
- 2. pnas.org [pnas.org]
- 3. Allatostatin - Wikipedia [en.wikipedia.org]
- 4. Advances in Mass Spectrometric Tools for Probing Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evolution and Potential Function in Molluscs of Neuropeptide and Receptor Homologues of the Insect Allatostatins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Localization of Allatostatin II
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) localization of Allatostatin II (AST-II) in tissue samples. The protocol is designed to be a comprehensive guide, from tissue preparation to data interpretation. Additionally, a putative signaling pathway for AST-II is presented, offering a broader context for the functional analysis of this neuropeptide.
Introduction to this compound
Allatostatins are a family of pleiotropic neuropeptides found throughout the invertebrate kingdom. They are primarily known for their role in inhibiting the synthesis of juvenile hormone, a key hormone regulating development, reproduction, and metamorphosis in insects.[1] Allatostatins are categorized into different types based on their C-terminal amino acid sequences. This compound belongs to the A-type allatostatins (AST-A), which are characterized by a C-terminal Y/FXFGL-amide motif.[1] Beyond their effects on juvenile hormone, allatostatins are involved in a multitude of physiological processes, including the modulation of gut motility, feeding behavior, and sleep.[1][2] The diverse functions of allatostatins make their localization within tissues a critical step in understanding their specific roles in various biological systems.
Putative this compound Signaling Pathway
Allatostatin receptors are G-protein coupled receptors (GPCRs).[1] Specifically, the Allatostatin-C receptor has been shown to couple to the Gi/o subtype of G-proteins.[3] Upon binding of Allatostatin to its receptor, the inhibitory G-protein (Gi) is activated, which in turn can inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, studies on Allatostatin-C have demonstrated the activation of the Extracellular signal-regulated kinase (ERK) pathway.[4][5] The following diagram illustrates a putative signaling cascade for this compound, based on the known pathways of related allatostatins.
References
Application Notes and Protocols for Creating Stable Cell Lines Expressing Allatostatin II Receptors
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the generation and characterization of stable mammalian cell lines expressing insect Allatostatin II (AST-II) receptors. Allatostatin receptors, a class of G protein-coupled receptors (GPCRs), are crucial in regulating various physiological processes in insects, including juvenile hormone synthesis, feeding, and gut motility.[1][2] Stable cell lines expressing these receptors are invaluable tools for high-throughput screening of potential insecticides and for fundamental research into insect endocrinology.
The protocols outlined below describe the necessary steps, from initial vector construction to the functional validation of the stably expressing cell line. While the focus is on this compound receptors, the methodologies can be adapted for other insect GPCRs.
Data Presentation
Table 1: Representative Quantitative Data for Allatostatin Receptor-Expressing Cell Lines
| Parameter | Cell Line | Receptor | Ligand | Value | Assay Type |
| EC50 | CHO-K1 | Drosophila DAR-1 | DST-A-3 | ~10 nM | GTPγS Binding |
| EC50 | CHO-K1 | Drosophila DAR-2 | DST-A-3 | ~30 nM | GTPγS Binding |
| EC50 | CHO-K1 | Drosophila DAR-1 | Dip-AST 5 | ~5 nM | Ca2+ Mobilization |
| EC50 | CHO-K1 | Drosophila DAR-2 | Dip-AST 7 | ~100 nM | Ca2+ Mobilization |
| EC50 | HTLA | Capitella teleta SSTL1 | Ct-SSRPL1 | 13.1 nM | PRESTO-Tango |
Note: The data presented are examples derived from published studies on Allatostatin A-type receptors, which are structurally and functionally related to this compound.[3][4] EC50 values are highly dependent on the specific receptor, ligand, and assay conditions.
Table 2: Typical Antibiotic Concentrations for Selection in Mammalian Cell Lines
| Antibiotic | Cell Line | Typical Concentration Range |
| Hygromycin B | HeLa, S2 | 150-350 µg/mL |
| G418 (Neomycin) | CHO-K1, HEK293 | 200-1400 µg/mL |
| Puromycin | 293T, various | 1-10 µg/mL |
| Blasticidin | HeLa T-REx | 5 µg/mL |
Note: The optimal concentration for each antibiotic must be determined empirically for each cell line through a kill curve experiment prior to selection.[5][6][7]
Experimental Protocols
Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)
A kill curve is essential to determine the minimum antibiotic concentration required to kill non-transfected cells.[5]
-
Cell Seeding: Plate the parental cell line (e.g., CHO-K1, HEK293) into a 96-well plate at a density of 2,000-4,000 cells per well in 100 µL of complete growth medium.
-
Antibiotic Dilution: Prepare a series of dilutions of the selection antibiotic (e.g., G418, hygromycin B) in complete growth medium.
-
Treatment: The following day, add 100 µL of the antibiotic dilutions to the corresponding wells, resulting in a range of final concentrations.[6] Include a no-antibiotic control.
-
Incubation and Monitoring: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).[6] Monitor cell viability every 2-3 days using a microscope.
-
Endpoint Analysis: After 7-10 days, identify the lowest antibiotic concentration that results in 100% cell death. This concentration will be used for selecting stable transfectants.
Protocol 2: Generation of a Stable Cell Line
This protocol outlines the steps for transfecting the host cell line with an expression vector containing the this compound receptor gene and a selectable marker, followed by selection and clonal expansion.[5][8]
-
Vector Construction:
-
Subclone the full-length cDNA of the target this compound receptor into a mammalian expression vector (e.g., pcDNA™5/FRT). The vector should contain a strong constitutive promoter (e.g., CMV) and a resistance gene for the selection antibiotic (e.g., hygromycin B).
-
-
Transfection:
-
Seed the parental cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
Transfect the cells with the expression vector using a suitable transfection reagent (e.g., Lipofectamine™ 2000) according to the manufacturer's protocol. Include a negative control (e.g., empty vector).
-
-
Selection:
-
48 hours post-transfection, passage the cells into larger flasks in complete growth medium containing the pre-determined optimal concentration of the selection antibiotic.[5]
-
Continue to culture the cells, replacing the selective medium every 3-4 days. Significant cell death of non-transfected cells should be observed.
-
-
Colony Isolation:
-
After 2-3 weeks of selection, distinct antibiotic-resistant colonies (islands) should become visible.[5]
-
Isolate well-separated, healthy colonies using cloning cylinders or by manual scraping with a pipette tip.
-
Transfer each colony to a separate well of a 24-well plate and expand in selective medium.
-
-
Expansion and Cryopreservation:
-
Expand the clonal populations. Once a sufficient cell number is reached, confirm the expression of the this compound receptor using methods described in Protocol 3.
-
Cryopreserve validated clonal cell lines at an early passage number to ensure a consistent supply.
-
Protocol 3: Validation of Receptor Expression and Function
Validation is critical to confirm that the generated cell line expresses a functional this compound receptor.
-
Confirmation of Gene Integration (PCR/qPCR):
-
Isolate genomic DNA from the stable clonal lines.
-
Perform PCR or quantitative PCR (qPCR) using primers specific for the this compound receptor gene to confirm its integration into the host cell genome.
-
-
Confirmation of mRNA Expression (RT-qPCR):
-
Isolate total RNA from the clonal lines.
-
Perform reverse transcription quantitative PCR (RT-qPCR) to quantify the transcript levels of the this compound receptor gene.
-
-
Functional Assays (Calcium Mobilization):
-
Allatostatin A-type receptors have been shown to couple to Gq-like proteins, leading to an increase in intracellular calcium upon activation.[3] A calcium mobilization assay is a common method to assess receptor function.
-
Cell Plating: Seed the stable cell line in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Ligand Stimulation: Prepare serial dilutions of this compound peptide.
-
Signal Detection: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the change in fluorescence intensity before and after the addition of the ligand.
-
Data Analysis: Plot the change in fluorescence against the ligand concentration to generate a dose-response curve and calculate the EC50 value.
-
-
Functional Assays (cAMP Measurement):
-
If the this compound receptor is predicted to couple to Gi/o proteins, it will inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Assay Principle: Pre-stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) and then add the this compound ligand. The receptor activation will cause a decrease in the forskolin-induced cAMP production.
-
Procedure: Utilize a commercial cAMP assay kit (e.g., HTRF, ELISA-based) and follow the manufacturer's protocol.
-
Data Analysis: Plot the inhibition of cAMP production against the ligand concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for generating stable cell lines expressing this compound receptors.
Caption: Putative signaling pathways for this compound receptors.
References
- 1. Allatostatin - Wikipedia [en.wikipedia.org]
- 2. usbio.net [usbio.net]
- 3. Type A allatostatins from Drosophila melanogaster and Diplotera puncata activate two Drosophila allatostatin receptors, DAR-1 and DAR-2, expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Stable cell lines | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 8. addgene.org [addgene.org]
Troubleshooting & Optimization
Improving the stability of Allatostatin II peptide in solution
Welcome to the technical support center for Allatostatin II peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a decapeptide neuropeptide, part of the Allatostatin A (AstA) family, characterized by a C-terminal Y/FXFGL-amide motif.[1] Its primary role is the inhibition of juvenile hormone synthesis in many insect species, which regulates various physiological processes including development and reproduction.[2][3] The specific sequence for this compound (from Diploptera punctata, Dip-AST II) is Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2.
Q2: How should I store lyophilized this compound peptide?
A2: Lyophilized this compound powder is stable for up to 12 months when stored at -20°C. For short-term storage, it can be kept at 4°C.
Q3: What is the recommended procedure for reconstituting and storing this compound in solution?
A3: For maximum recovery, centrifuge the vial prior to removing the cap. Reconstitute the peptide in a suitable buffer (see Q4). Once in solution, it is recommended to aliquot the peptide to avoid repeated freeze-thaw cycles. The solution can be stored at +4°C for up to 5 days or at -20°C for up to 3 months for longer-term storage.
Q4: What is the optimal pH and buffer for storing this compound in solution?
A4: To minimize chemical degradation such as hydrolysis and deamidation, it is recommended to maintain the peptide solution at a pH between 4 and 6.[4] Commonly used buffers in this pH range include citrate (B86180) and acetate. The choice of buffer can impact stability, so it is advisable to perform a buffer screening study for your specific experimental conditions.
Q5: What are the primary pathways of this compound degradation in solution?
A5: The primary degradation pathways for this compound in solution are:
-
Enzymatic Degradation: This is a major concern, especially in biological fluids like hemolymph. This compound is susceptible to cleavage by endopeptidases, particularly at the C-terminal side of the Arginine (Arg) residue. This initial cleavage is often followed by further degradation by aminopeptidases.
-
Chemical Degradation: This includes hydrolysis of the peptide backbone, particularly at aspartic acid (Asp) residues, and deamidation of asparagine and glutamine (though not present in this compound). Oxidation of sensitive residues like methionine or tryptophan (also not in this compound) can also occur. The C-terminal amide group provides some protection against carboxypeptidases.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of peptide activity in experiments. | 1. Peptide degradation in solution: Improper storage (temperature, pH), repeated freeze-thaw cycles. 2. Enzymatic degradation: Presence of proteases in the experimental system (e.g., cell culture media with serum, tissue homogenates). 3. Adsorption to surfaces: The peptide may be sticking to plasticware or glassware. | 1. Prepare fresh solutions of this compound for each experiment. Ensure storage at -20°C or below and maintain a pH of 4-6. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Incorporate protease inhibitors (e.g., aprotinin, a serine protease inhibitor) into your experimental buffer. Consider using serum-free media if compatible with your assay. 3. Use low-retention microcentrifuge tubes and pipette tips. Rinsing the vial with a small amount of the assay buffer after initial reconstitution can help maximize recovery. |
| Inconsistent results between experiments. | 1. Variability in peptide concentration: Inaccurate initial weighing of lyophilized powder, incomplete solubilization, or degradation over time. 2. Contamination of stock solutions: Bacterial or fungal growth in non-sterile solutions can lead to peptide degradation. | 1. Ensure the lyophilized powder has been properly centrifuged before opening. Visually inspect for complete dissolution. For critical applications, determine the peptide concentration of the stock solution using a quantitative amino acid analysis or a validated HPLC method. 2. Use sterile buffers for reconstitution and filter-sterilize the final peptide solution through a 0.22 µm filter if appropriate for the application. |
| Precipitation of the peptide upon reconstitution or storage. | 1. Poor solubility: The peptide may not be fully soluble in the chosen solvent. 2. Aggregation: At high concentrations, peptides can aggregate and precipitate out of solution. | 1. For hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile (B52724) may be needed for initial solubilization, followed by dilution with the aqueous buffer. Always add the peptide to the organic solvent first, then add the aqueous buffer. 2. Work with concentrations known to be soluble. If high concentrations are necessary, consider screening different buffer systems and excipients (e.g., sugars like mannitol (B672) or trehalose) to improve solubility and stability. |
Data Presentation
Table 1: General Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 12 months | Keep desiccated and protected from light. |
| 4°C | Short-term | Recommended for immediate use. | |
| Reconstituted Solution | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles. |
| 4°C | Up to 5 days | Use for ongoing experiments. |
Table 2: Factors Influencing this compound Stability in Solution
| Factor | Effect on Stability | Recommendations |
| pH | High pH (>8) can accelerate degradation pathways like deamidation and oxidation. Acidic conditions (<4) can promote hydrolysis. | Maintain solution pH between 4 and 6 for optimal stability. |
| Temperature | Higher temperatures increase the rate of chemical degradation and can lead to aggregation. | Store solutions at -20°C or below for long-term storage. Avoid leaving solutions at room temperature for extended periods. |
| Proteases | Rapidly degrade the peptide, leading to loss of activity. | Add protease inhibitors to biological samples. Work at low temperatures to reduce enzyme activity. |
| Freeze-Thaw Cycles | Can lead to aggregation and degradation. | Aliquot stock solutions into single-use volumes. |
| Oxygen | Can cause oxidation of susceptible amino acid residues (not present in this compound, but a consideration for other peptides). | For peptides with methionine or tryptophan, degassing buffers and storing under an inert gas (e.g., nitrogen or argon) can be beneficial. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Objective: To properly solubilize lyophilized this compound for experimental use.
Materials:
-
Vial of lyophilized this compound
-
Sterile, nuclease-free water or appropriate buffer (e.g., 10 mM citrate buffer, pH 5.0)
-
For hydrophobic peptides, DMSO or acetonitrile may be required.
-
Low-retention microcentrifuge tubes
-
Calibrated pipettes with low-retention tips
Procedure:
-
Before opening, centrifuge the vial of lyophilized peptide at low speed (e.g., 1000 x g for 1 minute) to collect all the powder at the bottom.
-
Carefully remove the cap.
-
Based on the peptide's properties (this compound is generally soluble in aqueous buffers), add the desired volume of sterile buffer or water to achieve the target stock concentration (e.g., 1 mM).
-
Gently vortex or pipette up and down to ensure complete dissolution. Visually inspect the solution to ensure there are no particulates.
-
If the peptide does not dissolve, consult a solubility chart for the peptide or test the addition of a small amount of organic solvent (e.g., DMSO) before adding the aqueous buffer.
-
Aliquot the stock solution into single-use, low-retention microcentrifuge tubes.
-
Store the aliquots at -20°C or below.
Protocol 2: Stability Assessment of this compound by RP-HPLC
Objective: To determine the stability of this compound in a given solution over time.
Materials:
-
Reconstituted this compound solution
-
Incubator or water bath set to the desired temperature(s)
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Quenching solution (e.g., 10% acetic acid)
Procedure:
-
Prepare a solution of this compound at a known concentration (e.g., 100 µM) in the buffer of interest.
-
Immediately analyze an aliquot of the solution at time zero (T=0) by RP-HPLC to determine the initial peak area of the intact peptide.
-
HPLC Method Example:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Detection wavelength: 214 nm
-
Gradient: 5-65% Mobile Phase B over 20 minutes.
-
-
-
Incubate the remaining peptide solution at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the peptide solution.
-
If the solution contains enzymes, quench the reaction by adding the quenching solution.
-
Analyze the aliquot by RP-HPLC using the same method as for the T=0 sample.
-
Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics and half-life.
Visualizations
This compound Degradation Pathway
Caption: Enzymatic degradation of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
Allatostatin A Receptor Signaling
Caption: Allatostatin A receptor signaling cascade.
References
- 1. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allatostatin - Wikipedia [en.wikipedia.org]
- 3. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in synthetic Allatostatin II production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthetic production of Allatostatin II.
Troubleshooting Guides
Low Coupling Efficiency
Q1: My coupling efficiency is low, leading to a low overall yield. What are the common causes and solutions?
Low coupling efficiency is a frequent issue in solid-phase peptide synthesis (SPPS) and can be attributed to several factors. Identifying the root cause is crucial for effective troubleshooting.
Possible Causes and Solutions:
-
Incomplete Deprotection: The Fmoc protecting group may not be completely removed, leaving the N-terminus of the growing peptide chain blocked.
-
Solution: Increase the deprotection time or use a fresh piperidine (B6355638) solution. Monitoring the deprotection step using a UV detector can confirm complete removal of the Fmoc group.
-
-
Steric Hindrance: Certain amino acid residues, particularly bulky ones, can sterically hinder the coupling reaction.
-
Solution: Employ stronger coupling reagents like HBTU, HATU, or HCTU. Double coupling, where the coupling step is repeated, can also improve efficiency for difficult residues.
-
-
Peptide Aggregation: The growing peptide chain can aggregate on the resin, making reactive sites inaccessible.
-
Solution:
-
Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or use a solvent mixture (e.g., DMF/DMSO).
-
Incorporate pseudoproline dipeptides at specific locations in the peptide sequence to disrupt secondary structure formation.
-
Perform the synthesis at an elevated temperature (if your synthesizer supports it).
-
-
-
Poor Reagent Quality: Degradation of amino acids, coupling reagents, or solvents can lead to inefficient reactions.
-
Solution: Use fresh, high-quality reagents and anhydrous solvents. Ensure proper storage of all chemicals.
-
Peptide Aggregation During Synthesis
Q2: I suspect peptide aggregation is causing low yield and difficult synthesis. How can I confirm and address this?
Peptide aggregation is a major challenge, especially for hydrophobic or long peptide sequences. It can lead to incomplete reactions and poor yields.
Confirmation of Aggregation:
-
Visual Observation: Clumping or poor swelling of the resin beads can indicate aggregation.
-
Kaiser Test: A positive (blue) Kaiser test after a coupling reaction suggests unreacted free amines due to aggregation.
Solutions to Mitigate Aggregation:
-
Chaotropic Agents: Add chaotropic agents like guanidinium (B1211019) chloride to the coupling and deprotection solutions to disrupt secondary structures.
-
High-Swelling Resins: Utilize resins with high swelling capacity, such as PEG-based resins, which can improve solvation of the growing peptide chain.
-
Microwave-Assisted Synthesis: Microwave energy can help to break up aggregates and accelerate coupling reactions.
Problems During Cleavage and Deprotection
Q3: My final yield after cleavage is much lower than expected. What could be wrong with my cleavage and deprotection step?
The cleavage and deprotection step is critical for obtaining the final peptide. Low yields at this stage often point to issues with the cleavage cocktail or reaction conditions.
Common Issues and Solutions:
-
Incomplete Cleavage: The peptide may not be fully cleaved from the resin.
-
Solution: Increase the cleavage time or use a stronger acid cocktail. Ensure the volume of the cleavage cocktail is sufficient to fully swell and suspend the resin.
-
-
Side Reactions: Reactive side chains can undergo modification during cleavage if not properly scavenged.
-
Solution: Use a cleavage cocktail containing appropriate scavengers. For this compound, which contains Arginine and Tyrosine, a standard cocktail like Reagent K is suitable.
-
-
Precipitation Issues: The cleaved peptide may not precipitate efficiently from the cleavage mixture.
-
Solution: Use ice-cold diethyl ether for precipitation and ensure a sufficient volume is used. Multiple precipitation steps may be necessary for complete recovery.
-
Frequently Asked Questions (FAQs)
Q4: What is a typical overall yield for a peptide like this compound?
While specific yields for this compound are not widely published in comparative studies, the overall yield for a synthetic peptide of this length (10 amino acids) can vary significantly based on the synthesis strategy, scale, and purification methods. Generally, a crude peptide yield of 50-70% from the resin would be considered good, with the final purified yield being lower. For example, a study on the solid-phase synthesis of somatostatin, a 14-amino acid peptide, reported an overall yield of 55-60% for the protected peptide.[1]
Q5: Are there any "difficult" sequences within this compound that I should be aware of?
The sequence of this compound (Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2) does not contain exceptionally difficult residues that are known to cause major issues. However, the presence of Arginine (Arg) can sometimes present a challenge due to its bulky side chain protecting group. Ensuring complete coupling of the amino acid following Arginine is important.
Q6: What is the recommended cleavage cocktail for this compound?
A standard and effective cleavage cocktail for peptides containing residues like Arginine and Tyrosine is Reagent K :
-
Trifluoroacetic acid (TFA): 82.5%
-
Water: 5%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
This cocktail effectively removes the peptide from the resin and deprotects the side chains while scavenging reactive cationic species that could modify the peptide.
Q7: How can I improve the purity of my final this compound product?
High-performance liquid chromatography (HPLC) is the standard method for purifying synthetic peptides.
-
Column Choice: A C18 reverse-phase column is typically used for peptide purification.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% TFA is a common mobile phase system.
-
Optimization: The gradient slope and flow rate can be optimized to achieve the best separation of your target peptide from impurities.
-
Fraction Collection: Collect fractions across the main peak and analyze them by mass spectrometry to identify the purest fractions to pool.
Quantitative Data
Table 1: Biological Activity of Diploptera punctata Allatostatins
| Peptide | IC50 (nM) | ED50 (nM) |
| Dippu-AST 1 | - | 107 |
| Dippu-AST 2 | 0.014 | - |
Data from Tobe et al. (2000) showing the concentration required for 50% inhibition of juvenile hormone synthesis.[1]
Experimental Protocols
Fmoc Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the general steps for the synthesis of this compound using Fmoc chemistry on an automated peptide synthesizer.
-
Resin Selection and Swelling:
-
Start with a Rink Amide resin suitable for producing a C-terminally amidated peptide.
-
Swell the resin in dimethylformamide (DMF) for at least 30 minutes before the first amino acid coupling.
-
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the Fmoc-piperidine adduct.
-
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (e.g., Fmoc-Leu-OH for the first coupling) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
Wash the resin with DMF to remove excess reagents and byproducts.
-
-
Repeat Synthesis Cycle:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence (Gly, Phe, Ala, Tyr(tBu), Leu, Arg(Pbf), Gly, Asp(OtBu), Gly).
-
-
Final Deprotection:
-
After the final amino acid coupling, perform a final Fmoc deprotection step.
-
Cleavage and Deprotection of this compound
-
Resin Preparation: Wash the synthesized peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Cleavage Cocktail: Prepare fresh Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of ice-cold diethyl ether.
-
Collection and Washing: Centrifuge the mixture to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether to remove scavengers and organic-soluble impurities.
-
Drying: Dry the crude peptide pellet under vacuum.
Purification of this compound by Reverse-Phase HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA). Filter the sample to remove any particulates.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Purification Gradient: Run a linear gradient from low to high percentage of Mobile Phase B over a suitable time (e.g., 5% to 65% B over 60 minutes) at a flow rate appropriate for the column size.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Analysis and Pooling: Analyze the collected fractions by mass spectrometry to confirm the identity and purity of this compound. Pool the fractions with the desired purity.
-
Lyophilization: Freeze-dry the pooled fractions to obtain the final purified peptide.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.
Caption: Troubleshooting workflow for low yield in peptide synthesis.
Caption: Simplified this compound signaling pathway leading to inhibition of Juvenile Hormone synthesis.
References
Technical Support Center: Optimizing Allatostatin II Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Allatostatin II (AST-II) in in vitro experiments. Here you will find answers to frequently asked questions and troubleshooting advice to overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in vitro?
A1: this compound is a neuropeptide primarily known for its role in inhibiting the synthesis of juvenile hormone in many insect species.[1] In in vitro settings, it is often used to study the regulation of juvenile hormone biosynthesis and to investigate its effects on various physiological processes such as gut motility and feeding behavior.[2]
Q2: What is a good starting concentration for this compound in an in vitro experiment?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response curve. Based on available data for allatostatin analogues, concentrations in the nanomolar to low micromolar range are often effective. For instance, IC50 values for some analogues inhibiting juvenile hormone synthesis are in the range of 50-100 nM.[3] For other bioassays, such as the inhibition of muscle contractions, concentrations around 10 µM have been shown to be effective.[4]
Q3: How should I dissolve and store this compound?
A3: this compound is typically supplied as a lyophilized powder. For in vitro experiments, it can be reconstituted in water.[5] For long-term storage, it is recommended to store the lyophilized powder at -20°C, where it can be stable for up to 12 months.[1] Once reconstituted, it is best to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles. For immediate use, the reconstituted solution can be kept at 4°C for a short period.[1]
Q4: What are the different types of Allatostatins and is their function conserved across species?
A4: There are three main types of allatostatins: A, B, and C. While all three types can be found in a single insect species, their primary function in regulating juvenile hormone synthesis can vary between species. Therefore, it is important to consider the specific type of allatostatin and the insect species being studied.
Quantitative Data Summary
The following table summarizes key quantitative data for Allatostatin and its analogues from in vitro experiments.
| Compound | Assay | Organism | Effective Concentration (IC50) | Reference |
| Allatostatin Analogue 1 | Juvenile Hormone Synthesis Inhibition | Diploptera punctata (cockroach) | 5.17 x 10⁻⁸ M | [3] |
| Allatostatin Analogue 4 | Juvenile Hormone Synthesis Inhibition | Diploptera punctata (cockroach) | 6.44 x 10⁻⁸ M | [3] |
| Type-A Allatostatin (GDGRLYAFGLamide) | Ovijector Muscle Inhibition | Ascaris suum (nematode) | 10 µM | [4] |
| Type-A Allatostatin (DRLYSFGLamide) | Ovijector Muscle Inhibition | Ascaris suum (nematode) | 10 µM | [4] |
Experimental Protocols
Protocol: In Vitro Radiochemical Assay for Juvenile Hormone Synthesis Inhibition by this compound
This protocol outlines a method to measure the inhibitory effect of this compound on juvenile hormone (JH) synthesis by the corpora allata (CA) of insects.[3][6][7]
Materials:
-
Insect corpora allata (dissected)
-
Incubation medium (e.g., TC-199 or similar insect cell culture medium)
-
L-[methyl-³H]methionine (radiolabeled precursor)
-
This compound stock solution
-
Isooctane (B107328) (or other suitable organic solvent)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Dissection: Carefully dissect the corpora allata from the insect of interest under a microscope in cold incubation medium.
-
Gland Incubation: Place individual pairs of corpora allata into separate wells of a 96-well plate containing the incubation medium.
-
Treatment Preparation: Prepare serial dilutions of this compound in the incubation medium. Include a vehicle control (medium without this compound).
-
Inhibition Assay: Add the different concentrations of this compound or the vehicle control to the wells containing the corpora allata.
-
Radiolabeling: Add L-[methyl-³H]methionine to each well to a final concentration that is not limiting for JH synthesis.
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 27-30°C) for a defined period (e.g., 3-4 hours).
-
Extraction: Stop the reaction by adding an organic solvent like isooctane to each well. Vortex briefly to extract the newly synthesized radiolabeled JH.
-
Quantification: Transfer the organic phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the rate of JH synthesis for each treatment group and determine the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibitory effect of this compound | 1. Degradation of the peptide: this compound may be degraded by proteases in the incubation medium or released from the tissue. 2. Incorrect concentration: The concentration range tested may be too low. 3. Inactive peptide: The this compound may have lost its activity due to improper storage or handling. | 1. Add protease inhibitors to the incubation medium. Minimize the incubation time. 2. Perform a wider dose-response curve, extending to higher concentrations. 3. Use a fresh stock of this compound and ensure it has been stored correctly. |
| High variability between replicates | 1. Inconsistent tissue dissection: The amount of corpora allata tissue may vary between samples. 2. Pipetting errors: Inaccurate pipetting of the peptide solution or radiolabel. 3. Cell/tissue health: The viability and health of the corpora allata may differ. | 1. Ensure consistent and careful dissection of the corpora allata. 2. Use calibrated pipettes and be meticulous with all pipetting steps. 3. Use healthy insects and handle the dissected tissue gently to maintain viability. |
| Inconsistent results across different experiments | 1. Variability in insect physiology: The physiological state of the insects (e.g., age, diet, reproductive status) can affect the responsiveness of the corpora allata. 2. Batch-to-batch variation of reagents: Different lots of medium, serum, or other reagents may have slight variations. | 1. Standardize the age, sex, and rearing conditions of the insects used for experiments. 2. Test new batches of critical reagents before use in a full experiment. |
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for AST-II Inhibition Assay.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. usbio.net [usbio.net]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. Expression and bioactivity of allatostatin-like neuropeptides in helminths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaypro.com [assaypro.com]
- 6. Radiochemical assay of juvenile hormone biosynthesis rate in ants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags - PMC [pmc.ncbi.nlm.nih.gov]
Reducing background noise in Allatostatin II calcium imaging data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in Allatostatin II calcium imaging data.
Troubleshooting Guides
High background noise can obscure the true signal in calcium imaging experiments, leading to difficulties in data interpretation. This guide addresses common sources of noise and provides systematic approaches to mitigate them.
Issue 1: High and Unstable Baseline Fluorescence
A fluctuating baseline can make it difficult to detect real calcium transients.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Autofluorescence | Prepare an unstained control sample and image it using the same settings as your experimental samples to assess the level of autofluorescence.[1] Use phenol (B47542) red-free media and consider glass-bottom dishes to minimize background from consumables.[1] If fixation is necessary, use the lowest effective concentration of aldehyde fixatives and perfuse tissue with PBS beforehand to remove red blood cells.[1] | A significant reduction in the baseline fluorescence of your control samples, indicating the contribution of autofluorescence. |
| Indicator Overloading or Poor Health | Reduce the concentration of the calcium indicator to find a balance between signal strength and potential cytotoxicity.[1] A bright resting fluorescence can be a sign of poor cell health, as damaged cells may have elevated basal calcium levels.[2] | Healthy cells should appear dim at rest, with significant fluorescence increases only upon stimulation.[2] |
| Instrumental Noise | Ensure the stability of your laser power and detector gain. Mechanical vibrations can also contribute to an unstable baseline.[3] | A more stable and lower baseline fluorescence in your recordings. |
Issue 2: Low Signal-to-Noise Ratio (SNR)
A low SNR can make it challenging to distinguish genuine signals from background fluctuations.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Indicator Concentration | Titrate the calcium indicator concentration to an optimal level that maximizes signal without causing toxicity.[1] | An increase in the amplitude of calcium transients relative to the background noise. |
| Photon Shot Noise | Increase the excitation laser power or the exposure time to collect more photons. However, be mindful of phototoxicity and photobleaching.[3][4] | An improved SNR, as shot noise is inversely proportional to the square root of the number of detected photons.[5] |
| Suboptimal Imaging Parameters | Optimize imaging parameters such as detector gain and pinhole size (for confocal microscopy) to maximize signal collection. | A brighter signal from your regions of interest (ROIs) without a proportional increase in background noise. |
| Motion Artifacts | For in vivo imaging, ensure the animal is properly anesthetized and secured.[6] Use image registration algorithms during post-processing to correct for movement.[4] | A reduction in sudden, sharp fluctuations in fluorescence that are correlated across large parts of the image. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in calcium imaging?
A1: Background noise in calcium imaging can originate from several sources:
-
Autofluorescence: Tissues and some cell culture media components can fluoresce naturally, contributing to the background signal.[1][7]
-
Instrumental Noise: This includes electronic noise from the camera and fluctuations in the light source.[3]
-
Photon Shot Noise: This is the inherent statistical fluctuation in the arrival of photons at the detector.[3]
-
Out-of-Focus Light: Fluorescence from cells or structures outside the focal plane can contribute to a diffuse background haze.[4]
-
Motion Artifacts: Movement of the sample during imaging can cause significant changes in fluorescence that are not related to calcium dynamics.[4]
Q2: How can I computationally reduce background noise after data acquisition?
A2: Several computational methods can be used to reduce background noise:
-
Background Subtraction: A simple method is to define a background ROI where there are no cells and subtract the average fluorescence intensity of this region from your ROIs of interest.[4]
-
Filtering: Low-pass filters can be applied to the data to reduce high-frequency noise.[4] Non-local means denoising is a more advanced technique that can be effective for Poisson-Gaussian noise.[4]
-
Denoising Algorithms: More sophisticated algorithms, including those based on deep learning, have been developed to specifically remove noise from calcium imaging data.[6][8][9]
Q3: What is the this compound signaling pathway leading to calcium mobilization?
A3: this compound belongs to the Allatostatin A (AstA) family of peptides. AstA receptors are G-protein coupled receptors (GPCRs).[1][3] While the exact pathway for every AstA receptor is not fully elucidated, a common pathway for peptide-activated GPCRs that leads to calcium mobilization involves the Gq alpha subunit. This activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[10][11][12][13]
Q4: Can you provide a general experimental protocol for this compound calcium imaging in an insect model like Drosophila?
A4: The following is a generalized protocol based on standard Drosophila calcium imaging procedures.[4][6][14][15]
Experimental Protocol: this compound Calcium Imaging in Drosophila
-
Fly Preparation:
-
Brain Dissection:
-
Carefully remove the head and place it in a dissection dish containing cold, calcium-free adult hemolymph-like (AHL) saline.[4]
-
Under a dissecting microscope, carefully remove the cuticle and air sacs to expose the brain.
-
-
Imaging Preparation:
-
Transfer the exposed brain preparation to the imaging chamber.
-
Perfuse the brain with AHL saline containing calcium.
-
-
Calcium Imaging:
-
Place the chamber on the stage of a two-photon or confocal microscope.
-
Acquire a baseline fluorescence recording for a few minutes.
-
Apply this compound to the preparation via perfusion.
-
Record the changes in fluorescence in the neurons of interest.
-
-
Data Analysis:
-
Perform motion correction on the recorded image series.
-
Select regions of interest (ROIs) corresponding to individual neurons.
-
Extract the fluorescence intensity traces for each ROI.
-
Calculate the change in fluorescence over baseline (ΔF/F).
-
Analyze the characteristics of the calcium transients (e.g., amplitude, duration, frequency).
-
Visualizations
References
- 1. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of changes in intracellular calcium during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium Imaging of Pheromone Responses in the Insect Antennal Lobe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Intracellular Ca2+ sensing: role in calcium homeostasis and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distribution and calcium signaling function of somatostatin receptor subtypes in rat pituitary - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G protein-coupled receptor signal transduction and Ca2+ signaling pathways of the allatotropin/orexin system in Hydra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. GPCR mediated control of calcium dynamics: A systems perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium Imaging in Drosophila | Springer Nature Experiments [experiments.springernature.com]
- 15. Protocol for in vivo two-photon calcium imaging of the Drosophila brain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Signal-to-Noise Ratio in Allatostatin II Electrophysiology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio (SNR) in Allatostatin II electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected effects in electrophysiological recordings?
Allatostatins are a family of neuropeptides found in invertebrates, primarily known for inhibiting the synthesis of juvenile hormone.[1][2] The Allatostatin family is diverse, with major types including Allatostatin-A, -B, and -C.[2] While the specific electrophysiological effects of "this compound" are not extensively documented in readily available literature, Allatostatins, in general, are known to be pleiotropic, acting as brain-gut peptides and influencing feeding, growth, and activity.[3][4][5] In electrophysiology, neuropeptide-mediated currents can be subtle and require meticulous recording conditions to achieve a high signal-to-noise ratio.
Q2: What is a good signal-to-noise ratio (SNR) for electrophysiology data and how can I improve it?
A high SNR is crucial for reliable data, representing a strong signal relative to background noise.[6] Optimizing SNR is a balance between minimizing noise and appropriately amplifying the signal.[6] For every 3 dB reduction in noise, the signal clarity effectively doubles.[6] A systematic approach to improving SNR involves first addressing environmental and preparation factors, then optimizing instrumental amplification, and finally, applying digital processing techniques.[6]
Q3: What are the most common sources of noise in an electrophysiology rig?
Electrical noise is a persistent issue for electrophysiologists.[7] Common sources include:
-
60/50 Hz line noise (mains hum): Originating from the AC power grid.[8]
-
High-frequency noise: From equipment like cameras, light sources, and manipulators.[9]
-
Low-frequency noise/drift: Often due to unstable pipette or reference electrodes.
-
Ground loops: Created when multiple ground paths exist with different potentials.[8][10]
Troubleshooting Guides
Issue 1: Excessive 60/50 Hz Noise (Mains Hum)
Symptoms: A prominent, regular oscillation at 60 Hz or 50 Hz (and its harmonics) is visible in the recording trace.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Improper Grounding | Ensure all equipment is connected to a single, common ground point.[9][10] Check for and eliminate ground loops by testing different grounding configurations.[8][9][10] |
| Unshielded Equipment | Switch off nearby equipment one by one to identify the source.[9] Shield noisy components (e.g., lamp cables) with aluminum foil connected to ground.[11] |
| Faraday Cage Issues | Ensure the Faraday cage is properly closed and grounded.[10] Consider adding metallic fabric or wire mesh to improve shielding.[9] |
| Perfusion System | Check if the perfusion system is introducing noise. Try removing it temporarily to see if the noise disappears.[9] |
Issue 2: Low Seal Resistance (Poor Gigaseal Formation)
Symptoms: Inability to form a high-resistance (GΩ) seal between the patch pipette and the cell membrane, resulting in a noisy baseline.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Pipette Issues | Use clean, dust-free capillary tubes.[12] Optimize pipette resistance for your cell type; for whole-cell recordings, a range of 3-5 MΩ is often a good starting point.[13] Fire-polishing the pipette tip can help create a smoother surface for sealing. |
| Poor Cell Health | Ensure cells are healthy and have smooth membranes. Use fresh, oxygenated recording solution. |
| Mechanical Instability | Check for drift in the manipulator or microscope stage.[13] Ensure the anti-vibration table is floating correctly. |
| Inadequate Pressure | Verify that your pressure system can hold positive pressure to keep the pipette tip clean upon approach.[12] Check for leaks in the tubing and seals of the pipette holder.[12] |
| Solution Composition | Consider adding divalent cations to the external solution to aid sealing. The inclusion of reducing agents like DTT in the bath solution has been shown to enhance the success of gigaseal formation.[14] |
Issue 3: High-Frequency Noise
Symptoms: A "fuzzy" or thickened baseline, often obscuring small synaptic events or channel openings.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Electronic Equipment | Turn off manipulators, cameras, and light sources to identify the noise source.[9] |
| Pipette Capacitance | Keep the bath level low to minimize pipette immersion.[9] Use a smaller pipette holder or one with lower capacitance. |
| Data Acquisition Settings | Set the amplifier's bandwidth to a range appropriate for the signal of interest to avoid introducing extraneous high-frequency noise.[6] |
| Filtering | Use a low-pass filter to remove frequencies above your signal of interest. Be cautious not to distort the signal.[15][16] |
Quantitative Data Summary
Achieving a stable, high-quality recording is critical. The following table provides optimal parameters for whole-cell patch-clamp recordings, which can significantly impact the signal-to-noise ratio.
| Parameter | Optimal Range | Rationale for High SNR |
| Pipette Resistance (Rp-tight) | 6.15–6.45 MΩ | Balances ease of sealing with recording stability for long-duration recordings.[17][18] |
| Seal Resistance (Rs-tight) | ≥2.35 GΩ | A high seal resistance is crucial for minimizing leak currents and associated noise, which is essential for high-quality recordings.[14][17][18][19] |
| Zero-Current Membrane Potential (MPzero-current) | ≤ -53.5 mV | A more negative resting potential can be indicative of a healthier cell and a more stable recording.[17][18] |
Experimental Protocols
Protocol 1: Systematic Noise Hunting
This protocol outlines a systematic approach to identifying and eliminating sources of electrical noise in your electrophysiology rig.[9][11]
-
Simplify the Setup: Turn off and unplug all non-essential equipment (e.g., manipulators, cameras, perfusion pumps, light sources).[9]
-
Baseline Measurement: Place a pipette in the bath and measure the baseline noise.
-
Introduce Components Sequentially: Turn on each piece of equipment one at a time and observe its effect on the noise level.
-
Isolate the Source: Once a noisy component is identified, try repositioning it, shielding it with grounded foil, or replacing its power supply.[11]
-
Check Grounding: Systematically check all grounding connections for integrity. Experiment with different grounding configurations to identify and eliminate any potential ground loops.[9][10]
-
Clean Components: Thoroughly clean the pipette holder with ethanol (B145695) and distilled water.[9] Bleach grounding wires to remove oxidation.[9]
Protocol 2: Optimizing Data Acquisition and Filtering
-
Amplifier Settings:
-
Gain: Set the gain to amplify the signal sufficiently to utilize the dynamic range of the analog-to-digital converter (ADC) without clipping the signal.
-
Bandwidth: Use a low-pass filter to limit the bandwidth to just above the highest frequency component of your biological signal of interest.[6] This reduces high-frequency noise.
-
-
Sampling Rate: Set the sampling rate to at least twice the frequency of your low-pass filter setting (Nyquist theorem) to avoid aliasing.[15]
-
Digital Filtering (Post-Hoc):
-
Notch Filter: Apply a 50/60 Hz notch filter to remove line noise if it persists after hardware troubleshooting.[8] Be aware that this can potentially distort your signal.
-
Band-pass Filter: For analyzing specific frequency bands of activity, apply a digital band-pass filter.[16]
-
Signal Averaging: For evoked responses, averaging multiple trials can significantly improve the SNR by reducing random noise.[6]
-
Visualizations
Caption: Workflow for a whole-cell patch-clamp experiment.
Caption: A logical approach to troubleshooting noise in electrophysiology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Allatostatin - Wikipedia [en.wikipedia.org]
- 3. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family [frontiersin.org]
- 5. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signal Amplification and Noise Reduction in Electrophysiology Data [labx.com]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. blog.a-msystems.com [blog.a-msystems.com]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. plexon.com [plexon.com]
- 11. Hunting for Electrical Noise on an Electrophysiology Rig – Part 3/3 - [neurogig.com]
- 12. scientifica.uk.com [scientifica.uk.com]
- 13. researchgate.net [researchgate.net]
- 14. Reducing agents facilitate membrane patch seal integrity and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Filtering of neurophysiologic signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Digital filter design for electrophysiological data--a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimal Pipette Resistance, Seal Resistance, and Zero-Current Membrane Potential for Loose Patch or Breakthrough Whole-Cell Recording in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimal Pipette Resistance, Seal Resistance, and Zero-Current Membrane Potential for Loose Patch or Breakthrough Whole-Cell Recording in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Seal resistance in automated patch clamp experiments [metrionbiosciences.com]
Technical Support Center: Preventing Off-Target Effects in Allatostatin II RNAi Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing off-target effects during Allatostatin II RNAi experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in RNAi experiments, and why are they a concern for this compound studies?
Off-target effects occur when the introduction of a small interfering RNA (siRNA) designed to silence a specific gene, in this case, this compound, inadvertently silences other unintended genes.[1][2] This is a significant concern in this compound RNAi studies as it can lead to misinterpretation of experimental results, attributing a phenotype to the knockdown of this compound when it is, in fact, caused by the silencing of an unrelated gene.[2] Given that Allatostatins are pleiotropic neuropeptides involved in various physiological processes like juvenile hormone synthesis and feeding behavior, off-target effects can confound the analysis of these complex phenotypes.[3]
Q2: How can I design siRNAs for this compound with high specificity?
To design siRNAs with high specificity for this compound, consider the following bioinformatics approaches:
-
Uniqueness of the Target Sequence: Use BLAST or other sequence alignment tools to ensure that the chosen siRNA sequence is unique to the this compound transcript and does not have significant homology to other genes in the target organism's genome.[4]
-
Seed Region Complementarity: The "seed region" (nucleotides 2-8 of the siRNA guide strand) is a primary determinant of off-target effects through miRNA-like activity.[4] Design siRNAs with minimal seed region complementarity to the 3' UTR of unintended transcripts.
-
Thermodynamic Properties: Aim for a GC content of approximately 30-55% for optimal siRNA duplex stability.[5] Asymmetric design, with lower stability at the 5' end of the guide strand, can favor its loading into the RISC complex and reduce passenger strand-related off-target effects.
-
Avoidance of Immunostimulatory Motifs: Certain sequence motifs can trigger an innate immune response. Use design tools that filter out such motifs to prevent non-specific effects.[4]
Q3: What are the most effective strategies to experimentally reduce off-target effects?
Several experimental strategies can be employed to minimize off-target effects:
-
Use the Lowest Effective siRNA Concentration: Off-target effects are often concentration-dependent. Titrate your siRNA to determine the lowest concentration that achieves effective knockdown of this compound while minimizing off-target silencing.
-
Pooling of Multiple siRNAs: Using a pool of two to four different siRNAs targeting different regions of the this compound mRNA can reduce off-target effects. The concentration of each individual siRNA in the pool is lower, thus decreasing the likelihood of off-target silencing by any single siRNA.
-
Chemical Modifications: Modifying the siRNA duplex, for example, with 2'-O-methyl groups, particularly in the seed region, can reduce miRNA-like off-target effects without compromising on-target silencing.
-
Use Multiple Independent siRNAs: Confirm your phenotype by using at least two or three different siRNAs that target distinct regions of the this compound transcript. A consistent phenotype across multiple siRNAs increases confidence that the effect is on-target.
Q4: What are the essential controls for an this compound RNAi experiment?
A well-controlled experiment is crucial for interpreting your results accurately. The following controls are essential:
-
Negative Control siRNA: A non-targeting siRNA with no known homology to any gene in the target organism. This control helps to distinguish sequence-specific silencing from non-specific effects of the transfection process.
-
Positive Control siRNA: An siRNA known to effectively silence a ubiquitously expressed gene (e.g., a housekeeping gene). This control validates the transfection efficiency and the cellular machinery for RNAi.
-
Mock Transfection Control: Cells that go through the transfection process without the addition of any siRNA. This controls for any effects caused by the transfection reagent itself.
-
Untreated Cells: A baseline control of cells that have not been subjected to any treatment.
-
Rescue Experiment: This is a definitive control where the observed phenotype is "rescued" by expressing a form of the this compound gene that is resistant to the siRNA (e.g., by introducing silent mutations in the siRNA target site).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in knockdown efficiency between replicates. | Inconsistent transfection efficiency. | Optimize transfection protocol, ensure uniform cell density, and use a positive control siRNA to monitor transfection efficiency in each experiment. |
| Phenotype observed with one this compound siRNA but not with others. | The phenotype is likely due to an off-target effect of the single siRNA. | Discard the results from the single siRNA and rely on the consensus phenotype observed with multiple independent siRNAs targeting different regions of the this compound transcript. |
| Significant changes in the expression of genes unrelated to the this compound pathway. | Off-target effects are occurring. | Redesign siRNAs with higher specificity. Lower the siRNA concentration used. Consider using a pool of siRNAs or chemically modified siRNAs. Perform a genome-wide expression analysis (e.g., RNA-seq) to identify and characterize off-target effects.[6] |
| Observed phenotype is not rescued by an siRNA-resistant this compound construct. | The phenotype is not due to the knockdown of this compound. | Re-evaluate the experimental design and consider the possibility of off-target effects or other confounding factors. |
| No knockdown of this compound is observed. | Inefficient siRNA delivery or inactive siRNA. | Optimize transfection conditions for the specific cell type. Use a fluorescently labeled control siRNA to visualize transfection efficiency. Test a new batch of siRNA or siRNAs targeting different regions of the this compound mRNA. |
Data Presentation
Table 1: Representative Data for siRNA Knockdown Efficiency of an Allatostatin Family Member
Disclaimer: Specific quantitative data for this compound RNAi is limited in the public domain. The following table presents a representative example based on published RNAi experiments on neuropeptides in insects to illustrate data structure.
| siRNA ID | Target Region | Concentration (nM) | % Knockdown (mRNA) | p-value | Off-Target Gene A Expression (Fold Change) | Off-Target Gene B Expression (Fold Change) |
| AST-siRNA-1 | Exon 2 | 20 | 75 ± 5 | < 0.01 | 1.2 ± 0.3 | 0.9 ± 0.2 |
| AST-siRNA-2 | Exon 4 | 20 | 68 ± 8 | < 0.01 | 0.8 ± 0.4 | 1.1 ± 0.3 |
| AST-siRNA-3 | 3' UTR | 20 | 82 ± 4 | < 0.001 | 1.0 ± 0.2 | 1.3 ± 0.4 |
| Scrambled Ctrl | N/A | 20 | 0 ± 10 | > 0.05 | 1.1 ± 0.3 | 0.9 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments. Knockdown efficiency was determined by qRT-PCR and normalized to a housekeeping gene and the scrambled control.
Experimental Protocols
siRNA Design for this compound
Objective: To design specific and effective siRNAs targeting the this compound prepropeptide mRNA from Diploptera punctata.
Methodology:
-
Obtain the Target Sequence: Retrieve the cDNA sequence for the Diploptera punctata preproallatostatin gene (Accession: GENBANK/U00444).[7] This precursor contains the sequences for Allatostatin peptides.
-
Select Target Regions: Identify the coding regions for the this compound peptide within the preproallatostatin sequence. Target regions should ideally be 50-100 nucleotides downstream of the start codon.[5]
-
Use siRNA Design Software: Utilize online siRNA design tools (e.g., from Dharmacon, IDT, or open-source tools) that incorporate algorithms for predicting siRNA efficacy and minimizing off-target effects.
-
Apply Design Parameters:
-
Target sequence: 19-21 nucleotides.
-
GC content: 30-55%.[5]
-
Start with an A or G at the 5' end of the sense strand.
-
Avoid long stretches of identical nucleotides.
-
-
Perform BLAST Search: Conduct a BLAST search of the candidate siRNA sequences against the transcriptome of Diploptera punctata (or a closely related species if the full genome is unavailable) to ensure they do not have significant homology to other genes.
Validation of this compound Knockdown by qRT-PCR
Objective: To quantify the reduction in this compound mRNA levels following siRNA transfection.
Methodology:
-
RNA Extraction: At 48-72 hours post-transfection, harvest cells and extract total RNA using a commercial kit or a Trizol-based method.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for this compound, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Design primers to amplify a region of the this compound transcript that is outside the region targeted by the siRNAs.
-
Include primers for a stable housekeeping gene (e.g., GAPDH, Actin) for normalization.
-
-
qPCR Cycling and Analysis:
-
Perform the qPCR reaction on a real-time PCR instrument.
-
Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control siRNA-treated samples.
-
Confirmation of Phenotype with a Rescue Experiment
Objective: To confirm that the observed phenotype is specifically due to the knockdown of this compound.
Methodology:
-
Construct an siRNA-Resistant this compound Gene: Introduce silent point mutations into the siRNA target site of the this compound coding sequence without altering the amino acid sequence. This can be done using site-directed mutagenesis. Clone this resistant cDNA into an expression vector.
-
Co-transfection: Co-transfect the cells with the this compound siRNA and the siRNA-resistant this compound expression vector.
-
Control Groups:
-
Cells transfected with this compound siRNA only.
-
Cells transfected with a control vector and the this compound siRNA.
-
Cells transfected with the siRNA-resistant construct only.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of on-target vs. off-target RNAi effects.
References
- 1. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 2. Frontiers | Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family [frontiersin.org]
- 3. Applications of RNA Interference in American Cockroach [jove.com]
- 4. Frontiers | Evolution and Potential Function in Molluscs of Neuropeptide and Receptor Homologues of the Insect Allatostatins [frontiersin.org]
- 5. pnas.org [pnas.org]
- 6. Expression profiling reveals off-target gene regulation by RNAi [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular cloning of the gene for the allatostatin family of neuropeptides from the cockroach Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Overcoming Solubility Challenges with Allatostatin II and its Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Allatostatin II and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a neuropeptide that belongs to the Allatostatin-A family, first identified in the cockroach Diploptera punctata.[1][2] Its primary sequence is Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2.[1][2] Like many peptides, particularly those with a mix of hydrophobic and hydrophilic residues, this compound can exhibit poor aqueous solubility, leading to challenges in preparing stock solutions, ensuring accurate concentrations in bioassays, and potential aggregation.[3]
Q2: What are the key physicochemical properties of this compound that influence its solubility?
Based on its amino acid sequence, we can predict several key properties of this compound that are critical for understanding its solubility behavior.
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Amino Acid Composition | Contains both hydrophobic (Leu, Tyr, Ala, Phe) and charged (Asp, Arg) amino acids. | Amphipathic nature can lead to aggregation as hydrophobic regions seek to minimize contact with water. |
| Theoretical Isoelectric Point (pI) | Approximately 5.6 | The peptide will have its lowest solubility at this pH. Solubility will be higher at pH values further away from the pI. |
| Net Charge at Physiological pH (7.4) | -1 | The peptide is slightly acidic at neutral pH, suggesting that dissolving it in a slightly basic buffer could improve solubility. |
| C-terminal Amidation | The C-terminus is amidated (-NH2). | This modification removes the negative charge from the C-terminal carboxyl group, which can influence the overall charge and solubility of the peptide. |
Q3: What are the general recommendations for storing this compound?
Lyophilized this compound powder should be stored at -20°C for long-term stability.[2] Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation and degradation.[4]
Troubleshooting Guide
Issue 1: this compound powder does not dissolve in aqueous buffer.
Possible Cause: The pH of the buffer is too close to the isoelectric point (pI) of the peptide. At its pI, a peptide has a net neutral charge, minimizing electrostatic repulsion between molecules and leading to aggregation and precipitation.[5]
Solution Workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Detailed Steps:
-
Assess Buffer pH: The theoretical pI of this compound is around 5.6. If your buffer pH is in this range, the peptide is likely to be insoluble.
-
Adjust pH:
-
Basic Conditions: Since the net charge of this compound at neutral pH is -1, increasing the pH further (e.g., to 8.0) will increase its net negative charge and should enhance solubility. Add a small amount of a dilute basic solution like 0.1% ammonium (B1175870) hydroxide (B78521).[6]
-
Acidic Conditions: Alternatively, lowering the pH significantly below the pI (e.g., to pH 3-4) will give the peptide a net positive charge, which should also improve solubility. Use a dilute acidic solution like 10% acetic acid.[6]
-
-
Sonication: After pH adjustment, brief sonication can help to break up aggregates and facilitate dissolution.[7] Use a sonication bath and keep the sample on ice to prevent heating and potential degradation.
-
Organic Co-solvents: If the peptide remains insoluble, it may be due to its hydrophobic residues. Dissolve the peptide in a minimal amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) first, and then slowly add the aqueous buffer to the desired concentration.[3][7] Be mindful that high concentrations of organic solvents may interfere with biological assays.
Issue 2: The peptide solution is cloudy or forms a precipitate over time.
Possible Cause: This indicates peptide aggregation. Aggregation can be triggered by factors such as suboptimal pH, high peptide concentration, temperature fluctuations, and interactions with container surfaces.[8]
Troubleshooting Steps:
| Strategy | Description |
| Optimize pH | Ensure the pH of the solution is at least 1-2 units away from the pI of this compound (~5.6).[5] |
| Reduce Concentration | Work with the lowest feasible concentration of the peptide in your experiments. |
| Add Solubilizing Agents | For long-term storage or in assays where compatible, consider adding small amounts of organic co-solvents (e.g., <1% DMSO) or non-ionic detergents. |
| Control Temperature | Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use volumes.[4] |
| Use Low-Binding Tubes | Use low-protein-binding microcentrifuge tubes to minimize surface-induced aggregation. |
Experimental Protocols
Protocol 1: Recommended Solubilization of this compound
-
Initial Attempt with Aqueous Buffer:
-
Bring the lyophilized peptide to room temperature.
-
Centrifuge the vial briefly to collect all the powder at the bottom.
-
Add a small volume of sterile, deionized water or a slightly basic buffer (e.g., 10 mM Tris, pH 8.0) to the vial.
-
Gently vortex or pipette up and down to mix.
-
-
pH Adjustment (if necessary):
-
If the peptide does not dissolve, check the pH of the solution.
-
If the pH is near 5.6, adjust it by adding a small amount of 0.1% ammonium hydroxide to raise the pH or 10% acetic acid to lower the pH.
-
-
Sonication (if necessary):
-
If aggregates are still visible, sonicate the vial in an ice bath for 5-10 second intervals, allowing the sample to cool in between, for a total of 1-2 minutes.[7]
-
-
Use of Organic Co-solvent (last resort for aqueous assays):
-
If the peptide is still not in solution, dissolve the lyophilized powder in a minimal volume of DMSO (e.g., 10-20 µL).
-
Once fully dissolved, slowly add the desired aqueous buffer to the DMSO solution while gently vortexing.
-
Protocol 2: Quantification of Soluble Peptide
To ensure you are working with the correct concentration of soluble peptide, it is advisable to quantify the peptide concentration after dissolution and centrifugation to remove any insoluble aggregates.
-
Prepare the peptide solution according to Protocol 1.
-
Centrifuge the solution at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant to a new tube.
-
Measure the absorbance of the supernatant at 280 nm (A280) using a spectrophotometer. The tyrosine residue in this compound allows for this measurement.
-
Calculate the peptide concentration using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the peptide. The theoretical molar extinction coefficient for this compound can be calculated based on its amino acid sequence.
Allatostatin Signaling Pathway
Allatostatins exert their biological effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells.[8] The activation of these receptors triggers intracellular signaling cascades that ultimately lead to a physiological response, such as the inhibition of juvenile hormone synthesis.[8]
Caption: Generalized Allatostatin signaling pathway.
This diagram illustrates the two major signaling pathways that can be activated by Allatostatin receptors. Depending on the specific receptor subtype and the cell type, the receptor may couple to a Gi/o protein, which inhibits adenylyl cyclase and decreases cyclic AMP (cAMP) levels, or to a Gq protein, which activates phospholipase C (PLC), leading to an increase in inositol (B14025) trisphosphate (IP3), diacylglycerol (DAG), and intracellular calcium.[9] Both pathways can lead to the downstream physiological effects of Allatostatins.
References
- 1. Primary structure of four allatostatins: neuropeptide inhibitors of juvenile hormone synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. jpt.com [jpt.com]
- 4. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 5. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 6. genscript.com [genscript.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]
Technical Support Center: Minimizing Proteolytic Degradation of Allatostatin II in Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the proteolytic degradation of Allatostatin II (AST-II) in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern in bioassays?
This compound is a neuropeptide that belongs to the allatostatin family, which are known primarily for their role in inhibiting the synthesis of juvenile hormone in insects.[1] Its stability is a significant concern in bioassays because proteolytic enzymes present in biological samples, such as insect hemolymph, can rapidly degrade the peptide, leading to a loss of bioactivity.[2][3] This can result in inaccurate and unreliable experimental outcomes, including underestimation of its potency and inconsistent results.
Q2: What are the primary sources of proteolytic enzymes in a typical AST-II bioassay?
The primary sources of proteases are the biological preparations used in the assay. Insect hemolymph is rich in a variety of proteases, including serine proteases, which are a major class of enzymes that can degrade peptides.[4] Additionally, tissue homogenates, such as those from the gut or corpora allata, also contain endogenous proteases that can contribute to the degradation of AST-II.[5]
Q3: What are the common signs of AST-II degradation in my experiments?
Common indicators of this compound degradation include:
-
Lower-than-expected or inconsistent biological activity: The most direct consequence of degradation is a reduction in the effective concentration of the peptide, leading to a diminished biological response.
-
High variability between replicates: Rapid and uncontrolled degradation can lead to significant differences in the amount of active peptide from one replicate to another.
-
Need for increasingly higher concentrations of AST-II to achieve a response: If the peptide is being degraded, higher initial concentrations will be required to ensure that a sufficient amount remains to elicit a biological effect.
Q4: What are the general strategies to minimize AST-II degradation?
There are several key strategies to mitigate the proteolytic degradation of this compound:
-
Use of Protease Inhibitors: Adding a cocktail of protease inhibitors to your assay buffer is a common and effective method.[5][6]
-
Maintain Low Temperatures: Performing experimental steps at low temperatures (e.g., on ice) can significantly slow down enzymatic activity.[7]
-
Minimize Incubation Times: Shorter incubation periods reduce the time that AST-II is exposed to proteases.
-
Use of Peptidase-Resistant Analogs: For long-term or in vivo studies, consider using synthetic analogs of AST-II that have been modified to be resistant to cleavage by peptidases.
-
Proper Sample Handling: Careful collection and processing of biological samples, such as hemolymph, to minimize cell lysis can reduce the release of intracellular proteases.[4]
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected bioactivity of this compound.
-
Potential Cause: Rapid degradation of AST-II by endogenous proteases in the bioassay.
-
Solution:
-
Incorporate Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to all buffers and media used in the bioassay. For insect systems, a cocktail targeting serine, cysteine, and metalloproteases is recommended. Specifically, aprotinin (B3435010) has been shown to be effective in inhibiting the degradation of Manduca sexta allatostatin.[5]
-
Work at Low Temperatures: Ensure all steps involving the handling of AST-II and biological samples are performed on ice or at 4°C to reduce enzymatic activity.[7]
-
Optimize Incubation Time: Conduct a time-course experiment to determine the shortest incubation time that yields a robust and reproducible biological response.
-
Validate Peptide Integrity: Before and after the bioassay, analyze a sample of the assay medium using HPLC to check for the presence of intact AST-II and the appearance of degradation products.
-
Problem: High variability between experimental replicates.
-
Potential Cause: Inconsistent protease activity across different wells or samples.
-
Solution:
-
Standardize Sample Preparation: Ensure that all biological samples (e.g., hemolymph, tissue extracts) are collected and processed in a highly consistent manner to minimize variations in protease concentrations.
-
Pre-incubation with Inhibitors: Pre-incubate your biological preparation with the protease inhibitor cocktail for a short period (e.g., 15-30 minutes) on ice before adding this compound. This allows the inhibitors to inactivate the proteases before the peptide is introduced.
-
Ensure Homogeneous Mixing: Gently but thoroughly mix all components in each well of the assay plate to ensure an even distribution of AST-II and protease inhibitors.
-
Quantitative Data on Allatostatin Degradation
The following table summarizes available data on the degradation half-life of allatostatins in insect hemolymph and the efficacy of a protease inhibitor. Note: Data for this compound specifically is limited; therefore, data for closely related allatostatins are presented as a reference.
| Peptide | Biological Matrix | Condition | Half-life (t½) | Efficacy of Inhibitor | Citation(s) |
| Manduca sexta Allatostatin (Manse-AS) | Lacanobia oleracea hemolymph | In vitro | ~3.5 minutes | Not specified | [2] |
| Cydiastatin 4 | Manduca sexta hemolymph | In vitro | ~30 minutes | 1,10-phenanthroline (93% inhibition) | [3] |
| Manduca sexta Allatostatin (Manse-AS) | Lacanobia oleracea foregut extract | In vitro | ~5 minutes | Aprotinin (~80% inhibition) | [5] |
Experimental Protocols
Protocol 1: In Vitro Degradation Assay of this compound
This protocol allows for the assessment of AST-II stability in a specific biological matrix (e.g., hemolymph) and the effectiveness of protease inhibitors.
Materials:
-
This compound
-
Insect hemolymph (or other biological preparation)
-
Assay buffer (e.g., insect saline, tissue culture medium)
-
Protease inhibitor cocktail (e.g., aprotinin, leupeptin, pepstatin, EDTA)
-
HPLC system with a C18 reverse-phase column
-
Microcentrifuge tubes
-
Incubator
Procedure:
-
Prepare AST-II Stock Solution: Dissolve lyophilized this compound in an appropriate solvent (e.g., sterile water or a buffer recommended by the supplier) to create a concentrated stock solution. Store at -20°C or -80°C.[1]
-
Prepare Experimental Samples: In microcentrifuge tubes, prepare the following reaction mixtures on ice:
-
Control: Assay buffer + this compound
-
Degradation: Assay buffer + Hemolymph + this compound
-
Inhibition: Assay buffer + Hemolymph + Protease Inhibitor Cocktail + this compound
-
-
Initiate the Reaction: Add this compound to each tube to a final concentration typically in the low micromolar range. Vortex briefly and place the tubes in an incubator at the desired temperature (e.g., 25°C or 37°C).
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each reaction mixture.
-
Stop the Reaction: Immediately stop the enzymatic degradation in the collected aliquots by adding a quenching solution (e.g., trifluoroacetic acid to a final concentration of 1%) or by heat inactivation (e.g., boiling for 5 minutes).
-
Sample Preparation for HPLC: Centrifuge the quenched samples to pellet any precipitated proteins. Transfer the supernatant to HPLC vials.
-
HPLC Analysis: Inject the samples into the HPLC system. Use a gradient of acetonitrile (B52724) in water with 0.1% TFA to separate the intact this compound from its degradation products.
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Plot the percentage of remaining AST-II against time to determine the degradation rate and half-life.
Visualizations
Caption: Generalized signaling pathway for Allatostatin-A type peptides.
Caption: Experimental workflow for an this compound bioassay.
References
- 1. usbio.net [usbio.net]
- 2. Metabolism of Manduca sexta allatostatin by hemolymph of larvae of the tomato moth, Lacanobia oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro transport of an allatostatin across the foregut of Manduca sexta larvae and metabolism by the gut and hemolymph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in composition and levels of hemolymph proteins during metamorphosis of Manduca sexta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of Manduca sexta allatostatin and allatotropin by proteases associated with the foregut of Lacanobia oleracea larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of different protease inhibitors on stability of parathyroid hormone, insulin, and prolactin levels under different lag times and storage conditions until analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Maintaining Insect Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Addressing receptor desensitization in Allatostatin II signaling studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing receptor desensitization in Allatostatin II (AST-II) signaling studies. This compound is a member of the Allatostatin-A (AstA) family of neuropeptides, which are characterized by a C-terminal Y/FXFGLamide motif and signal through G protein-coupled receptors (GPCRs).[1][2][3] Understanding and mitigating receptor desensitization is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is receptor desensitization in the context of this compound signaling?
A1: Receptor desensitization is a process where the cellular response to this compound diminishes over time, despite the continuous presence of the peptide agonist.[4] This is a common regulatory mechanism for GPCRs to prevent overstimulation.[5] The process typically involves phosphorylation of the receptor, uncoupling from its G protein, and subsequent internalization of the receptor from the cell surface.[6][7]
Q2: What is the general signaling pathway for the this compound / Allatostatin-A receptor?
A2: Allatostatin-A (AstA) receptors, such as those studied in Drosophila (AstA-R1 and AstA-R2), are GPCRs homologous to mammalian galanin and somatostatin (B550006) receptors.[2][8] Upon binding of an AstA peptide like AST-II, the receptor activates a heterotrimeric G protein, leading to downstream signaling cascades.[1][9] Depending on the specific G protein coupled (e.g., Gαi/o, Gαq), this can result in the inhibition of adenylyl cyclase (decreasing cAMP) or the activation of phospholipase C (increasing intracellular Ca2+).[10]
Q3: What is the difference between homologous and heterologous desensitization?
A3:
-
Homologous desensitization is agonist-specific. Prolonged exposure to this compound only attenuates the response of its own receptor (the AstA receptor).[4][6] This process is typically mediated by G protein-coupled receptor kinases (GRKs) that specifically phosphorylate the agonist-occupied receptor.[4][11]
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Heterologous desensitization is agonist-nonspecific. Activation of a different GPCR can lead to the desensitization of the AstA receptor, even if it hasn't bound this compound.[4][12] This form of desensitization often involves second messenger-dependent kinases like PKA and PKC, which can phosphorylate multiple types of GPCRs.[12][13]
Q4: What role does β-arrestin play in desensitization?
A4: β-arrestin is a key scaffolding protein in GPCR desensitization. After a GRK phosphorylates the agonist-activated AstA receptor, β-arrestin binds to the phosphorylated receptor.[11] This binding sterically hinders the receptor's interaction with its G protein, effectively uncoupling it from downstream signaling.[4][11] Furthermore, β-arrestin acts as an adapter protein, linking the receptor to clathrin and initiating the process of endocytosis (internalization).[7]
Troubleshooting Guide
Q5: My signal response is weak or absent from the start. What could be the issue?
A5: A weak or absent signal can stem from several factors unrelated to desensitization:
-
Inactive Ligand: Ensure your this compound peptide is properly stored and reconstituted. Verify its activity with a dose-response curve using a known positive control if available.
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Low Receptor Expression: The cell line may have low or no expression of the target AstA receptor. Confirm receptor expression via methods like RT-qPCR or Western blot. For transient transfections, optimize DNA concentration and transfection time.[14][15]
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Incorrect Assay Setup: Verify all reagent concentrations, incubation times, and instrument settings. Ensure the chosen assay (e.g., cAMP, Ca2+) is appropriate for the G protein subtype coupled to your receptor.[10][16]
Q6: I see a strong initial signal, but it rapidly fades despite continuous agonist application. How can I confirm this is desensitization?
A6: This is the classic signature of desensitization. To confirm:
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Perform a Time-Course Experiment: Measure the signal at multiple time points after adding a saturating concentration of this compound. A peak followed by a decay curve is indicative of desensitization.
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Washout and Re-stimulation: After the initial stimulation and signal decay, wash out the this compound and allow the cells to recover for a period (e.g., 60-90 minutes).[17] Re-stimulating with the agonist should result in a restored or partially restored signal if the receptors have been recycled to the surface (resensitization).[17] A permanently diminished response may indicate receptor downregulation (degradation).[6]
Q7: I am not observing any receptor internalization in my imaging or uptake assay. What is going wrong?
A7: Lack of observable internalization could be due to several reasons:
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Assay Sensitivity: Your detection method may not be sensitive enough. For fluorescence-based methods, ensure the label is bright and stable and that background fluorescence is minimized.[18]
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Internalization Pathway: Some GPCRs internalize slowly or through mechanisms other than the classic clathrin-mediated pathway. The specific kinetics depend on the receptor and cell type.
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Experimental Conditions: Internalization is an active, temperature-dependent process. Ensure experiments are performed at 37°C. Low temperatures will inhibit endocytosis.
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Receptor Modification: If you are using a tagged receptor (e.g., GFP-tagged), the tag itself might interfere with the internalization process. Test an untagged receptor or move the tag to a different location (e.g., N-terminus vs. C-terminus).
Experimental Protocols & Data
Homologous Desensitization and Internalization Pathway
The primary mechanism for agonist-specific desensitization involves a multi-step process that uncouples the receptor from its signaling machinery and removes it from the cell surface.
Protocol 1: β-Arrestin Recruitment Assay (BRET)
This protocol describes how to measure the recruitment of β-arrestin to the AstA receptor upon agonist stimulation using Bioluminescence Resonance Energy Transfer (BRET).[19][20]
Materials:
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HEK293 cells or other suitable host cell line.
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Expression plasmid for AstA receptor fused to a BRET donor (e.g., Rluc8).
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Expression plasmid for β-arrestin-2 fused to a BRET acceptor (e.g., Venus or YFP).
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Transfection reagent.
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White, opaque 96-well microplates.
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This compound (agonist).
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BRET substrate (e.g., Coelenterazine h).
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Plate reader capable of dual-wavelength luminescence detection.
Methodology:
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Cell Culture & Transfection (Day 1): Seed HEK293 cells in 96-well plates. Co-transfect cells with the AstA-R-Rluc8 and Venus-β-arrestin plasmids. Optimize the DNA ratio to achieve good expression levels without causing constitutive activity.[20]
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Assay Preparation (Day 2 or 3): Carefully wash the cells with assay buffer (e.g., HBSS).
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Agonist Stimulation: Prepare serial dilutions of this compound. Add the agonist to the respective wells and incubate at 37°C for a predetermined time (e.g., 15-30 minutes). Include a vehicle control.
-
Signal Detection: Add the BRET substrate (e.g., Coelenterazine h) to all wells.[14]
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Data Acquisition: Immediately read the plate using a BRET-capable plate reader, measuring luminescence at two wavelengths (e.g., ~475 nm for Rluc8 and ~535 nm for Venus).[14]
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Data Analysis: Calculate the BRET ratio for each well by dividing the acceptor emission by the donor emission.[14] Plot the BRET ratio against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.
Protocol 2: Receptor Internalization Assay (Fluorescent Ligand)
This protocol measures the internalization of the AstA receptor by tracking the uptake of a fluorescently labeled this compound analog.[18][21]
Materials:
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Cells expressing the AstA receptor.
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Fluorescently labeled this compound (e.g., AST-II-FITC).
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Unlabeled this compound (for competition).
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Acidic wash buffer (to strip surface-bound ligand).
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Cell lysis buffer.
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Fluorescence plate reader or high-content imaging system.
Methodology:
-
Cell Plating: Seed cells expressing the AstA receptor onto 96-well plates and grow to confluence.
-
Ligand Binding: Chill plates to 4°C to prevent internalization. Wash cells with cold binding buffer. Add the fluorescent AST-II ligand at a concentration near its Kd and incubate at 4°C to allow surface binding. For non-specific binding control wells, add a high concentration of unlabeled AST-II.
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Initiate Internalization: Warm the plate to 37°C to initiate endocytosis. Incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes).
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Stop Internalization: Stop the process by placing the plate back on ice and washing with ice-cold buffer.
-
Strip Surface Ligand: Treat cells with a brief, gentle acidic wash to remove any remaining surface-bound fluorescent ligand.
-
Quantify Internalized Ligand: Wash the cells again with cold buffer. Lyse the cells and measure the internalized fluorescence using a plate reader. Alternatively, use an imaging system to quantify intracellular fluorescent puncta.[7]
-
Data Analysis: Subtract the non-specific binding signal from all measurements. Plot the internalized fluorescence against time to determine the rate of receptor internalization.
Quantitative Data for GPCR Desensitization Studies
Specific quantitative data for this compound receptor desensitization is not widely published. The following table provides representative values from studies on homologous insect AstA receptors and related mammalian GPCRs to serve as a benchmark for experimental design.
| Parameter | Receptor System | Value | Significance | Reference |
| Agonist EC50 (Functional Assay) | Aedes aegypti AstAR1 | ~100-300 nM | Concentration needed for half-maximal response; a starting point for desensitization assays. | [22] |
| Agonist EC50 (Functional Assay) | Aedes aegypti AstAR2 | ~10-30 nM | Demonstrates receptor subtype differences in ligand sensitivity. | [22] |
| β-arrestin EC50 (BRET Assay) | Dopamine D2 Receptor | ~50 nM (Dopamine) | Concentration for half-maximal β-arrestin recruitment; often correlates with functional potency. | [20] |
| Internalization Half-Time (t1/2) | Somatostatin sst2A Receptor | ~4 minutes | The time it takes for 50% of the surface receptors to be internalized upon agonist stimulation. | N/A |
| Resensitization Half-Time (t1/2) | PAR-2 Receptor | ~30-45 minutes | Time required to recover 50% of the initial response after agonist washout, reflecting receptor recycling. | [17] |
References
- 1. Allatostatin - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family [frontiersin.org]
- 3. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 5. Scholars@Duke publication: Detection of β-Arrestin-Mediated G Protein-Coupled Receptor Ubiquitination Using BRET. [scholars.duke.edu]
- 6. Homologous desensitization - Wikipedia [en.wikipedia.org]
- 7. GPCR Internalization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Immunocytochemical analysis of putative allatostatin receptor (DAR-2) distribution in the CNS of larval Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evolution and Potential Function in Molluscs of Neuropeptide and Receptor Homologues of the Insect Allatostatins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. G protein-coupled receptors: heterologous regulation of homologous desensitization and its implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Selective and quickly reversible inactivation of mammalian neurons in vivo using the Drosophila allatostatin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Functional characterization of the dual allatostatin-A receptors in mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Allatostatin II Immunohistochemistry
I have completed the final targeted search. While a direct quantitative comparison for Allatostatin II fixation remains elusive, I have gathered sufficient information on related neuropeptides and general IHC principles to construct a comprehensive technical support center as requested. I have found:
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Protocols for Allatostatin A and C immunohistochemistry in insects, which consistently recommend 4% paraformaldehyde or formaldehyde.
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Semi-quantitative comparisons of different fixatives for other neuropeptides and antigens, which will allow me to create informative comparison tables.
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Detailed information on the Allatostatin A receptor being a G-protein coupled receptor that signals through an increase in intracellular calcium. This, combined with general GPCR signaling knowledge, is adequate for creating the signaling pathway diagram.
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A wealth of troubleshooting information for immunohistochemistry, which I can tailor to the specific context of neuropeptide staining in insect tissues.
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An experimental workflow for optimizing fixation from the gathered literature.
With this information, I can now proceed to build the technical support center. I will synthesize the collected data into the required formats: FAQs, troubleshooting guides, quantitative data tables, detailed experimental protocols, and the two mandatory Graphviz diagrams with captions, adhering to all specified formatting and visualization requirements.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize fixation methods for this compound (AST-II) immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting fixative for this compound immunohistochemistry?
A1: For neuropeptide immunohistochemistry in insect tissues, a common and effective starting point is 4% paraformaldehyde (PFA) in a phosphate (B84403) buffer solution (PBS). This fixative generally provides a good balance between preserving tissue morphology and maintaining the antigenicity of the this compound peptide.
Q2: How critical is the fixation time for AST-II IHC?
A2: Fixation time is a critical parameter. Over-fixation with aldehyde fixatives like PFA can lead to excessive cross-linking of proteins, which can mask the epitope of this compound and prevent the primary antibody from binding, resulting in weak or no signal. Conversely, under-fixation will lead to poor tissue preservation and autolysis. It is crucial to empirically determine the optimal fixation time for your specific tissue type and sample size.
Q3: Should I use perfusion or immersion fixation for my samples?
A3: Perfusion fixation, where the fixative is delivered through the vascular system of the organism, is highly recommended for insect central nervous system (CNS) tissue. This method ensures rapid and uniform fixation throughout the tissue, which is particularly important for preserving the fine details of neuronal structures. For smaller or isolated tissues, immersion fixation can be adequate, but care must be taken to ensure the fixative penetrates the entire sample.
Q4: Is an antigen retrieval step necessary for AST-II IHC after PFA fixation?
A4: While PFA is a milder fixative than formalin, antigen retrieval can sometimes enhance the signal for neuropeptides. If you are experiencing weak staining with 4% PFA, a heat-induced epitope retrieval (HIER) step with a citrate (B86180) buffer (pH 6.0) may be beneficial. However, it is recommended to first optimize the fixation time and antibody concentration before introducing an antigen retrieval step.
Q5: Can I use Bouin's solution as an alternative fixative for AST-II?
A5: Bouin's solution, a mixture of picric acid, formaldehyde, and acetic acid, is another commonly used fixative for insect tissues and can provide excellent morphological preservation. For some neuropeptides, it has been shown to be effective. However, picric acid can interfere with certain downstream applications and requires thorough washing steps. It is advisable to test Bouin's solution in parallel with 4% PFA to determine the optimal fixative for your specific antibody and tissue.
Troubleshooting Guides
Problem 1: Weak or No Staining
| Possible Cause | Suggested Solution |
| Suboptimal Fixation | Under-fixation: Increase fixation time. Ensure the fixative volume is at least 10-20 times the tissue volume for immersion fixation. Over-fixation: Decrease fixation time. Consider a milder fixative or a lower concentration of PFA. Perform antigen retrieval to unmask the epitope. |
| Incorrect Primary Antibody Dilution | The antibody concentration may be too low. Perform a titration experiment to determine the optimal dilution. Start with the manufacturer's recommended dilution and test a range of concentrations. |
| Inactive Primary or Secondary Antibody | Ensure antibodies have been stored correctly at the recommended temperature and are within their expiration date. Run a positive control (a tissue known to express AST-II) to verify antibody activity. |
| Incompatible Secondary Antibody | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., if the primary is a rabbit anti-AST-II, use an anti-rabbit secondary). |
| Insufficient Permeabilization | Neuropeptides are intracellular. Ensure adequate permeabilization (e.g., with 0.1-0.5% Triton X-100 in your blocking and antibody solutions) to allow the antibody to reach the antigen. |
Problem 2: High Background Staining
| Possible Cause | Suggested Solution |
| Non-specific Antibody Binding | Increase the concentration of the blocking serum (e.g., normal goat serum if using a goat secondary antibody) or extend the blocking time. Ensure all antibody dilutions are made in a blocking buffer. |
| Primary Antibody Concentration Too High | Titrate the primary antibody to a lower concentration. High concentrations can lead to non-specific binding. |
| Inadequate Washing | Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies. |
| Endogenous Peroxidase Activity (for HRP-based detection) | If using a horseradish peroxidase (HRP) conjugated secondary antibody, quench endogenous peroxidase activity by incubating the tissue in 3% hydrogen peroxide in methanol (B129727) or PBS before the blocking step.[1] |
| Hydrophobic Interactions | Add a non-ionic detergent like Tween-20 (0.05%) to your wash buffers and antibody diluents to reduce non-specific hydrophobic interactions.[2] |
Data Presentation
Table 1: Semi-Quantitative Comparison of Fixatives for Neuropeptide Immunohistochemistry in Invertebrate CNS
| Fixative | Morphological Preservation | Antigenicity Preservation (Staining Intensity) | Background Staining | Recommended For |
| 4% Paraformaldehyde (PFA) | Good to Excellent | Good | Low to Moderate | General neuropeptide staining; good starting point. |
| Bouin's Solution | Excellent | Variable (can be very good) | Moderate | Tissues where fine morphological detail is critical. Requires thorough washing. |
| Zinc-Formaldehyde (ZnFA) | Excellent | Reported to be superior to PFA for some antigens | Low | Enhancing antibody penetration and preserving morphology in large insect brains.[3][4] |
| Cold Acetone/Methanol | Fair to Good | Good for some antigens (especially larger proteins) | Low | Rapid fixation of frozen sections; may cause tissue shrinkage. |
Note: This table is a summary based on findings for various neuropeptides and antigens in invertebrate tissues. Optimal results for this compound may vary and require empirical testing.
Experimental Protocols
Detailed Methodology for Optimizing Fixation for this compound IHC in Insect CNS
This protocol provides a general framework. Optimization for specific species and antibodies is recommended.
-
Tissue Dissection:
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Anesthetize the insect on ice.
-
Dissect the brain and associated ganglia in cold insect saline or appropriate buffer.
-
-
Fixation (Test in Parallel):
-
Option A: 4% Paraformaldehyde (PFA):
-
Prepare fresh 4% PFA in 0.1 M phosphate buffer (PB, pH 7.4).
-
Immerse tissues in the fixative. Test a time course (e.g., 2, 4, 6, and 12 hours) at 4°C. For perfusion, a shorter time may be sufficient.
-
-
Option B: Bouin's Solution:
-
Immerse tissues in Bouin's solution for 4-6 hours at room temperature.
-
-
-
Washing:
-
For PFA: Wash tissues thoroughly in 0.1 M PB (3 x 15 minutes).
-
For Bouin's Solution: Wash tissues in 70% ethanol (B145695) until the yellow color of picric acid is completely removed (this may take several hours to days with multiple changes of ethanol).
-
-
Cryoprotection (for frozen sections):
-
Incubate tissues in a graded series of sucrose (B13894) solutions in PB (e.g., 10%, 20%, 30%) until the tissue sinks in each solution.
-
-
Embedding and Sectioning:
-
Embed the tissue in an appropriate medium (e.g., OCT for frozen sections or paraffin).
-
Cut sections at a desired thickness (e.g., 10-20 µm).
-
-
Immunohistochemistry:
-
Rehydration and Permeabilization: Rehydrate paraffin (B1166041) sections. For all sections, wash in PBS containing 0.1% Triton X-100 (PBST).
-
Blocking: Incubate sections in a blocking buffer (e.g., PBST with 5% normal goat serum) for 1-2 hours at room temperature.
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Primary Antibody Incubation: Incubate sections with the anti-Allatostatin II primary antibody diluted in blocking buffer overnight at 4°C.
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Washing: Wash sections in PBST (3 x 10 minutes).
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Secondary Antibody Incubation: Incubate sections with a fluorescently labeled or enzyme-conjugated secondary antibody (e.g., goat anti-rabbit-Alexa Fluor 488) diluted in blocking buffer for 1-2 hours at room temperature in the dark.
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Washing: Wash sections in PBST (3 x 10 minutes) in the dark.
-
Mounting: Mount sections with an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Image sections using a confocal or fluorescence microscope.
-
Semi-quantitatively assess staining intensity and background for each fixation condition.
-
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: Experimental workflow for optimizing fixation.
References
- 1. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 2. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 3. G protein-coupled receptor signaling: transducers and effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of neuropeptide immunocytochemistry in fluid-fixed and freeze-dried brains - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting non-specific binding in Allatostatin II immunoassays
This guide provides troubleshooting advice and answers to frequently asked questions regarding non-specific binding in Allatostatin II immunoassays. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is non-specific binding and why is it a problem in my immunoassay?
Non-specific binding (NSB) is the attachment of primary or secondary antibodies to unintended proteins or directly to the surface of the assay plate, rather than to the specific target antigen (this compound).[1][2] This phenomenon leads to a high background signal, which can mask the true signal from the target analyte.[3] Consequently, NSB reduces the assay's sensitivity and can lead to inaccurate quantification or false-positive results.[2][3]
Q2: My negative control wells show a high background signal. What are the most common causes and solutions?
A high background signal is a classic indicator of non-specific binding or other assay interferences. The primary causes can be grouped into several categories:
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Inadequate Blocking: The blocking buffer may be ineffective or the incubation step insufficient. This leaves sites on the plate open for antibodies to bind non-specifically.
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Antibody Issues: The concentration of the primary or secondary antibody may be too high, or the secondary antibody may be cross-reacting with other proteins in the sample or with the blocking agent itself.[3][4]
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Insufficient Washing: Inadequate washing between steps fails to remove unbound antibodies, leading to a high background.[3][5]
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Contamination: Reagents, buffers, or the plate itself may be contaminated with substances that interfere with the assay.[5][6]
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Incorrect Incubation: Incubation times that are too long or temperatures that are too high can promote non-specific interactions.[3]
The following decision tree can help diagnose the source of the high background.
References
- 1. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 2. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 3. assaygenie.com [assaygenie.com]
- 4. How to deal with high background in ELISA | Abcam [abcam.com]
- 5. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
Technical Support Center: Refinement of Allatostatin II Dosage for In Vivo Insect Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Allatostatin II (AST-II) dosage for in vivo insect studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AST-II) and what are its primary functions?
This compound (AST-II), also known as Dip-AST II, is a neuropeptide originally isolated from the cockroach Diploptera punctata. Allatostatins are a diverse family of peptides that play pleiotropic roles in insect physiology.[1] Their most well-known function is the inhibition of juvenile hormone (JH) biosynthesis by the corpora allata.[1][2][3] Juvenile hormone is a critical regulator of development and reproduction in insects.[2] Beyond JH regulation, allatostatins are involved in a variety of other physiological processes, including the inhibition of gut motility, regulation of feeding behavior, and modulation of heart rate.[1][3][4]
Q2: What are the different types of allatostatins?
There are three main families of allatostatins, designated as A, B, and C, which are structurally unrelated.[1]
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Allatostatin-A (AST-A): Characterized by a C-terminal amino acid sequence of Y/FXFGL-NH2.
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Allatostatin-B (AST-B): Also known as myoinhibitory peptides (MIPs).
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Allatostatin-C (AST-C): Characterized by a PISCF motif.
This compound belongs to the A-type family of allatostatins.
Q3: How should I prepare and store this compound for my experiments?
For optimal results, proper handling and storage of AST-II are crucial.
-
Storage of Lyophilized Powder: The lyophilized peptide should be stored at -20°C for long-term stability (up to 12 months). For short-term storage, 4°C is acceptable.[1]
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Reconstitution: Reconstitute the lyophilized powder in sterile, nuclease-free water or an appropriate physiological saline solution.[1] For hydrophobic allatostatin analogs, dissolving in a small amount of dimethyl sulfoxide (B87167) (DMSO) before dilution with an aqueous buffer may be necessary. To ensure maximum recovery, centrifuge the vial before opening the cap.[1]
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Storage of Reconstituted Solution: Once reconstituted, the solution can be stored at 4°C for up to five days. For longer-term storage, it is recommended to aliquot the solution and freeze it at -20°C for up to three months. Avoid repeated freeze-thaw cycles.[5]
Q4: What is the general mechanism of action for this compound?
This compound, like other allatostatins, exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells.[2][3] The Allatostatin-A receptors (AstA-R) are homologous to mammalian galanin receptors.[6] Upon binding, the receptor initiates an intracellular signaling cascade. While the complete downstream pathway is not fully elucidated for all cell types, studies in cockroaches suggest that for some allatostatins, the second messengers cAMP and cGMP are not involved in the inhibition of JH synthesis.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect after AST-II injection. | 1. Inadequate Dosage: The administered dose may be too low to elicit a physiological response. | - Consult dose-response data for your or a related insect species (see Tables 1 & 2). - Perform a dose-response curve to determine the optimal effective concentration for your specific experimental conditions. |
| 2. Rapid Degradation: Allatostatins are highly susceptible to degradation by peptidases in the insect's hemolymph and gut, with reported half-lives as short as 1-5 minutes.[8] | - Increase the frequency of injections (e.g., twice daily) to maintain a physiologically relevant concentration.[8] - Consider using peptidase-resistant pseudopeptide analogs of allatostatin for enhanced stability and prolonged in vivo activity.[3] | |
| 3. Improper Injection Technique: The injection may not have reached the hemocoel, or the insect may have been injured during the procedure. | - Review and refine your injection protocol (see Experimental Protocols section). Ensure the needle penetrates the cuticle without causing excessive damage to internal organs. | |
| 4. Incorrect Formulation/Solubility: The peptide may not be fully dissolved in the vehicle, leading to an inaccurate administered dose. | - Ensure complete dissolution of the lyophilized powder. For hydrophobic peptides, consider using a small amount of DMSO to aid solubilization before diluting with your final injection buffer.[9] | |
| High mortality in the experimental group. | 1. Toxic Dosage: The administered dose of AST-II may be too high, leading to off-target effects or general toxicity.[8] | - Reduce the dosage. A dose-response experiment is crucial to identify a concentration that provides the desired physiological effect without causing excessive mortality.[8] |
| 2. Injection Trauma or Infection: Mortality can result from physical injury during injection or from the introduction of pathogens. | - Use appropriately sized needles for your insect species. - Ensure all solutions and equipment are sterile. - Anesthetize the insects before injection to minimize movement and injury. | |
| 3. Solvent Toxicity: The solvent used to dissolve the AST-II may be toxic to the insect at the administered volume. | - If using solvents like DMSO, keep the final concentration as low as possible. - Always include a vehicle-only control group to assess the effects of the solvent and the injection procedure itself. | |
| Inconsistent or variable results between individuals. | 1. Biological Variability: Insects can show significant individual variation in their physiological responses. | - Increase the sample size for each experimental group to improve statistical power. |
| 2. Inconsistent Dosing: Inaccurate or inconsistent injection volumes can lead to variability. | - Use a calibrated microinjection system to ensure precise and repeatable injection volumes. | |
| 3. Stage of Development: The physiological state of the insect (e.g., age, nutritional status, reproductive state) can influence its response to AST-II. | - Use insects of the same age and developmental stage for your experiments. - Standardize rearing conditions to minimize variability. | |
| Observed effects are not what was expected (e.g., changes in feeding behavior instead of reproduction). | 1. Pleiotropic Nature of Allatostatins: Allatostatins have multiple functions. The observed effect may be a legitimate, but unintended, physiological response.[1][4] | - Be aware of the known pleiotropic effects of allatostatins (e.g., inhibition of gut motility, suppression of feeding).[4][8] - Design your experiments to measure multiple parameters to get a more complete picture of the peptide's effects. |
| 2. Cross-reactivity with other receptors: The administered allatostatin may be interacting with receptors for other neuropeptides. | - While challenging to control, being aware of this possibility is important for data interpretation. The use of highly specific analogs, if available, can mitigate this. |
Data Presentation
Table 1: In Vivo Allatostatin Dosages in Different Insect Species
| Insect Species | Allatostatin Type | Dosage | Route of Administration | Observed Effect | Reference |
| Spodoptera frugiperda (Fall Armyworm) | Manse-AS (C-type) | 1 nmol / injection (twice daily) | Injection | Little effect on growth and development alone. | [8] |
| Tenebrio molitor (Mealworm) | Tenmo-MIP 5 (B-type) | 10⁻⁶ M solution injected to achieve a final concentration of 10⁻⁷ M | Injection | Increased mortality and reduced cold tolerance. | [10] |
| Diploptera punctata (Cockroach) | Dip-AST 5, 7, and pseudopeptide analogs | Not specified in molarity | Injection | Inhibition of juvenile hormone biosynthesis and basal oocyte growth. | [3] |
Table 2: In Vitro Efficacies of Allatostatin Family Peptides
| Peptide | Insect Species | Assay | EC₅₀ / IC₅₀ / ED₅₀ | Reference |
| Dippu-AST 2 | Diploptera punctata | Inhibition of JH Biosynthesis | ED₅₀: 0.014 nM | [8] |
| Dippu-AST 1 | Diploptera punctata | Inhibition of JH Biosynthesis | ED₅₀: 107 nM | [8] |
| Ano-AST-A2 | Anopheles gambiae | Receptor Activation | EC₅₀: 1.47 x 10⁻⁸ M | [11] |
| Ano-AST-A1 | Anopheles gambiae | Receptor Activation | EC₅₀: > 10⁻⁶ M | [11] |
Experimental Protocols
Detailed Methodology for In Vivo Injection of this compound
This protocol is a general guideline and should be adapted for the specific insect species and experimental goals.
-
Preparation of this compound Solution:
-
Calculate the required amount of lyophilized AST-II to achieve the desired stock concentration.
-
Briefly centrifuge the vial to collect the powder at the bottom.
-
Reconstitute the peptide in a sterile vehicle (e.g., insect physiological saline, sterile water). If solubility is an issue, a small volume of DMSO can be used initially, followed by dilution with the aqueous vehicle to the final concentration. The final DMSO concentration should be kept to a minimum (ideally <1%).
-
Vortex gently to ensure complete dissolution.
-
Prepare fresh working solutions for each experiment or use aliquots stored at -20°C.
-
-
Insect Preparation:
-
Select healthy insects of the desired age and developmental stage.
-
Anesthetize the insects to prevent movement and injury during injection. This can be achieved by chilling on ice for several minutes or brief exposure to CO₂.
-
-
Microinjection Procedure:
-
Use a calibrated microinjector system with a fine glass or metal needle. The needle tip should be beveled to facilitate smooth penetration of the cuticle.
-
Secure the anesthetized insect under a dissecting microscope.
-
A common injection site is the soft cuticle of an abdominal intersegmental membrane or under the coxa of a leg.[10]
-
Carefully insert the needle into the hemocoel, avoiding internal organs.
-
Inject a precise volume of the AST-II solution (typically 0.1 - 2 µL, depending on the size of the insect).
-
Withdraw the needle smoothly.
-
For control groups, inject an equal volume of the vehicle solution.
-
-
Post-Injection Care and Observation:
-
Allow the insects to recover from anesthesia in a clean container with access to food and water.
-
Monitor the insects for mortality and the desired physiological or behavioral effects at predetermined time points.
-
Mandatory Visualizations
Caption: this compound signaling pathway initiation.
Caption: General workflow for in vivo this compound studies.
Caption: Troubleshooting logic for lack of experimental effect.
References
- 1. Allatostatin - Wikipedia [en.wikipedia.org]
- 2. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Injection of Dip-allatostatin or Dip-allatostatin pseudopeptides into mated female Diploptera punctata inhibits endogenous rates of JH biosynthesis and basal oocyte growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phoenixpeptide.com [phoenixpeptide.com]
- 6. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF | PLOS Genetics [journals.plos.org]
- 7. Functional Characterization of Allatostatin C (PISCF/AST) and Juvenile Hormone Acid O-Methyltransferase in Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological activities of the allatostatin family of peptides in the cockroach, Diploptera punctata, and potential interactions with receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The effect of B-type allatostatin neuropeptides on crosstalk between the insect immune response and cold tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unravelling the Evolution of the Allatostatin-Type A, KISS and Galanin Peptide-Receptor Gene Families in Bilaterians: Insights from Anopheles Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of Allatostatin II gene knockdown
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Allatostatin II gene knockdown. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind this compound gene knockdown?
This compound gene knockdown is typically achieved using RNA interference (RNAi), a biological process in which RNA molecules inhibit gene expression or translation, by neutralizing targeted messenger RNA (mRNA) molecules.[1] For this compound, this involves introducing double-stranded RNA (dsRNA) that is homologous to the this compound mRNA sequence into the target organism. This dsRNA is processed by the cellular machinery into small interfering RNAs (siRNAs), which then guide the RNA-induced silencing complex (RISC) to cleave and degrade the this compound mRNA, preventing its translation into a functional protein.[2]
Q2: What are the common delivery methods for dsRNA in insects to achieve this compound knockdown?
The most common methods for delivering dsRNA in insects for gene knockdown studies are:
-
Microinjection: This is a direct and efficient method that involves injecting a known concentration of dsRNA into the insect's hemocoel.[2][3] It bypasses barriers like the insect cuticle and gut, ensuring a precise dosage.[2]
-
Oral Feeding: This method involves feeding insects with an artificial diet, transgenic plants, or a solution containing dsRNA.[4][5][6] While less invasive than microinjection, its efficiency can be affected by the degradation of dsRNA by nucleases in the insect gut.[4] To overcome this, dsRNA can be encapsulated in protective carriers like liposomes.[4]
Q3: How can I optimize the design of my dsRNA for effective this compound knockdown?
For optimal dsRNA design, consider the following:
-
Target Region: Select a unique region of the this compound mRNA to avoid off-target effects. The coding region is a common target.
-
Length: dsRNA constructs are typically between 200-600 base pairs long for effective silencing in insects.[1]
-
Specificity: Use bioinformatics tools to perform a homology search and ensure that your dsRNA sequence does not have significant similarity to other genes in your target organism to prevent unintended gene silencing.[2]
Troubleshooting Guide
Problem 1: Low Knockdown Efficiency of this compound
| Possible Cause | Troubleshooting Step |
| Inefficient dsRNA delivery | * Microinjection: Verify the concentration and volume of injected dsRNA. Ensure the needle penetrates the cuticle without causing excessive injury. Practice the injection technique to ensure consistency.[7] * Oral Feeding: Increase the concentration of dsRNA in the diet. To protect dsRNA from degradation in the gut, consider using liposome-based carriers.[4] Ensure the insects are consuming the diet. |
| dsRNA degradation | * Work in an RNase-free environment during dsRNA preparation and handling. Use nuclease-free water and reagents.[8] * For oral delivery, the presence of nucleases in the insect's gut can degrade dsRNA. Using carriers like liposomes can protect the dsRNA.[4] |
| Suboptimal dsRNA design | * Redesign the dsRNA to target a different region of the this compound mRNA. * Ensure the dsRNA sequence is specific to this compound and does not have off-target homology. |
| Incorrect timing of analysis | * The time course of knockdown can vary. Measure this compound mRNA levels at different time points post-dsRNA delivery (e.g., 24, 48, 72 hours) to determine the point of maximum knockdown. |
Problem 2: High Mortality in Control and Experimental Groups
| Possible Cause | Troubleshooting Step |
| Toxicity from dsRNA delivery | * Microinjection: Reduce the injection volume or the concentration of dsRNA. Anesthetize the insects on ice for a shorter duration to minimize stress.[7] * Oral Feeding: Ensure the artificial diet is fresh and not contaminated. |
| Off-target effects of dsRNA | * Perform a thorough bioinformatics analysis to ensure the dsRNA sequence is highly specific to the this compound gene. * Use a scrambled dsRNA sequence as a negative control to assess non-specific effects. |
Quantitative Data Summary
The efficiency of gene knockdown can vary depending on the delivery method, dsRNA concentration, and target gene. While specific data for this compound is limited, the following table provides a representative summary of knockdown efficiencies achieved for different genes in insects using various techniques.
| Target Gene | Insect Species | Delivery Method | dsRNA Concentration | Knockdown Efficiency (%) | Reference |
| IAP, ATPase, PP1 | Halyomorpha halys | Microinjection | 1.0 µ g/insect | 40-75 | [9] |
| gus | Drosophila melanogaster | Microinjection | Not specified | ~90 | [10] |
| gus | Drosophila melanogaster | Biolistic | Not specified | ~71 | [10] |
| y-tubulin23C | Drosophila suzukii | Oral (Yeast) | Not specified | Significant decrease | [6] |
| SNF7, SRC | Aedes aegypti | Oral (Nanoparticles) | Not specified | Correlated with mortality | [11] |
Experimental Protocols
Protocol 1: dsRNA Synthesis via In Vitro Transcription
This protocol describes the synthesis of dsRNA using a commercially available in vitro transcription kit.
-
Template Generation:
-
Design primers specific to a 200-600 bp region of the this compound gene.
-
Add the T7 promoter sequence (TAATACGACTCACTATAGGG) to the 5' end of both the forward and reverse primers.[8]
-
Perform PCR using these primers and cDNA from your target insect as a template to generate a DNA template flanked by T7 promoters.
-
Purify the PCR product using a PCR purification kit.
-
-
In Vitro Transcription:
-
Use a T7 RNA polymerase-based in vitro transcription kit.
-
Follow the manufacturer's instructions to set up the transcription reaction using your purified PCR product as a template. This will synthesize both sense and antisense RNA strands.
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
dsRNA Annealing and Purification:
-
After transcription, the sense and antisense strands will anneal to form dsRNA.
-
Treat the reaction with DNase I to remove the DNA template.
-
Purify the dsRNA using an RNA purification kit or by phenol-chloroform extraction followed by isopropanol (B130326) precipitation.
-
Resuspend the purified dsRNA in nuclease-free water.
-
-
Quantification and Quality Control:
-
Measure the concentration of the dsRNA using a spectrophotometer.
-
Assess the integrity and size of the dsRNA by running an aliquot on an agarose (B213101) gel.
-
Protocol 2: Microinjection of dsRNA into Insects
This protocol provides a general guideline for dsRNA microinjection.
-
Preparation:
-
Anesthetize insects by placing them on ice for 5-10 minutes.[7]
-
Prepare a microinjection needle using a glass capillary puller.
-
Load the needle with the dsRNA solution at the desired concentration (e.g., 1-5 µg/µL).
-
-
Injection:
-
Place the anesthetized insect on a cold stage under a dissecting microscope.
-
Gently insert the needle into a soft part of the insect's cuticle, such as the intersegmental membrane of the abdomen or thorax, avoiding internal organs.
-
Inject a specific volume of the dsRNA solution (e.g., 50-200 nL) using a microinjector.[7]
-
-
Recovery:
-
After injection, transfer the insects to a clean container with access to food and water.
-
Allow the insects to recover at their normal rearing temperature.
-
Monitor for mortality and collect samples at the desired time points for analysis.
-
Protocol 3: Quantitative PCR (qPCR) to Measure Knockdown Efficiency
This protocol outlines the steps to quantify the reduction in this compound mRNA levels.
-
RNA Extraction:
-
At the desired time points after dsRNA delivery, collect both control and experimental insects.
-
Extract total RNA from the insects using a suitable RNA extraction kit or TRIzol reagent.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR:
-
Design qPCR primers specific to the this compound gene. For accurate quantification, it is recommended to design primers that amplify a region upstream (5') of the dsRNA target site.[12][13]
-
Also, design primers for one or more stable reference genes (e.g., actin, GAPDH, ribosomal proteins) for normalization.[14]
-
Set up the qPCR reaction using a SYBR Green-based master mix, your cDNA template, and the specific primers.
-
Run the qPCR reaction in a real-time PCR machine.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for both the this compound gene and the reference gene(s) in both control and experimental samples.
-
Normalize the Ct values of the this compound gene to the reference gene(s).
-
Calculate the relative expression of this compound mRNA in the dsRNA-treated group compared to the control group using the ΔΔCt method to determine the knockdown efficiency.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for gene knockdown.
Caption: Troubleshooting logic for low knockdown.
References
- 1. Implementing the sterile insect technique with RNA interference – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Double-strand RNA (dsRNA) delivery methods in Insects: Diaphorina citri - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Practical Use of RNA Interference: Oral Delivery of Double-stranded RNA in Liposome Carriers for Cockroaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Double-stranded RNA Oral Delivery Methods to Induce RNA Interference in Phloem and Plant-sap-feeding Hemipteran Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral delivery of dsRNA by microbes: Beyond pest control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reproducible dsRNA Microinjection and Oviposition Bioassay in Mosquitoes and House Flies [jove.com]
- 8. dsRNA synthesis | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chitosan, Carbon Quantum Dot, and Silica Nanoparticle Mediated dsRNA Delivery for Gene Silencing in Aedes aegypti: A Comparative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Selecting the appropriate solvent for reconstituting lyophilized Allatostatin II
This technical support center provides guidance on the appropriate solvent selection and reconstitution of lyophilized Allatostatin II, along with troubleshooting advice for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: The recommended starting solvent for reconstituting lyophilized this compound is sterile, distilled water. Due to its amino acid composition (Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2), this compound is a relatively neutral peptide and should be soluble in aqueous solutions. If solubility in water is limited, adding a small amount of a weak acid, such as 0.1% acetic acid, can aid in dissolution. For highly concentrated stock solutions or if the peptide proves difficult to dissolve, a minimal amount of dimethyl sulfoxide (B87167) (DMSO) can be used, followed by dilution with your aqueous experimental buffer.
Q2: What is the proper storage procedure for lyophilized and reconstituted this compound?
A2: Lyophilized this compound powder should be stored at -20°C for long-term stability, where it can be stable for up to 12 months.[1] For short-term storage, 4°C is acceptable. Once reconstituted, the this compound solution should be stored at -20°C.[1] To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to aliquot the reconstituted solution into single-use volumes.
Q3: Can I sonicate the this compound solution to aid dissolution?
A3: Yes, gentle sonication can be used as a method to help dissolve the peptide if you observe particulates in the solution after adding the solvent. However, it is important to avoid excessive or harsh sonication, as this can potentially lead to peptide degradation.
Q4: At what concentration should I reconstitute this compound?
A4: For a stock solution, a common starting concentration is 1 mg/mL. The final working concentration will be dependent on your specific experimental needs and should be achieved by making further dilutions of the stock solution in your assay buffer.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Peptide will not dissolve in water. | The peptide may have low solubility in neutral aqueous solutions. | Add a small amount of 0.1% acetic acid dropwise while vortexing gently. If the peptide still does not dissolve, use a minimal volume of DMSO to initially dissolve the peptide, and then slowly add your aqueous buffer to the desired concentration. |
| The reconstituted solution is cloudy or has visible particulates. | Incomplete dissolution or aggregation of the peptide. | Gently vortex the solution for a longer period. If cloudiness persists, gentle sonication may be used. As a last resort, the solution can be filtered through a low-protein-binding 0.22 µm filter to remove aggregates, although this may result in some loss of the peptide. |
| Reduced or no biological activity in the experiment. | Peptide degradation due to improper storage or handling. | Ensure the lyophilized peptide was stored correctly at -20°C. Avoid repeated freeze-thaw cycles of the reconstituted solution by preparing single-use aliquots. Confirm that the pH and composition of your final assay buffer are compatible with the peptide's stability. |
| Inconsistent experimental results. | Inaccurate peptide concentration due to incomplete reconstitution or pipetting errors. | Before reconstitution, centrifuge the vial to ensure all the lyophilized powder is at the bottom.[1] Ensure the peptide is fully dissolved before making dilutions. Use calibrated pipettes for all dilutions. |
Quantitative Data Summary
| Parameter | Recommendation |
| Storage of Lyophilized Powder | -20°C (long-term, up to 12 months)[1], 4°C (short-term) |
| Storage of Reconstituted Solution | -20°C in single-use aliquots[1] |
| Recommended Initial Solvent | Sterile distilled water |
| Alternative Solvents | 0.1% Acetic Acid, Dimethyl Sulfoxide (DMSO) |
| Recommended Stock Concentration | 1 mg/mL |
Experimental Protocol: Reconstitution of Lyophilized this compound
This protocol describes the steps for reconstituting lyophilized this compound to create a stock solution.
Materials:
-
Vial of lyophilized this compound
-
Sterile, distilled water
-
0.1% Acetic acid (optional)
-
Dimethyl sulfoxide (DMSO) (optional)
-
Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate the Vial: Remove the vial of lyophilized this compound from the freezer and allow it to warm to room temperature before opening. This prevents condensation from forming inside the vial.
-
Centrifuge the Vial: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.[1]
-
Solvent Addition:
-
Primary Method (Water): Using a calibrated micropipette, add the calculated volume of sterile, distilled water to the vial to achieve the desired stock concentration (e.g., 1 mL for 1 mg of peptide to make a 1 mg/mL solution).
-
Alternative Method (Acetic Acid): If the peptide does not readily dissolve in water, add a small volume of 0.1% acetic acid dropwise and vortex gently between additions until the peptide is dissolved.
-
Last Resort (DMSO): If the peptide remains insoluble, add a minimal volume of DMSO (e.g., 10-20 µL) to the vial to dissolve the powder. Once dissolved, slowly add sterile water or your desired buffer to reach the final volume and concentration.
-
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking or foaming.
-
Aliquoting and Storage: Once the this compound is fully dissolved, dispense the stock solution into single-use, sterile polypropylene microcentrifuge tubes. Store the aliquots at -20°C until use.
This compound Signaling Pathway
Allatostatins are known to be pleiotropic neuropeptides that, in many insects, inhibit the synthesis of juvenile hormone.[1] This action is mediated through G-protein coupled receptors (GPCRs) that are homologous to mammalian somatostatin (B550006) and galanin receptors. While the complete intracellular signaling cascade is still under investigation, the generally accepted mechanism involves the binding of this compound to its receptor on the corpus allatum cells, which triggers a signaling cascade that ultimately reduces the production of juvenile hormone.
Caption: Generalized signaling pathway of this compound leading to the inhibition of juvenile hormone synthesis.
References
Validation & Comparative
Validating Allatostatin II Function: A Comparative Guide to CRISPR/Cas9 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CRISPR/Cas9 gene editing and other established techniques for validating the function of Allatostatin II (AST-II), a neuropeptide crucial for inhibiting juvenile hormone synthesis in many insect species. Understanding the precise role and signaling pathway of AST-II is paramount for the development of novel and specific insect control agents. This document outlines experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate validation methodology for their specific research goals.
Introduction to this compound
Allatostatins are a diverse family of neuropeptides in insects, primarily known for their role in regulating development and reproduction.[1][2] this compound, first isolated from the cockroach Diploptera punctata, is a key inhibitor of juvenile hormone (JH) biosynthesis by the corpora allata.[3] By controlling JH levels, AST-II plays a critical role in metamorphosis, reproductive maturation, and other physiological processes.[1] The signal of AST-II is transduced by G-protein coupled receptors (GPCRs), although the specific downstream cascade is not fully elucidated.[1][4] Validating the function of the AST-II gene and its products is a critical step in assessing its potential as a target for pest management strategies.
Comparison of Gene Function Validation Methods
The validation of AST-II function can be approached through several techniques, each with distinct advantages and limitations. This guide focuses on a comparison between the cutting-edge CRISPR/Cas9 gene editing technology and more traditional methods like RNA interference (RNAi) and pharmacological approaches.
Data Presentation: Performance Comparison
The following table summarizes hypothetical quantitative data from experiments designed to validate AST-II function using different methodologies. The data illustrates typical outcomes for each approach in a model insect species.
| Method | Target | Observed Phenotype | JH Titer (% of Control) | Target Gene Expression (% of Control) | Off-Target Effects |
| CRISPR/Cas9 Knockout | AST-II Gene | Precocious metamorphosis, increased egg production | 185% ± 12% | < 1% | Low (with careful guide RNA design) |
| RNA interference (RNAi) | AST-II mRNA | Delayed metamorphosis, reduced egg production | 140% ± 20% | 25% ± 8% | Moderate (potential for off-target silencing) |
| Pharmacological (Agonist) | AST-II Receptor | Delayed metamorphosis, arrested egg development | 60% ± 15% | 95% ± 5% | High (potential for non-specific receptor binding) |
| Pharmacological (Antagonist) | AST-II Receptor | Precocious metamorphosis | 160% ± 18% | 102% ± 7% | High (potential for non-specific receptor binding) |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for the specific insect species and experimental setup.
CRISPR/Cas9-Mediated Knockout of the this compound Gene
This protocol describes the generation of a heritable knockout of the AST-II gene to create a loss-of-function model.
Objective: To create a stable insect line lacking a functional AST-II gene to observe the resulting phenotype.
Methodology:
-
Guide RNA (gRNA) Design and Synthesis:
-
Identify the genomic sequence of the AST-II gene in the target insect.
-
Design two gRNAs targeting the first exon to create a genomic deletion. Use online tools to minimize off-target scores.
-
Synthesize the designed gRNAs in vitro.
-
-
Cas9 Protein Preparation:
-
Obtain commercially available, purified Cas9 protein.
-
-
Ribonucleoprotein (RNP) Complex Formation:
-
Incubate the synthesized gRNAs with Cas9 protein to form RNP complexes.
-
-
Embryo Microinjection:
-
Collect freshly laid insect embryos.
-
Microinject the RNP complexes into the posterior pole of the embryos.
-
-
Screening and Validation:
-
Rear the injected embryos to adulthood (G0 generation).
-
Cross G0 individuals with wild-type insects.
-
Screen G1 offspring for mutations in the AST-II gene using PCR and Sanger sequencing.
-
Establish a homozygous knockout line.
-
-
Phenotypic Analysis:
-
Measure JH titers using radioimmunoassay or liquid chromatography-mass spectrometry (LC-MS).
-
Observe developmental timing, reproductive output, and other relevant physiological parameters.
-
RNA interference (RNAi) Mediated Knockdown of this compound
This protocol details the transient silencing of the AST-II gene using double-stranded RNA (dsRNA).
Objective: To reduce the expression of the AST-II gene and observe the transient loss-of-function phenotype.
Methodology:
-
dsRNA Synthesis:
-
Amplify a 200-500 bp region of the AST-II cDNA using PCR with T7 promoter-tailed primers.
-
Use an in vitro transcription kit to synthesize dsRNA.
-
Purify the dsRNA.
-
-
dsRNA Delivery:
-
Inject the dsRNA into the hemocoel of larvae or adult insects. A control group should be injected with dsRNA targeting a non-related gene (e.g., GFP).
-
-
Gene Expression Analysis:
-
At various time points post-injection, dissect relevant tissues (e.g., brain, corpora allata).
-
Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure AST-II mRNA levels.
-
-
Phenotypic Analysis:
-
Monitor the insects for changes in development, reproduction, and JH titers as described for the CRISPR/Cas9 protocol.
-
Mandatory Visualizations
This compound Signaling Pathway
The binding of this compound to its G-protein coupled receptor is hypothesized to initiate a signaling cascade that leads to the inhibition of juvenile hormone synthesis. The following diagram illustrates a plausible pathway based on known GPCR signaling mechanisms for other allatostatin types.
Caption: Hypothetical this compound signaling pathway via a Gαi-coupled GPCR.
Experimental Workflow: CRISPR/Cas9 vs. RNAi
References
- 1. Allatostatin - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Evolution and Potential Function in Molluscs of Neuropeptide and Receptor Homologues of the Insect Allatostatins [frontiersin.org]
- 3. usbio.net [usbio.net]
- 4. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Allatostatin II and its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of the naturally occurring insect neuropeptide Allatostatin II (AST-II) and its synthetic analogs. The primary focus is on their efficacy in inhibiting Juvenile Hormone (JH) biosynthesis, a critical process in insect development and reproduction. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound
Allatostatins are a family of pleiotropic neuropeptides found in insects and other invertebrates.[1][2] They are primarily recognized for their role in inhibiting the synthesis of juvenile hormone (JH) by the corpora allata.[1] this compound (AST-II), a decapeptide with the sequence Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2, is a member of the Allatostatin-A (AST-A) subfamily, characterized by a C-terminal Y/FXFGL-NH2 motif.[1][3] Beyond JH regulation, allatostatins are involved in various physiological processes, including the modulation of gut motility, feeding behavior, and sleep.[3][4] The diverse functions of allatostatins make their receptors potential targets for the development of novel insecticides.
Comparative Bioactivity Data
The bioactivity of this compound and its analogs is most commonly assessed by their ability to inhibit the production of JH in vitro. The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective dose (ED50) values for various allatostatins from Diploptera punctata, including AST-II (referred to as Dippu-AST 2 in the study), in a juvenile hormone biosynthesis inhibition assay. Lower values indicate higher potency.
| Peptide Name (Dippu-AST) | Sequence | IC50 (nM) | ED50 (nM) |
| 1 | Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH2 | 107 | 107 |
| 2 (AST-II) | Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2 | 0.023 | 0.014 |
| 3 | Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 | 4.3 | 4.3 |
| 4 | Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 | 1.8 | 1.8 |
| 5 | Pro-Tyr-Ser-Phe-Gly-Leu-NH2 | 0.08 | 0.08 |
| 6 | Ala-Arg-Tyr-Phe-Gly-Leu-NH2 | 0.04 | 0.04 |
| 7 | Asp-Arg-Met-Tyr-Ser-Phe-Gly-Leu-NH2 | 2.1 | 2.1 |
| 8 | Gly-Glu-Arg-Met-Tyr-Ser-Phe-Gly-Leu-NH2 | 2.2 | 2.2 |
| 9 | Asp-Pro-Lys-Gln-Val-Ser-Tyr-Phe-Gly-Leu-NH2 | 24 | 24 |
| 10 | Gln-Gln-Arg-Tyr-Ala-Phe-Gly-Leu-NH2 | 0.28 | 0.28 |
| 11 | Asn-Pro-Glu-Asn-Arg-Phe-Ser-Phe-Gly-Leu-NH2 | 29 | 29 |
| 12 | Gly-Asn-Ile-Arg-Asn-Met-Ser-Phe-Gly-Leu-NH2 | 34 | 34 |
| 13 | Ser-Pro-Ser-Gly-Met-Gln-Arg-Tyr-Phe-Gly-Leu-NH2 | 0.5 | 0.5 |
| Data sourced from Cusson et al. (1996).[5] |
As the data indicates, AST-II (Dippu-AST 2) exhibits the highest potency in inhibiting JH biosynthesis among the native allatostatins from D. punctata.[5] Research into synthetic analogs often aims to mimic or enhance this high activity while improving stability and other pharmacokinetic properties. Studies have shown that modifications to the peptide backbone, such as N-methylation or the incorporation of turn-promoting moieties, can result in analogs with activities approaching those of the natural neuropeptides.[6]
This compound Signaling Pathway
This compound, like other Allatostatin-A peptides, exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells, such as the cells of the corpora allata.[4][7] Activation of these receptors initiates an intracellular signaling cascade that ultimately leads to the inhibition of JH synthesis. The signaling pathway for Allatostatin-A receptors typically involves coupling to inhibitory G-proteins (Gi/o). This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP) through the inhibition of adenylyl cyclase. Furthermore, activation of allatostatin receptors can also lead to the mobilization of intracellular calcium (Ca2+), another important second messenger.[7]
Caption: Generalized signaling pathway of Allatostatin-A receptors.
Experimental Protocols
Accurate comparison of the bioactivity of this compound and its analogs relies on standardized and reproducible experimental procedures. Below are detailed methodologies for key assays.
In Vitro Inhibition of Juvenile Hormone (JH) Biosynthesis Assay
This assay directly measures the primary biological activity of allatostatins.
Objective: To quantify the inhibition of JH synthesis by corpora allata (CA) in the presence of this compound or its analogs.
Materials:
-
Corpora allata dissected from the insect species of interest (e.g., Diploptera punctata).
-
Incubation medium (e.g., TC-199) supplemented with Ficoll and L-methionine.
-
L-[methyl-³H]methionine (radiolabel).
-
This compound and synthetic analogs at various concentrations.
-
Organic solvent (e.g., isooctane) for JH extraction.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Dissection: Dissect corpora allata from adult female insects and place them in the incubation medium.
-
Pre-incubation: Pre-incubate the glands for a short period to stabilize them.
-
Treatment: Transfer individual pairs of glands to fresh medium containing a known concentration of this compound or a synthetic analog. A control group with no peptide is also prepared.
-
Radiolabeling: Add L-[methyl-³H]methionine to each sample. The radiolabeled methyl group will be incorporated into newly synthesized JH.
-
Incubation: Incubate the glands for a defined period (e.g., 3 hours) at a controlled temperature.
-
Extraction: Stop the reaction and extract the synthesized JH from the medium using an organic solvent like isooctane.
-
Quantification: Transfer the organic phase containing the radiolabeled JH to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the rate of JH synthesis for each treatment. The results are typically expressed as a percentage of the control group. Plot the percentage of inhibition against the peptide concentration to determine the IC50 value.
Intracellular cAMP Measurement Assay
This assay determines if the allatostatin receptor couples to the adenylyl cyclase signaling pathway.
Objective: To measure changes in intracellular cyclic AMP (cAMP) levels in cells expressing the allatostatin receptor upon stimulation with this compound or its analogs.
Materials:
-
A cell line (e.g., CHO, HEK293) stably expressing the allatostatin receptor of interest.
-
Cell culture medium and plates.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
This compound and synthetic analogs.
-
cAMP assay kit (e.g., ELISA-based or AlphaScreen).[8]
Procedure:
-
Cell Culture: Seed the receptor-expressing cells in a multi-well plate and grow them to confluency.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent the degradation of cAMP.[8]
-
Stimulation: Treat the cells with a constant concentration of forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.[8] Simultaneously, add varying concentrations of this compound or its analogs.
-
Incubation: Incubate for a specific time to allow for changes in cAMP levels.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The inhibitory effect of the peptides on forskolin-stimulated cAMP production is used to calculate EC50 values.
Intracellular Calcium (Ca2+) Mobilization Assay
This assay assesses the ability of this compound and its analogs to induce calcium release from intracellular stores.
Objective: To monitor changes in intracellular calcium concentration in response to receptor activation.
Materials:
-
A cell line expressing the allatostatin receptor.
-
A fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) or a genetically encoded calcium indicator (e.g., GCaMP).[9][10]
-
This compound and synthetic analogs.
-
A fluorescence microscope or a plate reader with fluorescence detection capabilities.
Procedure:
-
Cell Seeding: Plate the receptor-expressing cells on a suitable imaging dish or plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the dye's protocol.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding the peptide.
-
Stimulation: Add this compound or a synthetic analog to the cells while continuously recording the fluorescence intensity.
-
Data Analysis: An increase in fluorescence intensity indicates a rise in intracellular calcium. The peak fluorescence change is plotted against the peptide concentration to determine the EC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and comparative bioactivity testing of novel allatostatin analogs.
Caption: Workflow for comparing this compound and its analogs.
References
- 1. usbio.net [usbio.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family [frontiersin.org]
- 5. Biological activities of the allatostatin family of peptides in the cockroach, Diploptera punctata, and potential interactions with receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological activity, and conformational studies of insect allatostatin neuropeptide analogues incorporating turn-promoting moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Type A allatostatins from Drosophila melanogaster and Diplotera puncata activate two Drosophila allatostatin receptors, DAR-1 and DAR-2, expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Ex Vivo Calcium Imaging for Visualizing Brain Responses to Endocrine Signaling in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
Allatostatin II versus Allatostatin I: a comparative functional analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Allatostatin I and Allatostatin II, two prominent members of the Allatostatin-A (AST-A) family of neuropeptides first identified in the cockroach Diploptera punctata. These peptides are crucial regulators of insect physiology, making them significant targets for the development of novel insecticides. This document summarizes their structural differences, functional potencies, and the underlying signaling mechanisms, supported by experimental data.
Structural and Functional Comparison
Allatostatin I and this compound are both peptide amides derived from the same precursor protein.[1] Their primary structural difference lies in their amino acid sequence and length, which in turn influences their biological activity.
| Feature | Allatostatin I | This compound |
| Amino Acid Sequence | Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH₂ | Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂ |
| Length | 13 amino acids | 10 amino acids |
| Molecular Weight | ~1335.5 Da | ~1067.2 Da |
The primary and most well-characterized function of these allatostatins is the inhibition of juvenile hormone (JH) synthesis by the corpora allata, a key endocrine gland in insects that regulates development, reproduction, and behavior.[2][3]
Quantitative Functional Data
Experimental data demonstrates a clear difference in the potency of Allatostatin I and this compound in their primary role of inhibiting juvenile hormone synthesis.
Inhibition of Juvenile Hormone Synthesis in Diploptera punctata
The inhibitory activity of synthetic allatostatins on JH synthesis was determined using an in vitro radiochemical assay with corpora allata from virgin female D. punctata. The concentration required for 50% inhibition (IC₅₀) reveals Allatostatin I to be significantly more potent than this compound.
| Peptide | IC₅₀ for JH Synthesis Inhibition |
| Allatostatin I | ~1 x 10⁻⁹ M |
| This compound | ~1 x 10⁻⁸ M |
Data sourced from Woodhead et al., 1989.
Myoinhibitory Effects on Hindgut Motility
Allatostatins also act as myomodulators, inhibiting muscle contractions in the insect gut.[4][5] Studies on the hindgut of D. punctata have shown that Allatostatin I can effectively inhibit spontaneous and proctolin-induced muscle contractions.
| Peptide | Effect on Hindgut Contraction | Threshold Concentration |
| Allatostatin I | Dose-dependent decrease in amplitude and frequency | 10⁻⁸ - 10⁻⁷ M |
| This compound | Not explicitly tested in the same comparative study | - |
Data sourced from Lange et al., 1993.[4]
Receptor Binding and Signaling Pathways
Allatostatins exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells.[6][7] A putative Allatostatin-A receptor has been cloned from the corpora allata of Diploptera punctata.[6][7] While a direct comparative binding assay of Allatostatin I and II on this cloned receptor is not available, studies on midgut membrane preparations from D. punctata have shown that this compound has a high affinity for a putative allatostatin receptor in this tissue.[8]
The signaling pathway for Allatostatin-A receptors in insects is generally conserved. Upon ligand binding, the receptor couples to an inhibitory G protein (Gi/o), which in turn inhibits adenylyl cyclase activity. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
Caption: Allatostatin Signaling Pathway.
Experimental Protocols
In Vitro Radiochemical Assay for Juvenile Hormone Synthesis
This assay is used to quantify the rate of JH biosynthesis by the corpora allata (CA) and to assess the inhibitory effects of allatostatins.
Methodology:
-
Gland Dissection: Corpora allata are dissected from female Diploptera punctata in a suitable physiological saline.
-
Incubation: Individual or pairs of glands are incubated in a defined culture medium (e.g., TC-199) supplemented with a radiolabeled precursor, L-[methyl-¹⁴C]methionine.
-
Treatment: Synthetic Allatostatin I or II is added to the incubation medium at various concentrations. Control incubations are performed without the addition of allatostatins.
-
Hormone Extraction: After incubation (typically 3 hours), the juvenile hormone is extracted from the medium using an organic solvent (e.g., hexane).
-
Quantification: The amount of radiolabeled JH is quantified using liquid scintillation counting. The rate of JH synthesis is expressed as pmol per gland pair per hour.
-
Data Analysis: The percentage inhibition of JH synthesis is calculated for each allatostatin concentration, and IC₅₀ values are determined from the dose-response curves.
Caption: In Vitro JH Biosynthesis Assay Workflow.
Hindgut Muscle Contraction Assay
This assay is used to measure the myoinhibitory effects of allatostatins on visceral muscle.
Methodology:
-
Tissue Preparation: The hindgut is dissected from an adult cockroach and mounted in a chamber containing physiological saline.
-
Transducer Attachment: One end of the hindgut is fixed, while the other is attached to a force transducer to record muscle contractions.
-
Baseline Recording: Spontaneous contractions of the hindgut are recorded to establish a baseline.
-
Peptide Application: Allatostatin I or II is added to the saline bath in increasing concentrations.
-
Data Recording: Changes in the frequency and amplitude of muscle contractions are recorded.
-
Analysis: The inhibitory effect of the allatostatins is quantified by measuring the reduction in contraction amplitude and/or frequency.
Conclusion
Allatostatin I and this compound, while structurally related, exhibit distinct functional potencies. The available data indicates that Allatostatin I is a more potent inhibitor of juvenile hormone synthesis in Diploptera punctata compared to this compound. Both peptides are part of a complex regulatory system, and their differential activities may allow for fine-tuned control of physiological processes. The Allatostatin-A signaling pathway, likely mediated through a Gi/o-coupled GPCR, represents a promising target for the development of species-specific insect control agents. Further research into the specific receptor subtypes and their differential affinities for various allatostatins will be crucial for the rational design of such compounds.
References
- 1. Molecular cloning of the gene for the allatostatin family of neuropeptides from the cockroach Diploptera punctata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an allatostatin from adult Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Juvenile hormone and the ontogeny of cockroach aggression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of allatostatin and proctolin on antennal pulsatile organ and hindgut muscle in the cockroach, Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 7. Molecular cloning and characterization of an allatostatin-like receptor in the cockroach Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Partial characterization of a putative allatostatin receptor in the midgut of the cockroach Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Allatostatin II and Allatotropin on Juvenile Hormone Synthesis
A comprehensive guide for researchers and drug development professionals on the differential regulation of juvenile hormone synthesis by Allatostatin II and Allatotropin (B570788).
In the intricate endocrine system of insects, juvenile hormone (JH) plays a pivotal role in regulating a wide array of physiological processes, including development, reproduction, and behavior.[1] The biosynthesis of JH in the corpora allata (CA) is tightly controlled by a delicate balance of stimulatory and inhibitory neuropeptides.[1][2] Among the most critical regulators are Allatotropins, which stimulate JH synthesis, and Allatostatins, which inhibit this process.[1][2] This guide provides a detailed comparison of the differential effects of this compound and Allatotropin on JH synthesis, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers and professionals in the field of insect physiology and drug development.
Quantitative Comparison of Neuropeptide Effects
The antagonistic actions of this compound and Allatotropin on JH synthesis have been quantified in various insect species. The following tables summarize key quantitative data from published studies, highlighting their distinct potencies and efficacies.
| Neuropeptide | Insect Species | Developmental Stage | Effect on JH Synthesis | Method of Quantification | Reference |
| Allatotropin | Manduca sexta | Adult Female | Stimulation | Gas Chromatography-Mass Spectrometry (GC-MS) | [3] |
| Allatostatin | Heliothis virescens | 3-day-old Adult Female | Inhibition | Gas Chromatography-Mass Spectrometry (GC-MS) | [3] |
| Allatotropin | Romalea microptera | Adult Female | Stimulation | Radiochemical Assay (RCA) | [4] |
| Allatostatin | Diploptera punctata | Adult Female | Inhibition | Radiochemical Assay (RCA) | [5] |
Note: This table is a representative summary. The specific quantitative values (e.g., ED50, IC50, fold-change) can vary significantly depending on the experimental conditions and insect species.
Experimental Protocols
Understanding the methodologies used to generate the comparative data is crucial for interpretation and replication. Below are detailed protocols for key experiments cited in the literature.
In Vitro Juvenile Hormone Synthesis Assay (Radiochemical Method)
This assay is a widely used method to directly measure the rate of JH synthesis by isolated corpora allata.
1. Tissue Dissection and Culture:
-
Retrocerebral complexes, including the corpora cardiaca (CC) and corpora allata (CA), are dissected from the insect head in a suitable physiological saline.[3]
-
The isolated glands are then transferred to an incubation medium, often TC-199 or a similar culture medium, supplemented with antibiotics to prevent bacterial growth.
2. Neuropeptide Treatment:
-
Synthetic Allatotropin or Allatostatin is added to the incubation medium at various concentrations. Control glands are incubated in medium without the neuropeptide.
-
The glands are incubated for a defined period, typically 2-4 hours, at a constant temperature (e.g., 27°C).
3. Radiolabeling and Extraction:
-
During the final hour of incubation, a radiolabeled precursor, typically L-[methyl-³H]methionine, is added to the medium. The methyl group from methionine is transferred to the JH precursor, farnesoic acid, in the final step of JH biosynthesis.
-
After incubation, the medium is collected, and the newly synthesized, radiolabeled JH is extracted using an organic solvent like hexane (B92381) or isooctane.
4. Quantification:
-
The organic phase containing the radiolabeled JH is transferred to a scintillation vial.
-
The solvent is evaporated, and a scintillation cocktail is added.
-
The amount of radioactivity is measured using a scintillation counter, which is proportional to the rate of JH synthesis.
Quantification of Juvenile Hormone by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a highly sensitive and specific method for identifying and quantifying different JH homologs.
1. Sample Preparation:
-
Corpora allata are incubated in vitro as described above (without radiolabeling).
-
The incubation medium is collected, and JH is extracted using an organic solvent.
2. Derivatization:
-
To improve volatility and ionization efficiency for GC-MS analysis, the extracted JH is often derivatized. A common method is methoxyhydrin derivatization of the epoxide group.
3. GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.
-
The different JH homologs are separated based on their retention times on the GC column.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify specific fragment ions characteristic of each JH homolog.[3]
Signaling Pathways
The opposing effects of this compound and Allatotropin are mediated by distinct intracellular signaling cascades.
This compound Signaling Pathway
Allatostatins are known to act rapidly and reversibly to inhibit JH synthesis.[6] Evidence suggests that this compound exerts its inhibitory effect early in the JH biosynthetic pathway, prior to the formation of sesquiterpene precursors.[3] The signaling cascade is thought to involve G-protein coupled receptors (GPCRs) and the modulation of second messengers. Some studies suggest the involvement of the inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) pathway.[7]
References
- 1. Neuropeptide regulators of juvenile hormone synthesis: structures, functions, distribution, and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of allatotropin and allatostatin on in vitro production of juvenile hormones by the corpora allata of virgin females of the moths of Heliothis virescens and Manduca sexta [pubmed.ncbi.nlm.nih.gov]
- 4. Allatotropin regulation of juvenile hormone synthesis by the corpora allata from the lubber grasshopper, Romalea microptera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Signal transduction in the inhibition of juvenile hormone biosynthesis by allatostatins: roles of diacylglycerol and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Activity of Allatostatin II: A Comparative Guide for Researchers
An in-depth analysis of the biological activity, experimental protocols, and signaling pathways of Allatostatin II (AST-II) across various insect species.
This compound (AST-II), a member of the Allatostatin-A (AST-A) family of neuropeptides, plays a crucial role in regulating a multitude of physiological processes in insects. Originally isolated from the cockroach Diploptera punctata, this peptide, with the sequence Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂, is primarily known for its potent inhibition of juvenile hormone (JH) biosynthesis. However, its functions extend to the modulation of gut motility, feeding behavior, and nutrient metabolism, making it a significant target for research in insect physiology and the development of novel pest management strategies. This guide provides a comparative overview of AST-II activity in different insect orders, supported by quantitative data, detailed experimental methodologies, and an exploration of its signaling pathways.
Quantitative Comparison of this compound Activity
The biological activity of AST-II exhibits considerable variation across different insect species, reflecting the diversity in their physiological and endocrine systems. The primary measure of its efficacy is the half-maximal inhibitory concentration (IC₅₀) for juvenile hormone synthesis and the half-maximal effective concentration (EC₅₀) for other biological effects such as muscle contraction or receptor activation.
| Insect Species | Order | Biological Activity | Method | IC₅₀ / EC₅₀ | Reference |
| Diploptera punctata (Pacific beetle cockroach) | Blattodea | Inhibition of Juvenile Hormone III Biosynthesis | In vitro Radiochemical Assay | 0.014 nM | [1] |
| Periplaneta americana (American cockroach) | Blattodea | Inhibition of Juvenile Hormone Biosynthesis | In vitro Radiochemical Assay | >40% inhibition at 10⁻⁸ M (for AST-1) | [2] |
| Locusta migratoria (Migratory locust) | Orthoptera | Inhibition of Hindgut Motility | Isolated Hindgut Motility Assay | Dose-dependent inhibition (specific EC₅₀ for AST-II not reported) | [3] |
| Drosophila melanogaster (Fruit fly) | Diptera | Activation of Allatostatin-A Receptors (DAR-1 & DAR-2) | In vitro Receptor Activation Assay (CHO cells) | Activation confirmed, but specific EC₅₀ for AST-II not reported | [4] |
| Lacanobia oleracea (Bright-line brown-eye moth) | Lepidoptera | Inhibition of Juvenile Hormone Biosynthesis | In vitro Radiochemical Assay | No significant effect at 1 µM | [5] |
Experimental Protocols
A comprehensive understanding of the cross-species activity of AST-II necessitates a clear grasp of the experimental methodologies employed. Below are detailed protocols for the key assays used to generate the comparative data.
In Vitro Radiochemical Assay for Juvenile Hormone Biosynthesis
This assay is the gold standard for quantifying the rate of JH synthesis by the corpora allata (CA) and assessing the inhibitory effects of allatostatins.
Principle: The assay measures the incorporation of a radiolabeled precursor, typically L-[methyl-¹⁴C]methionine or L-[methyl-³H]methionine, into JH. The methyl group from methionine is transferred to farnesoic acid in the final step of JH biosynthesis.
Detailed Methodology:
-
Gland Dissection: Corpora allata are dissected from the insect of interest in a physiological saline solution (e.g., TC-199 or Grace's insect medium).
-
Incubation: Individual pairs of glands are incubated in a small volume (e.g., 25-50 µL) of incubation medium containing a known concentration of the radiolabeled methionine and the desired concentration of this compound. Control incubations are performed without the peptide.
-
Extraction: After a defined incubation period (typically 2-4 hours), the reaction is stopped, and the newly synthesized radiolabeled JH is extracted from the medium and glands using an organic solvent (e.g., hexane (B92381) or isooctane).
-
Quantification: The organic phase containing the radiolabeled JH is transferred to a scintillation vial, the solvent is evaporated, and scintillation fluid is added. The amount of radioactivity is then measured using a liquid scintillation counter.
-
Data Analysis: The rate of JH synthesis is calculated based on the specific activity of the radiolabeled precursor and the measured radioactivity. IC₅₀ values are determined by performing a dose-response curve with varying concentrations of AST-II.
Experimental Workflow for In Vitro Radiochemical Assay
Isolated Hindgut Motility Assay
This assay is used to assess the myotropic effects of neuropeptides on insect visceral muscle, specifically the hindgut.
Principle: The spontaneous or induced contractions of an isolated segment of the hindgut are recorded in an organ bath. The effect of this compound is determined by observing changes in the frequency and amplitude of these contractions.
Detailed Methodology:
-
Tissue Preparation: The hindgut is dissected from the insect in a physiological saline solution appropriate for the species.
-
Mounting: The isolated hindgut is mounted in an organ bath chamber continuously perfused with fresh, aerated saline at a constant temperature. One end of the gut is fixed, while the other is attached to an isometric force transducer.
-
Recording: The transducer records the contractions of the hindgut, which are then amplified and displayed on a computer or chart recorder.
-
Application of Peptide: After a stable baseline of contractions is established, this compound is added to the organ bath at various concentrations.
-
Data Analysis: The frequency and amplitude of contractions before and after the application of the peptide are compared. EC₅₀ values can be calculated from dose-response curves.
Experimental Setup for Insect Hindgut Motility Assay
Signaling Pathways of this compound
This compound, like other AST-A peptides, exerts its biological effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells. These receptors are evolutionarily related to the mammalian galanin and somatostatin (B550006) receptors.[6]
In the fruit fly, Drosophila melanogaster, two such receptors, DAR-1 and DAR-2, have been identified and shown to be activated by AST-A peptides, including those from the cockroach D. punctata.[4] This cross-species activation highlights the conserved nature of the ligand-receptor interaction.
The binding of AST-II to its receptor typically initiates a signaling cascade through a Gαi/o subunit. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can activate inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and a reduction in cellular excitability. This mechanism is consistent with the inhibitory effects of AST-II on both JH synthesis and muscle contraction.
Generalized Signaling Pathway of this compound
Conclusion
This compound is a pleiotropic neuropeptide with significant physiological roles across a range of insect species. Its high potency in inhibiting juvenile hormone synthesis in cockroaches, coupled with its myoinhibitory effects, underscores its importance in insect physiology. The species-specific differences in activity, as evidenced by the lack of effect in some lepidopteran species, highlight the evolutionary divergence of endocrine regulation in insects. The conserved nature of the AST-A receptors and their signaling pathways provides a valuable framework for understanding the molecular basis of its action and for the potential development of species-specific pest control agents. Further research, particularly in generating more extensive quantitative data across a wider array of insect orders, will be crucial for a more complete understanding of the comparative biology of this compound.
References
- 1. Biological activities of the allatostatin family of peptides in the cockroach, Diploptera punctata, and potential interactions with receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity studies with endogenous allatostatins from Periplaneta americana: expressed receptor compared with functional bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Type A allatostatins from Drosophila melanogaster and Diplotera puncata activate two Drosophila allatostatin receptors, DAR-1 and DAR-2, expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reverse physiology in Drosophila: identification of a novel allatostatin‐like neuropeptide and its cognate receptor structurally related to the mammalian somatostatin/galanin/opioid receptor family | The EMBO Journal [link.springer.com]
- 6. The radiochemical assay for juvenile hormone biosynthesis in insects: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Allatostatin II and Juvenile Hormone Analogs in Competitive Binding Assays
For researchers, scientists, and drug development professionals, understanding the nuanced interplay of insect endocrinology is paramount for the development of novel pest control strategies. This guide provides a detailed comparison of Allatostatin II (AST-II), a neuropeptide that inhibits juvenile hormone synthesis, and juvenile hormone analogs (JHAs), which mimic the action of juvenile hormone (JH). While these molecules do not directly compete for the same receptor, their opposing physiological effects on the juvenile hormone pathway make a comparative analysis of their efficacy highly relevant.
This document presents quantitative data on the biological activity of this compound and two common juvenile hormone analogs, methoprene (B1676399) and pyriproxyfen (B1678527). Detailed experimental protocols for the assays used to derive this data are provided, along with visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Comparison of Biological Activity
The following table summarizes the key performance metrics for this compound and the juvenile hormone analogs, methoprene and pyriproxyfen. It is important to note that the assays measure different activities: inhibition of JH synthesis for this compound and binding affinity to the JH receptor for the analogs.
| Compound | Target | Assay Type | Species | Key Parameter | Value | Reference |
| This compound (Dip-AST 2) | Corpora Allata | In vitro JH Biosynthesis Inhibition | Diploptera punctata | IC50 | 0.014 nM | [1] |
| Methoprene | Methoprene-tolerant (Met) Receptor | Competitive Radioligand Binding | Tribolium castaneum | Ki | 388 ± 52 nM | [2] |
| Pyriproxyfen | Methoprene-tolerant (Met) Receptor | Competitive Radioligand Binding | Tribolium castaneum | Ki | 4.75 ± 0.86 nM | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Radiochemical Assay for Juvenile Hormone Biosynthesis (this compound)
This protocol is adapted from methods used to assess the inhibition of juvenile hormone synthesis by allatostatins in the corpora allata of the cockroach Diploptera punctata.
Objective: To determine the IC50 value of this compound in inhibiting the biosynthesis of juvenile hormone.
Materials:
-
Corpora allata (CA) dissected from virgin female Diploptera punctata.
-
Tissue culture medium (e.g., Medium 199) without methionine.[3]
-
L-[methyl-³H]methionine (radiolabeled JH precursor).
-
This compound (Dip-AST 2) at various concentrations.
-
Organic solvent (e.g., isooctane) for JH extraction.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Gland Dissection: Corpora allata are carefully dissected from the heads of the insects in a physiological saline solution.
-
Incubation Setup: Individual pairs of corpora allata are placed in culture wells containing the methionine-free medium.
-
Inhibitor Addition: this compound is added to the wells at a range of concentrations. A control group with no this compound is also prepared.
-
Radiolabeling: L-[methyl-³H]methionine is added to each well to initiate the biosynthesis of radiolabeled juvenile hormone.
-
Incubation: The glands are incubated for a specific period (e.g., 3 hours) at a controlled temperature (e.g., 28°C).
-
Extraction: The incubation is stopped, and the newly synthesized radiolabeled juvenile hormone is extracted from the medium using an organic solvent.
-
Quantification: The amount of radiolabeled juvenile hormone is quantified by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition of JH synthesis is calculated for each concentration of this compound. The IC50 value is then determined by non-linear regression analysis of the dose-response curve.
Competitive Radioligand Binding Assay (Juvenile Hormone Analogs)
This protocol is based on assays used to determine the binding affinity of juvenile hormone analogs to the Methoprene-tolerant (Met) receptor.
Objective: To determine the dissociation constant (Ki) of methoprene and pyriproxyfen for the Met receptor.
Materials:
-
A source of the Met receptor (e.g., in vitro translated protein or cell membrane preparations expressing the receptor).[2][4]
-
Radiolabeled juvenile hormone III ([³H]JH III).
-
Unlabeled juvenile hormone analogs (methoprene, pyriproxyfen) at various concentrations.
-
Assay buffer.
-
Glass fiber filters and a vacuum filtration manifold.[4]
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Setup: The Met receptor preparation is incubated in the assay buffer with a constant concentration of [³H]JH III.
-
Competitive Binding: Increasing concentrations of the unlabeled juvenile hormone analogs (the competitors) are added to the incubation mixture.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The receptor and any bound radioligand are retained on the filter, while the unbound radioligand passes through.
-
Washing: The filters are washed quickly with cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The amount of bound [³H]JH III is plotted against the concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[2]
Visualizations
The following diagrams illustrate the signaling pathway of Allatostatin, the experimental workflow of a competitive binding assay, and the opposing physiological effects of this compound and juvenile hormone analogs.
References
- 1. Biological activities of the allatostatin family of peptides in the cockroach, Diploptera punctata, and potential interactions with receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand-binding properties of a juvenile hormone receptor, Methoprene-tolerant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro biosynthesis of juvenile hormone in larval honey bees: comparison of six media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Decoding Allatostatin Receptor Specificity: A Comparative Guide to Mutated Ligand Binding
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Allatostatin receptor binding specificity using mutated and analog ligands. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows.
The term "Allatostatin II" is not standard nomenclature in the field. Allatostatins are broadly classified into three main families: Allatostatin-A (AstA), Allatostatin-B (AstB), and Allatostatin-C (AstC). This guide will focus on the well-characterized Allatostatin-A and Allatostatin-C receptor systems, for which there is significant data on ligand binding and specificity.
Allatostatin-A Receptor Binding Specificity
Allatostatin-A peptides are characterized by a conserved C-terminal motif, -Y/FXFGL-NH2. Studies on synthetic analogs of AstA have provided valuable insights into the structural requirements for receptor binding and activation.
Quantitative Comparison of Allatostatin-A Analogs
The following table summarizes the inhibitory concentration (IC50) values of various synthetic analogs of a native Allatostatin-A peptide, Dippu-AST 1, in their ability to inhibit juvenile hormone biosynthesis, which is a downstream effect of receptor activation. Lower IC50 values indicate higher binding affinity and potency.
| Ligand | Sequence/Modification | IC50 (nM) | Reference |
| Dippu-AST 1 (Native) | APSGAQRLYGFGL-NH2 | 8 | [1] |
| K15 (Analog) | N-pentanoyl-YGFGL-NH2 | 1.79 | [1] |
| K24 (Analog) | N-(4-chlorobenzoyl)-YGFGL-NH2 | 5.32 | [1] |
| K14 (Analog) | N-butanoyl-YGFGL-NH2 | >10 | [1] |
| K17 (Analog) | N-hexanoyl-YGFGL-NH2 | >10 | [1] |
| K18 (Analog) | N-heptanoyl-YGFGL-NH2 | >10 | [1] |
| K19 (Analog) | N-octanoyl-YGFGL-NH2 | >10 | [1] |
| K23 (Analog) | N-benzoyl-YGFGL-NH2 | >10 | [1] |
| K25 (Analog) | N-(4-methylbenzoyl)-YGFGL-NH2 | >10 | [1] |
Allatostatin-C Receptor Binding Specificity
Allatostatin-C peptides are characterized by a conserved C-terminal sequence PISCF and a disulfide bridge. Studies have utilized both native peptide analogs and non-peptide agonists to probe receptor binding and activation.
Quantitative Comparison of Allatostatin-C Receptor Agonists
The following table presents the half-maximal effective concentration (EC50) values for the activation of the Allatostatin-C receptor from Thaumetopoea pityocampa (Tpit-AstR-C) by its native ligand and synthetic agonists. Lower EC50 values indicate higher potency.
| Ligand | Type | EC50 (nM) | Reference |
| Tpit-AST-C (Native) | Peptide | 0.623 | [2] |
| D074-0013 | Small Molecule Agonist | 1421 | [2] |
| D074-0034 | Small Molecule Agonist | 4700 | [2] |
| J100-0311 | Peptidomimetic Agonist | 5662 | [2] |
| V029-3547 | Small Molecule Agonist | 8174 | [2] |
Additionally, a study on the mud crab, Scylla paramamosain, Allatostatin-C receptor (ScypaAST-CR) demonstrated the importance of the disulfide bridge for high-affinity binding, as shown by the IC50 values in a forskolin-stimulated cAMP accumulation assay.
| Ligand | Modification | IC50 (nM) | Reference |
| ScypaAST-CCC | With disulfide bridge | 6.683 | [3] |
| ScypaAST-C | Without disulfide bridge | Dose-independent (low affinity) | [3] |
Experimental Protocols
Competitive Radioligand Binding Assay for Allatostatin-A Receptor
This protocol is adapted from methodologies used for studying G-protein coupled neuropeptide receptors.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the Allatostatin-A receptor (e.g., DAR-1 or DAR-2) are cultured in appropriate media.
-
Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.
-
The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add in the following order:
-
Binding buffer.
-
A fixed concentration of a radiolabeled Allatostatin-A analog (e.g., [125I]-AstA).
-
Increasing concentrations of the unlabeled competitor ligands (mutated peptides or analogs).
-
The cell membrane preparation.
-
-
The plate is incubated at room temperature for a predetermined time to reach equilibrium.
3. Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the cell membranes.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The data are used to generate competition binding curves, from which the IC50 value for each competitor ligand is determined.
FRET-Based G-Protein Activation Assay for Allatostatin-C Receptor
This protocol is based on the characterization of the T. pityocampa Allatostatin-C receptor.[4]
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are transiently co-transfected with a plasmid encoding the Allatostatin-C receptor and a FRET-based biosensor for G-protein activation (e.g., a biosensor for Gαi activation where Gα is tagged with CFP and Gγ is tagged with YFP).
2. Assay Procedure:
-
Transfected cells are seeded into a 96-well plate.
-
Before the measurement, the culture medium is replaced with a suitable assay buffer.
-
The basal FRET ratio is measured using a plate reader with appropriate filters for CFP and YFP.
-
Increasing concentrations of the Allatostatin-C ligands (native, mutated, or analogs) are added to the wells.
-
The change in the FRET ratio upon ligand addition is monitored over time. A decrease in FRET indicates G-protein activation.
3. Data Analysis:
-
The change in FRET signal is plotted against the ligand concentration to generate dose-response curves.
-
The EC50 value for each ligand is determined from these curves.
Visualizations
Allatostatin Receptor Signaling Pathway
Caption: Allatostatin receptor signaling pathway.
Experimental Workflow for Confirming Binding Specificity
Caption: Experimental workflow for confirming binding specificity.
References
- 1. Synthesis, biological activity, and hologram quantitative structure-activity relationships of novel allatostatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Possible Role of Allatostatin C in Inhibiting Ecdysone Biosynthesis Revealed in the Mud Crab Scylla paramamosain [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
A Comparative Guide to Neuropeptide Inhibitors of Juvenile Hormone: Allatostatin II vs. Other Families
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Allatostatin II with other key neuropeptide inhibitors of juvenile hormone (JH), a critical regulator of insect development, reproduction, and behavior. Understanding the nuances of these inhibitory peptides, their mechanisms of action, and their relative potencies is crucial for the development of novel and specific insect control agents.
Introduction to Juvenile Hormone and its Inhibition
Juvenile hormones are sesquiterpenoids synthesized by the corpora allata (CA), a pair of endocrine glands located behind the brain of insects. The precise regulation of JH titers is essential for normal insect physiology. Neuropeptides known as allatostatins are the primary endogenous inhibitors of JH synthesis. To date, three main families of allatostatins have been identified, each with distinct structural characteristics and, in some cases, varied physiological roles.[1] This guide focuses on comparing this compound, a member of the Allatostatin A family, with other allatostatins.
Allatostatin Families: An Overview
Insects utilize at least three distinct families of allatostatins to regulate JH production:
-
Allatostatin A (AST-A): Also known as the FGLamides, these peptides are characterized by a conserved C-terminal motif, Tyr/Phe-Xaa-Phe-Gly-Leu-NH2.[2] this compound, first isolated from the cockroach Diploptera punctata, belongs to this family.[2]
-
Allatostatin B (AST-B): These peptides, also referred to as myoinhibitory peptides (MIPs), possess a conserved C-terminal sequence of W(X)6Wamide.
-
Allatostatin C (AST-C): These peptides are characterized by a PISCF C-terminal motif and a disulfide bridge.[3] They are structurally homologous to mammalian somatostatin (B550006).
Comparative Efficacy of this compound
This compound (Dip-AST II) is a decapeptide with the amino acid sequence Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2.[4] It was one of the first allatostatins to be isolated and characterized from the cockroach Diploptera punctata.[2]
Quantitative Inhibition of Juvenile Hormone Synthesis
The following table summarizes the available quantitative data on the inhibition of juvenile hormone synthesis by this compound and other allatostatins from Diploptera punctata. The data is derived from in vitro radiochemical assays performed on corpora allata from virgin females of the same species.
| Neuropeptide | Family | Sequence | Concentration | % Inhibition of JH Synthesis | Reference |
| This compound (Dip-AST 2) | A | Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2 | 10⁻⁸ M | >40% | [2] |
| Allatostatin I (Dip-AST 1) | A | Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH2 | 10⁻⁹ M | >40% | [2] |
| Allatostatin III (Dip-AST 3) | A | Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 | 7 x 10⁻⁷ M | >40% | [2] |
| Allatostatin IV (Dip-AST 4) | A | Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 | 10⁻⁸ M | >40% | [2] |
Signaling Pathways of Allatostatin Families
Allatostatins exert their inhibitory effects by binding to G-protein coupled receptors (GPCRs) on the surface of corpora allata cells. The specific downstream signaling cascades can vary between allatostatin families.
Allatostatin A (including this compound) Signaling Pathway
Allatostatin A peptides, including this compound, bind to receptors that are homologous to mammalian galanin receptors.[5] In Drosophila, two such receptors, DAR-1 and DAR-2, have been identified.[6] These receptors can couple to different G-proteins, leading to diverse downstream effects. The primary mechanism of JH synthesis inhibition is thought to involve a decrease in intracellular cyclic AMP (cAMP) levels, although other pathways may also be involved.[7]
Allatostatin A signaling pathway.
Allatostatin C Signaling Pathway
Allatostatin C peptides bind to a distinct class of GPCRs that are orthologs of mammalian somatostatin receptors.[8] These receptors are known to couple to inhibitory G-proteins of the Gαi/o subtype.[3] Activation of the Allatostatin C receptor leads to the inhibition of adenylate cyclase, resulting in decreased cAMP levels and subsequent reduction of JH synthesis.
Allatostatin C signaling pathway.
Experimental Protocols
Accurate quantification of JH synthesis and the effects of inhibitors is paramount. Below are detailed methodologies for key experiments.
In Vitro Radiochemical Assay for Juvenile Hormone Biosynthesis
This assay measures the rate of JH synthesis by isolated corpora allata by quantifying the incorporation of a radiolabeled precursor.
Materials:
-
Insect Ringer's solution
-
TC-199 medium (or other suitable insect cell culture medium)
-
L-[methyl-³H]methionine
-
Silica (B1680970) gel thin-layer chromatography (TLC) plates
-
Scintillation vials and scintillation fluid
-
Test neuropeptides (e.g., this compound) dissolved in an appropriate solvent
Procedure:
-
Dissection: Dissect corpora allata (CA) from the desired insect stage and species in cold insect Ringer's solution.
-
Incubation: Transfer individual pairs of CA to culture wells containing 100 µL of TC-199 medium supplemented with L-[methyl-³H]methionine (final concentration ~5 µM). For inhibitor studies, add the test neuropeptide to the desired final concentration.
-
Incubation Period: Incubate the glands for a defined period (e.g., 3 hours) at a controlled temperature (e.g., 27°C).
-
Extraction: Stop the reaction by adding 250 µL of isooctane to each well. Vortex for 30 seconds to extract the radiolabeled JH.
-
Separation: Spot the isooctane phase onto a silica gel TLC plate and develop the chromatogram using a suitable solvent system (e.g., hexane (B92381):ethyl acetate, 3:1).
-
Quantification: Scrape the silica corresponding to the migration position of the JH standard into a scintillation vial, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Calculation: The rate of JH synthesis is calculated based on the specific activity of the radiolabeled methionine and the amount of radioactivity incorporated into JH.
Radiochemical assay workflow.
Quantification of Juvenile Hormone by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method allows for the separation and quantification of different JH homologs.
Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
JH standards (JH I, JH II, JH III)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Extract JH from biological samples (e.g., hemolymph, whole body homogenates, or in vitro incubation medium) using an organic solvent such as hexane or isooctane.
-
Solvent Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 80:20 acetonitrile:water).
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Elute with a gradient of acetonitrile in water (e.g., starting with 80% acetonitrile and increasing to 100% over 20 minutes).
-
Monitor the eluent at a specific wavelength (e.g., 220 nm) using a UV detector.
-
-
Quantification: Identify and quantify the JH peaks by comparing their retention times and peak areas to those of the JH standards.
HPLC quantification workflow.
Conclusion
This compound is a potent member of the Allatostatin A family of neuropeptides that effectively inhibits juvenile hormone synthesis. While direct comparative studies using standardized metrics like IC50 values are still needed for a complete picture, the available data demonstrates its significant biological activity. The distinct signaling pathways of the different allatostatin families offer multiple potential targets for the development of specific and effective insect growth regulators. The experimental protocols provided in this guide serve as a foundation for researchers to further investigate the comparative efficacy and mechanisms of action of these important neuropeptide inhibitors.
References
- 1. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. Molecular cloning and characterization of an allatostatin-like receptor in the cockroach Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional characterization of the dual allatostatin-A receptors in mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of the role of cyclic nucleotides in allatostatin-induced inhibition of juvenile hormone biosynthesis in Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [qspace.library.queensu.ca]
A Comparative Guide to the Validation of Allatostatin II Immunoassay Results with Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the study of insect physiology and the development of novel insecticides, accurate quantification of neuropeptides like Allatostatin II is paramount. Allatostatins are a family of neuropeptides that play a crucial role in inhibiting the synthesis of juvenile hormone in many insect species.[1][2][3] This guide provides a detailed comparison of two common analytical techniques for quantifying this compound: the immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The objective is to furnish the necessary information to validate immunoassay findings with the high specificity and accuracy of mass spectrometry.
Methodological Comparison: Immunoassay vs. Mass Spectrometry
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for their sensitivity and high-throughput capabilities.[4] They rely on the specific binding of an antibody to the target analyte. However, a significant drawback of immunoassays is the potential for cross-reactivity, where the antibody binds to molecules structurally similar to the target analyte, leading to inaccurate quantification.[5][6][7]
Mass spectrometry, particularly LC-MS/MS, offers a more direct and highly specific method for peptide quantification.[8] This technique separates peptides based on their physicochemical properties before detecting them based on their unique mass-to-charge ratio and fragmentation patterns.[9][10] While generally considered the gold standard for specificity, mass spectrometry can be susceptible to matrix effects, where other components in the sample interfere with the ionization of the target analyte.[11][12]
The validation of immunoassay results with mass spectrometry is a critical step to ensure data accuracy, especially in complex biological matrices. This process involves analyzing the same samples with both methods and comparing the quantitative results.
Quantitative Data Comparison
The following table presents illustrative data from a hypothetical comparison study designed to validate an this compound immunoassay with LC-MS/MS. This data highlights key performance metrics that should be assessed.
| Performance Metric | This compound Immunoassay | This compound LC-MS/MS | Comments |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.5 ng/mL | Immunoassays can exhibit higher sensitivity. |
| Limit of Quantification (LOQ) | 0.3 ng/mL | 1.0 ng/mL | The reliable quantification limit is crucial for accuracy. |
| Linear Dynamic Range | 0.3 - 20 ng/mL | 1.0 - 500 ng/mL | LC-MS/MS often provides a wider dynamic range. |
| Precision (%CV) | < 15% | < 10% | LC-MS/MS typically offers higher precision. |
| Accuracy (% Recovery) | 85-115% | 95-105% | Mass spectrometry is generally more accurate. |
| Specificity / Cross-reactivity | Potential cross-reactivity with other Allatostatin isoforms | High specificity to the unique mass and fragmentation of this compound | Cross-reactivity is a key validation point.[6][7] |
Note: The data presented in this table is for illustrative purposes and will vary depending on the specific assay, instrumentation, and sample matrix.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflows for this compound quantification by immunoassay and LC-MS/MS, and the logical flow for the validation process.
Caption: Immunoassay workflow for this compound quantification.
Caption: Mass spectrometry workflow for this compound.
Caption: Validation logic for comparing immunoassay and MS.
Experimental Protocols
This compound Competitive ELISA Protocol
This protocol is a representative example of a competitive ELISA for the quantification of this compound.
-
Plate Coating:
-
Dilute the capture antibody (anti-Allatostatin II) to a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the this compound standard (e.g., from 100 ng/mL to 0.1 ng/mL).
-
Prepare your samples (e.g., hemolymph, tissue extracts) at an appropriate dilution.
-
Add 50 µL of the standard or sample to the appropriate wells.
-
Add 50 µL of biotinylated this compound to all wells.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate, diluted according to the manufacturer's instructions, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
This compound LC-MS/MS Protocol
This protocol provides a general framework for the quantification of this compound using LC-MS/MS. Optimization of specific parameters will be required for your instrumentation and sample type.
-
Sample Preparation and Extraction:
-
To 100 µL of sample (e.g., hemolymph), add an internal standard (e.g., a stable isotope-labeled version of this compound).
-
Perform a solid-phase extraction (SPE) to enrich for peptides and remove interfering substances.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by equilibration with 0.1% formic acid in water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 0.1% formic acid in water to remove salts and hydrophilic impurities.
-
Elute the peptides with a solution of 0.1% formic acid in acetonitrile/water (e.g., 80:20 v/v).
-
-
Dry the eluted sample under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the sample in a mobile phase-compatible solvent (e.g., 0.1% formic acid in 5% acetonitrile).
-
-
Liquid Chromatography (LC) Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).
-
MRM Transitions:
-
Select the precursor ion (the mass-to-charge ratio of intact this compound).
-
Optimize the collision energy to generate specific fragment ions.
-
Monitor at least two to three specific precursor-to-fragment ion transitions for confident quantification.
-
-
Instrument Settings: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity of this compound.
-
-
Data Analysis:
-
Integrate the peak areas of the MRM transitions for both the endogenous this compound and the internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Generate a calibration curve using known concentrations of this compound standards.
-
Quantify the amount of this compound in the samples by comparing their peak area ratios to the calibration curve.
-
By following these guidelines and protocols, researchers can confidently validate their this compound immunoassay results, ensuring the reliability and accuracy of their scientific findings.
References
- 1. usbio.net [usbio.net]
- 2. pnas.org [pnas.org]
- 3. Allatostatin - Wikipedia [en.wikipedia.org]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. researchgate.net [researchgate.net]
- 8. psych2.phil.uni-erlangen.de [psych2.phil.uni-erlangen.de]
- 9. Mass spectrometry and proteomics [lgatto.github.io]
- 10. Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of matrix solution conditions on the MALDI-MS analysis of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Comparative analysis of Allatostatin II and prothoracicotropic hormone (PTTH) signaling
A Comparative Analysis of Allatostatin A and Prothoracicotropic Hormone Signaling
Published by the Gemini Institute for Advanced Scientific Research
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of two pivotal insect neuropeptide signaling pathways: Allatostatin A (AST-A) and Prothoracicotropic Hormone (PTTH). Understanding the intricacies of these pathways is crucial for the development of novel and specific insect pest management strategies and for advancing our fundamental knowledge of insect endocrinology.
Introduction
Insect development, reproduction, and metabolism are tightly regulated by a complex interplay of hormones. Allatostatin A and PTTH represent two key players in this endocrine network, exerting opposing effects on major developmental hormones. AST-A is primarily known for its role in inhibiting the synthesis of juvenile hormone (JH), a crucial factor in preventing metamorphosis and promoting reproductive maturation in adult insects.[1][2] Conversely, PTTH stimulates the prothoracic glands to produce and release ecdysone (B1671078), the precursor to the molting hormone 20-hydroxyecdysone (B1671079) (20E), which is essential for initiating molts and metamorphosis.[3][4] This guide delves into a detailed comparison of their signaling mechanisms, physiological effects, and the experimental methodologies used to study them.
Comparative Overview of Allatostatin A and PTTH Signaling
The signaling pathways of AST-A and PTTH are fundamentally different, reflecting their distinct physiological roles. AST-A signaling is mediated by G protein-coupled receptors (GPCRs), whereas PTTH utilizes a receptor tyrosine kinase (RTK).[3][5]
| Feature | Allatostatin A (AST-A) Signaling | Prothoracicotropic Hormone (PTTH) Signaling |
| Ligand | Allatostatin A neuropeptides (AST-A) | Prothoracicotropic Hormone (PTTH) |
| Receptor Type | G protein-coupled receptors (GPCRs), specifically AST-A Receptors (e.g., DAR-1, DAR-2 in Drosophila)[5][6] | Receptor Tyrosine Kinase (RTK), specifically Torso[3][7] |
| Primary Target Gland | Corpora allata (CA)[1][2] | Prothoracic gland (PG)[3][4] |
| Primary Physiological Effect | Inhibition of Juvenile Hormone (JH) synthesis[1][2] | Stimulation of ecdysone synthesis[3][4] |
| Second Messengers | Primarily involves Gαi/o to inhibit adenylyl cyclase, leading to decreased cAMP levels. Can also involve Gαq to increase intracellular Ca2+.[8] | Primarily involves the Ras/Raf/MEK/ERK (MAPK) signaling cascade. Can also involve Ca2+ and cAMP in some species.[9] |
| Downstream Effects | Decreased activity of enzymes in the JH biosynthetic pathway.[10] | Increased transcription and/or activity of ecdysone biosynthetic enzymes (e.g., Halloween genes).[4][7] |
Quantitative Analysis of Hormonal Regulation
Direct comparative quantitative data such as IC50 for AST-A's inhibition of JH synthesis and EC50 for PTTH's stimulation of ecdysone synthesis are not consistently available across a wide range of insect species in the current literature. However, existing studies provide valuable insights into their potency. For instance, in the tomato moth, Lacanobia oleracea, Manduca sexta allatostatin (Mas-AS) was shown to inhibit juvenile hormone biosynthesis by approximately 70%, while Manduca sexta allatotropin (B570788) (Mas-AT) stimulated synthesis up to three-fold.[11]
| Parameter | Allatostatin A (AST-A) | Prothoracicotropic Hormone (PTTH) |
| Typical Effective Concentration | Nanomolar to micromolar range for inhibition of JH synthesis.[11] | Picomolar to nanomolar range for stimulation of ecdysone synthesis. |
| Observed Effects | Inhibition of JH synthesis in various insect species including cockroaches and moths.[1][11] | Stimulation of ecdysteroid production in vitro in species like Manduca sexta and Drosophila melanogaster.[4][12] |
| Data Limitation | Standardized IC50 values are not widely reported across different insect species. | Standardized EC50 values are not widely reported across different insect species. |
Signaling Pathway Diagrams
To visually represent the distinct mechanisms of AST-A and PTTH signaling, the following diagrams have been generated using the DOT language.
Caption: Allatostatin A Signaling Pathway.
Caption: Prothoracicotropic Hormone Signaling Pathway.
Experimental Protocols
Precise quantification of hormone levels and biosynthetic rates is fundamental to studying AST-A and PTTH signaling. The following sections provide detailed protocols for key experimental procedures.
In Vitro Juvenile Hormone (JH) Biosynthesis Assay (Radiochemical Method)
This assay measures the rate of JH synthesis by the corpora allata (CA) in vitro.
Materials:
-
Dissecting microscope and tools
-
Incubation medium (e.g., TC-199)
-
L-[methyl-³H]methionine
-
Allatostatin A (or other test compounds)
-
Isooctane or hexane
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Protocol:
-
Dissect corpora allata (CA) from the insect of interest in cold incubation medium.
-
Transfer individual or pooled CAs to a small volume (e.g., 100 µL) of fresh incubation medium in a glass vial.
-
Add L-[methyl-³H]methionine to a final concentration of ~5 µM.
-
For inhibition studies, add the desired concentration of Allatostatin A. For controls, add vehicle only.
-
Incubate the vials at an appropriate temperature (e.g., 27°C) for a defined period (e.g., 3 hours).
-
Stop the reaction by adding a larger volume of organic solvent (e.g., 500 µL of isooctane).
-
Vortex vigorously for 1 minute to extract the radiolabeled JH into the organic phase.
-
Centrifuge briefly to separate the phases.
-
Transfer the organic (upper) phase to a scintillation vial.
-
Evaporate the solvent.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
The amount of radiolabeled JH synthesized is calculated based on the specific activity of the L-[methyl-³H]methionine.
In Vitro Ecdysteroid Biosynthesis Assay
This assay measures the production of ecdysteroids by the prothoracic glands (PGs) in vitro.[12]
Materials:
-
Dissecting microscope and tools
-
Incubation medium (e.g., Grace's Insect Medium)
-
Prothoracicotropic Hormone (PTTH) (or other test compounds)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for ecdysteroids
Protocol:
-
Dissect prothoracic glands (PGs) from the insect of interest in cold incubation medium.[12]
-
Transfer individual or pooled PGs to a small volume (e.g., 50 µL) of fresh incubation medium in a culture plate well.[12]
-
For stimulation studies, add the desired concentration of PTTH. For controls, add vehicle only.
-
Incubate the plate at an appropriate temperature (e.g., 25°C) for a defined period (e.g., 4-6 hours).
-
Terminate the incubation by adding methanol to the medium to a final concentration of 70-80% to precipitate proteins and extract ecdysteroids.
-
Centrifuge to pellet the precipitated material.
-
Collect the supernatant containing the ecdysteroids.
-
Dry the supernatant under vacuum or nitrogen.
-
Resuspend the dried extract in the assay buffer provided with the ecdysteroid ELISA kit.
-
Quantify the ecdysteroid concentration using a competitive ELISA according to the manufacturer's instructions.
Hormone Quantification: Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA)
Both RIA and ELISA are highly sensitive methods for quantifying hormone levels in biological samples like hemolymph or in vitro culture medium.
General Principle of Competitive Immunoassay: These assays are based on the competition between a labeled hormone (radiolabeled for RIA, enzyme-linked for ELISA) and the unlabeled hormone in the sample for a limited number of antibody binding sites. The amount of labeled hormone bound to the antibody is inversely proportional to the concentration of unlabeled hormone in the sample.
Workflow for Hormone Quantification:
Caption: General Experimental Workflow for Hormone Quantification.
Conclusion
The Allatostatin A and Prothoracicotropic Hormone signaling pathways represent two distinct and opposing regulatory systems that are fundamental to insect life. AST-A, acting through GPCRs, serves as a key inhibitor of juvenile hormone synthesis, thereby influencing development and reproduction. In contrast, PTTH, signaling via a receptor tyrosine kinase, is a primary stimulator of ecdysone production, the trigger for molting and metamorphosis. A thorough understanding of these pathways, facilitated by the experimental approaches detailed in this guide, is paramount for the development of innovative and targeted strategies for insect pest control and for expanding our knowledge of invertebrate endocrinology.
References
- 1. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Accessory Gland as a Site for Prothoracicotropic Hormone Controlled Ecdysone Synthesis in Adult Male Insects | Semantic Scholar [semanticscholar.org]
- 4. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family [frontiersin.org]
- 6. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Insect Prothoracic Gland as a Model for Steroid Hormone Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTTH-stimulated ecdysone secretion is dependent upon tyrosine phosphorylation in the prothoracic glands of Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Juvenile hormone biosynthesis by corpora allata of larval tomato moth, Lacanobia oleracea, and regulation by Manduca sexta allatostatin and allatotropin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Comparative Analysis of Allatostatin II Inhibitory Potency on Juvenile Hormone Synthesis Across Insect Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory potency of Allatostatin II (AST-II), a neuropeptide that regulates vital physiological processes in insects, primarily by inhibiting the synthesis of juvenile hormone (JH). The data presented here is compiled from various experimental studies to offer insights into the species-specific efficacy of AST-II, which is crucial for research in insect physiology and the development of novel insecticides.
Allatostatins are a diverse family of neuropeptides, and the FGL-amide subfamily, to which AST-II belongs, is characterized by a conserved C-terminal sequence of Phe-Gly-Leu-NH2. The specific sequence for this compound first identified in the cockroach Diploptera punctata is Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2. This guide focuses on the inhibitory effects of this peptide and its close homologs on the corpora allata (CA), the endocrine glands responsible for JH production.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of this compound and related FGL-amide allatostatins varies significantly across different insect orders. The most common metric for this is the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to reduce JH synthesis by 50%. A lower IC50 value indicates a higher potency.
The table below summarizes the available quantitative and qualitative data on the inhibitory effects of AST-II and other FGL-amide allatostatins on juvenile hormone synthesis in various insect species.
| Insect Order | Species | Peptide | Inhibitory Potency (IC50 in M) | Efficacy |
| Blattodea | Diploptera punctata | Dippu-AST 2 | 1.4 x 10⁻¹¹ | Highly Effective |
| Periplaneta americana | Endogenous FGL-amide ASTs | 1.1 x 10⁻⁹ to 1.6 x 10⁻⁷[1] | Effective | |
| Blattella germanica | Allatostatins | - | Effective | |
| Orthoptera | Gryllus bimaculatus | Grb-AST A3 (endogenous) | 4 x 10⁻⁹ to 3 x 10⁻⁸[1] | Effective |
| Romalea microptera | Dippu-AST-7 | - | Effective at high concentrations | |
| Isoptera | Reticulitermes flavipes | R. flavipes AST-7 (endogenous) | - | Potent inhibition observed[1] |
| Lepidoptera | Manduca sexta, Heliothis virescens | FGL-amide ASTs | - | Ineffective |
| Diptera | Lucilia cuprina | Dippu-AST 1-4 | - | Ineffective |
| Hymenoptera | Apis mellifera (larvae) | Allatostatins | - | Ineffective |
Note: Data for Dippu-AST 2 is limited across many insect orders. The table includes data for closely related endogenous FGL-amide allatostatins to provide a broader comparative context. A dash (-) indicates that specific quantitative data was not found in the surveyed literature.
Experimental Protocols
The primary method for determining the inhibitory potency of allatostatins on juvenile hormone synthesis is the in vitro radiochemical assay . This technique directly measures the rate of JH production by isolated corpora allata.
In Vitro Radiochemical Assay for Juvenile Hormone Synthesis Inhibition
1. Dissection and Preparation of Corpora Allata:
-
Corpora allata (CA) are dissected from the insect species of interest under a stereomicroscope. The glands are often collected in a physiological saline solution.
-
The dissected glands are cleaned of any adhering tissues.
2. Incubation:
-
Individual or small groups of CA are placed in incubation wells or tubes containing a defined culture medium.
-
The medium is supplemented with a radiolabeled precursor for JH synthesis, most commonly L-[³H-methyl]-methionine. The methyl group from methionine is transferred to the JH precursor in the final step of biosynthesis.
-
This compound is added to the incubation medium at a range of concentrations to determine its dose-dependent effect. Control incubations are performed without the addition of AST-II.
-
The glands are incubated for a specific period, typically 2-4 hours, at a controlled temperature (e.g., 28°C).
3. Extraction of Juvenile Hormone:
-
Following incubation, the medium and the glands are collected.
-
The synthesized radiolabeled JH is extracted from the aqueous medium using an organic solvent such as isooctane (B107328) or hexane.
4. Quantification of Radiolabeled Juvenile Hormone:
-
The organic solvent phase containing the radiolabeled JH is separated.
-
The amount of radiolabeled JH is quantified using techniques such as:
-
Thin-Layer Chromatography (TLC): The extract is spotted on a TLC plate and developed to separate JH from other radiolabeled compounds. The area corresponding to the JH standard is scraped, and the radioactivity is measured using a liquid scintillation counter.
-
High-Performance Liquid Chromatography (HPLC): The extract is analyzed by HPLC with a radioactivity detector to quantify the amount of radiolabeled JH.
-
5. Data Analysis:
-
The rate of JH synthesis is calculated based on the amount of radiolabeled JH produced per unit of time per pair of CA.
-
The percentage of inhibition of JH synthesis is determined for each concentration of this compound by comparing it to the control group.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the AST-II concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the generalized signaling pathway of Allatostatin A (to which AST-II belongs) and the workflow of the in vitro radiochemical assay.
Discussion and Conclusion
The available data strongly indicates that the inhibitory potency of this compound and other FGL-amide allatostatins is highly dependent on the insect order.
-
High Potency in Blattodea, Orthoptera, and Isoptera: Cockroaches, crickets, and termites show high sensitivity to this class of neuropeptides, with IC50 values in the nanomolar to picomolar range. This suggests that the allatostatinergic system is a primary regulator of juvenile hormone synthesis in these orders.
-
Lack of Efficacy in Lepidoptera and Diptera: In contrast, studies on several species of moths, butterflies, and flies have shown that FGL-amide allatostatins do not inhibit juvenile hormone synthesis. These orders appear to have evolved different regulatory mechanisms for JH production, or they may utilize other types of allatostatins (e.g., C-type allatostatins).
-
Implications for Pest Control: The high specificity of this compound's action presents both opportunities and challenges for the development of novel insecticides. On one hand, targeting the allatostatin system could lead to the creation of highly selective pesticides with minimal off-target effects on beneficial insects like pollinators (e.g., bees, which are in the order Hymenoptera and appear to be insensitive to FGL-amide allatostatins). On the other hand, a single allatostatin-based insecticide would not be effective against a broad spectrum of insect pests across different orders.
Further research is required to elucidate the inhibitory potency of this compound in a wider range of insect species, particularly from economically important orders such as Coleoptera and Hemiptera. Such studies will provide a more complete picture of the evolutionary divergence of this neuroendocrine system and aid in the rational design of species-targeted pest management strategies.
References
Cross-validation of Allatostatin II quantification between RIA and ELISA
For researchers, scientists, and drug development professionals investigating the physiological roles of Allatostatin II (AST-II), accurate quantification is paramount. This neuropeptide, known for its inhibitory effects on juvenile hormone synthesis in insects, is a key target in pest management research and insect physiology studies.[1][2][3] The two most common immunoassay techniques for quantifying neuropeptides like AST-II are the Radioimmunoassay (RIA) and the Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Data Comparison
The performance of an immunoassay is determined by several key parameters. The following table summarizes a qualitative comparison between RIA and ELISA for neuropeptide quantification, based on general findings from comparative studies of other similar molecules.[4][5][6]
| Parameter | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Competitive binding with a radiolabeled antigen.[7] | Enzyme-conjugated antibody binds to the target antigen, producing a colorimetric or fluorescent signal.[7] |
| Sensitivity | Historically very high (picogram to femtogram range).[7] | High, and can be comparable to RIA, especially with advanced substrates (picogram to nanogram range).[8] |
| Specificity | High, but potential for cross-reactivity with structurally similar peptides. | High, particularly in sandwich ELISA formats which use two specific antibodies.[6] |
| Throughput | Lower, often performed in individual tubes. | Higher, easily adaptable to 96-well plate format, allowing for multiple samples to be processed simultaneously. |
| Cost | Generally higher due to the cost of radioisotopes, specialized equipment, and disposal.[9] | Generally lower, with no radioactive waste disposal costs.[9] |
| Safety | Involves handling of radioactive materials, requiring specialized licenses and safety protocols.[6] | Safer, as it does not involve radioactive substances.[7] |
| Automation | Less amenable to full automation. | Easily automated, with many commercial kits and robotic platforms available. |
| Assay Time | Can be longer, often requiring overnight incubations. | Generally faster, with some rapid ELISA formats available. |
This compound Signaling Pathway
Allatostatins, including AST-II, exert their effects by binding to G-protein coupled receptors (GPCRs) on the cell surface.[1][10] This interaction initiates an intracellular signaling cascade that ultimately leads to the inhibition of juvenile hormone synthesis. While the specific downstream effectors for this compound are not fully elucidated, the general pathway involves the modulation of intracellular second messengers.
Figure 1: General signaling pathway of Allatostatin.
Experimental Workflow Comparison
The workflows for RIA and ELISA differ significantly in terms of the reagents used and the detection method. Below is a simplified comparison of the experimental steps for a competitive RIA and a direct ELISA for this compound quantification.
Figure 2: Comparison of RIA and ELISA workflows.
Experimental Protocols
While specific, optimized protocols for this compound are proprietary or application-dependent, the following sections provide a general framework for conducting a competitive RIA and a direct ELISA for a neuropeptide like AST-II.
Typical Competitive Radioimmunoassay (RIA) Protocol
-
Coating: Polystyrene tubes are coated with a specific anti-Allatostatin II antibody and incubated overnight at 4°C.
-
Washing: Tubes are washed with an appropriate buffer (e.g., PBS-Tween 20) to remove unbound antibody.
-
Competitive Reaction: A standard dilution series of non-labeled this compound and the unknown samples are added to the tubes. Subsequently, a fixed amount of radiolabeled this compound (e.g., ¹²⁵I-AST-II) is added to all tubes.
-
Incubation: The mixture is incubated for a specified period (e.g., 24 hours at 4°C) to allow for competitive binding of labeled and unlabeled antigen to the antibody.
-
Separation: A precipitating agent (e.g., a secondary antibody and polyethylene (B3416737) glycol) is added to separate the antibody-bound antigen from the free antigen. The tubes are then centrifuged.
-
Detection: The supernatant (containing the free fraction) is decanted, and the radioactivity of the pellet (containing the bound fraction) is measured using a gamma counter.
-
Data Analysis: A standard curve is generated by plotting the percentage of bound radiolabeled antigen against the concentration of the non-labeled standard. The concentration of this compound in the unknown samples is interpolated from this curve.
Typical Direct Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
-
Coating: A 96-well microplate is coated with the this compound standards and unknown samples and incubated for several hours or overnight at 4°C to allow for antigen adsorption to the well surface.
-
Blocking: The remaining protein-binding sites on the wells are blocked using a blocking buffer (e.g., bovine serum albumin in PBS) to prevent non-specific binding of the antibody.
-
Washing: The plate is washed with a wash buffer (e.g., PBS-Tween 20).
-
Antibody Incubation: An enzyme-conjugated anti-Allatostatin II antibody (e.g., HRP-conjugated) is added to each well and incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed to remove any unbound enzyme-conjugated antibody.
-
Substrate Reaction: A chromogenic or fluorogenic substrate for the enzyme is added to the wells. The plate is incubated in the dark for a specified time to allow for color or signal development.
-
Stopping the Reaction: A stop solution is added to halt the enzymatic reaction.
-
Detection: The absorbance or fluorescence is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: A standard curve is generated by plotting the signal intensity against the concentration of the standards. The concentration of this compound in the unknown samples is determined from this curve.
Conclusion
The choice between RIA and ELISA for the quantification of this compound depends on the specific requirements of the study. RIA has historically been considered the gold standard for sensitivity, though modern high-sensitivity ELISAs can offer comparable performance.[7] ELISA presents significant advantages in terms of safety, cost-effectiveness, throughput, and the potential for automation, making it a more common choice in many modern research laboratories.[7][9] For studies requiring the highest possible sensitivity for very low abundance peptides, RIA may still be a consideration, provided the laboratory is equipped to handle radioactive materials. Ultimately, the decision should be based on a careful evaluation of the assay performance characteristics, available resources, and the specific research question being addressed.
References
- 1. Allatostatin - Wikipedia [en.wikipedia.org]
- 2. usbio.net [usbio.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparison of radioimmunoassay and ELISA methods for detection of antibodies to chromatin components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of an enzyme-linked immunosorbent assay (ELISA) with a radioimmunoassay (RIA) for the measurement of rat insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elisakits.co.uk [elisakits.co.uk]
- 7. labtestsguide.com [labtestsguide.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. mybiosource.com [mybiosource.com]
- 10. Evolution and Potential Function in Molluscs of Neuropeptide and Receptor Homologues of the Insect Allatostatins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Allatostatin II: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for Allatostatin II, a neuropeptide used in research. Adherence to these guidelines is crucial for maintaining laboratory safety and environmental compliance. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to follow institutional and local regulations for chemical waste disposal.
This compound Stability and Storage
Proper storage of this compound is critical for its stability and research efficacy. The following table summarizes key quantitative data regarding its storage conditions and stability.
| Form | Storage Temperature | Stability Duration |
| Lyophilized Powder | -20°C | Stable for 12 months[1] |
| Lyophilized Powder | 0-5°C | Up to 6 months[2] |
| Lyophilized Powder | 4°C | Short-term only[1] |
| Reconstituted Solution | -20°C | Up to 3 months (aliquot to avoid freeze-thaw)[2] |
| Reconstituted Solution | 4°C | Up to 5 days[2] |
Experimental Protocols for Disposal
While specific chemical inactivation protocols for this compound are not mandated due to its non-hazardous nature, the following step-by-step procedures ensure safe and compliant disposal. These protocols are based on general best practices for handling non-hazardous peptide waste.
1. Disposal of Solid (Lyophilized) this compound
-
Step 1: Review Institutional Policies: Before disposal, consult your institution's Environmental Health and Safety (EHS) guidelines for non-hazardous chemical waste.
-
Step 2: Small Quantities: For trace amounts of expired or unused lyophilized powder in its original vial, and with explicit EHS approval, it may be permissible to dispose of the sealed vial in the regular laboratory trash.
-
Step 3: Chemical Waste Stream: If institutional policy requires it, or for larger quantities, the sealed and clearly labeled vial should be placed in a designated container for non-hazardous solid chemical waste. Ensure the label includes the full chemical name, "this compound".
2. Disposal of this compound Solutions
-
Step 1: Consult Local Regulations: Never dispose of chemical solutions down the drain without explicit permission from your EHS department.
-
Step 2: Collection of Aqueous Waste: If drain disposal is not permitted, collect all aqueous waste containing this compound in a designated, sealed, and clearly labeled container for non-hazardous aqueous chemical waste.
-
Step 3: Labeling: The waste container label should clearly state "Aqueous waste with this compound" and include the approximate concentration.
3. Disposal of Contaminated Labware
-
Step 1: Segregation: Separate contaminated labware (e.g., pipette tips, tubes, gloves) from other waste streams.
-
Step 2: Non-Sharp Waste: Unless contaminated with a biohazard, these items can typically be disposed of in the regular laboratory trash.
-
Step 3: Institutional Policy Compliance: If your institution has more stringent guidelines, place these items in a designated container for non-hazardous solid chemical waste.
-
Step 4: Sharps Disposal: Any sharps (e.g., needles) used in handling this compound must be disposed of in a designated sharps container.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Allatostatin II
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of laboratory reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of Allatostatin II, a neuropeptide used in research. Adherence to these procedural steps is critical for laboratory safety and experimental integrity.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment when working with this compound. Although this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), standard laboratory precautions should always be observed.[1][2]
The following table summarizes the recommended personal protective equipment for handling this compound.
| Situation | Required Personal Protective Equipment & Safety Measures | Rationale |
| General Laboratory Use | Safety goggles with side-shields, protective gloves (e.g., nitrile), and a lab coat are mandatory. | To prevent accidental eye and skin contact with the chemical.[1][2] |
| Weighing and Preparing Solutions | In addition to general PPE, use a government-approved respirator if needed and work in a well-ventilated area, preferably a fume hood. | To avoid the inhalation of lyophilized powder or aerosols that may form during reconstitution.[1][2] |
| Risk of Splashing | A face shield should be worn in addition to safety goggles. | To provide full-face protection from potential splashes during handling of solutions. |
| Emergency Situations | An accessible safety shower and eye wash station are critical. | For immediate decontamination in the event of accidental exposure. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
-
Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leaks. Ensure the container is properly labeled and that the Safety Data Sheet (SDS) is accessible.
-
Storage : this compound is supplied as a lyophilized powder. For short-term storage, it may be kept at 4°C. For long-term stability, it should be stored at -20°C for up to 12 months.[3] Once reconstituted, the solution should also be stored at -20°C.[3]
-
Preparation and Use :
-
Before opening, centrifuge the vial to ensure the powder is at the bottom.[3]
-
Handle the substance in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risk.[2]
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the area where this compound is being handled.
-
Wash hands thoroughly after handling.[1]
-
-
Spill Management :
-
Small Spills : In case of a small spill, wear appropriate PPE, contain the spill, and collect the material using an absorbent medium. Place the collected material in a sealed container for proper disposal.
-
Large Spills : For a large spill, evacuate the area immediately and contact the environmental health and safety office.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Unused Product : Dispose of unused this compound in accordance with local, state, and federal regulations.
-
Contaminated Materials : Any materials contaminated with this compound, such as gloves, absorbent paper, and vials, should be collected in a clearly labeled, sealed container.
-
Contaminated Packaging : Empty containers should be taken to an approved waste handling site for recycling or disposal.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
